molecular formula C9H9NO B1590710 7,8-Dihydroquinolin-6(5H)-one CAS No. 27463-91-8

7,8-Dihydroquinolin-6(5H)-one

Cat. No.: B1590710
CAS No.: 27463-91-8
M. Wt: 147.17 g/mol
InChI Key: YBUZBPXSUWAVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroquinolin-6(5H)-one is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-5H-quinolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-8-3-4-9-7(6-8)2-1-5-10-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBUZBPXSUWAVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507021
Record name 7,8-Dihydroquinolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27463-91-8
Record name 7,8-Dihydroquinolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinolin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Synthesis and Characterization of 7,8-dihydroquinolin-6(5H)-one: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 7,8-dihydroquinolin-6(5H)-one core is a heterocyclic motif of considerable interest within the realms of medicinal chemistry and drug development. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological properties. Research has highlighted the potential of dihydroquinolinone derivatives as potent cytotoxic agents against various cancer cell lines, as well as their utility as antituberculosis and antitumor agents.[1][2] The strategic importance of this class of compounds lies in its versatile chemical nature, which allows for extensive functionalization to modulate its biological activity, pharmacokinetic properties, and target specificity. This guide provides an in-depth exploration of a robust synthetic route to 7,8-dihydroquinolin-6(5H)-ones and a detailed overview of the analytical techniques essential for its unequivocal characterization, tailored for researchers and professionals in chemical synthesis and pharmaceutical sciences.

Strategic Synthesis: A Modern Approach via Mannich Reaction and Cyclization

While classical methods like the Bohlmann-Rahtz pyridine synthesis offer a pathway to substituted pyridines, a more contemporary and efficient strategy for constructing the this compound framework involves a multi-step sequence commencing with a Mannich-type reaction.[3][4][5] This approach is particularly advantageous for its operational simplicity and its ability to accommodate a diverse range of substituents, making it highly amenable to the generation of compound libraries for drug discovery.

The cornerstone of this synthetic strategy is the formation of a 1,5-dicarbonyl intermediate through the Michael addition of an enolizable ketone to a Mannich base, which serves as a stable precursor to a reactive α,β-unsaturated ketone.[1][2] The subsequent intramolecular condensation with a nitrogen source, typically ammonium acetate, yields the desired dihydroquinolinone ring system.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Key Intermediates Acetophenone Acetophenone Derivative Mannich_Base Mannich Base Acetophenone->Mannich_Base Formaldehyde, Dimethylamine Formaldehyde Formaldehyde Dimethylamine Dimethylamine Cyclohexane_1_4_dione_monoethylene_acetal Cyclohexane-1,4-dione monoethylene acetal Ammonium_Acetate Ammonium Acetate Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Mannich_Base->Dicarbonyl_Intermediate Michael Addition with Cyclohexane-1,4-dione monoethylene acetal Product This compound Derivative Dicarbonyl_Intermediate->Product Ammonium Acetate, Cyclization & Deprotection

Caption: Synthetic pathway to this compound derivatives.

Detailed Experimental Protocol

This protocol outlines a representative synthesis of a 2-aryl-7,8-dihydroquinolin-6(5H)-one, which can be adapted for the synthesis of the unsubstituted parent compound by using acetophenone as the starting material.

Step 1: Synthesis of the Mannich Base

  • To a solution of the substituted acetophenone (1.0 eq.) in ethanol, add dimethylamine hydrochloride (1.2 eq.) and paraformaldehyde (1.5 eq.).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude Mannich base is typically used in the next step without further purification.

Causality: The Mannich reaction is a classic carbon-carbon bond-forming reaction that generates a β-amino-ketone (the Mannich base). This intermediate is a stable and convenient precursor for the in-situ generation of a vinyl ketone, which is a potent Michael acceptor.

Step 2: Michael Addition and Formation of the 1,5-Dicarbonyl Intermediate

  • Dissolve the crude Mannich base (1.0 eq.) and cyclohexane-1,4-dione monoethylene acetal (1.1 eq.) in a suitable solvent such as toluene or ethanol.

  • Add a catalytic amount of a base, such as sodium ethoxide or potassium carbonate, to facilitate the Michael addition.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) until the starting materials are consumed (as monitored by TLC).

  • Neutralize the reaction mixture with a mild acid (e.g., acetic acid) and remove the solvent in vacuo.

Causality: The Mannich base, under basic conditions, eliminates dimethylamine to form a reactive α,β-unsaturated ketone. The enolate of cyclohexane-1,4-dione monoethylene acetal then acts as a nucleophile in a Michael 1,4-conjugate addition to this vinyl ketone, thereby constructing the 1,5-dicarbonyl backbone. The use of the monoethylene acetal protects one of the carbonyl groups of the cyclohexane-1,4-dione, ensuring the desired regioselectivity of the subsequent cyclization.

Step 3: Cyclization and Deprotection to Yield this compound

  • To the crude 1,5-dicarbonyl intermediate, add a solution of ammonium acetate (5-10 eq.) in glacial acetic acid.

  • Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • During this step, both the cyclization to form the dihydropyridine ring and the acidic hydrolysis of the ketal protecting group occur.

  • After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality: Ammonium acetate serves as the nitrogen source for the formation of the pyridine ring. The 1,5-dicarbonyl intermediate reacts with ammonia (generated in situ from ammonium acetate) to form a dihydropyridine ring via a series of condensation and dehydration steps. The acidic conditions of the reaction also facilitate the hydrolysis of the ethylene ketal, revealing the ketone at the 6-position of the quinolinone ring.

Comprehensive Characterization of this compound

Unequivocal structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The following data represents a typical characterization profile, compiled from literature data of closely related analogs.[6][7][8][9]

Data Presentation: Expected Spectroscopic Data
Technique Expected Observations
¹H NMR Aromatic protons of the pyridine ring (δ 7.0-8.5 ppm), and three sets of aliphatic protons corresponding to the C5, C7, and C8 positions of the saturated ring, likely appearing as multiplets in the δ 2.0-3.5 ppm region.
¹³C NMR Carbonyl carbon (C6) signal around δ 195-200 ppm. Aromatic carbons of the pyridine ring in the δ 120-160 ppm range. Aliphatic carbons (C5, C7, C8) in the δ 20-50 ppm region.
IR Spectroscopy Strong carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. C=C and C=N stretching vibrations of the aromatic ring in the 1500-1600 cm⁻¹ region. C-H stretching vibrations of the aliphatic and aromatic protons.
Mass Spectrometry A distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₉NO, MW: 147.17 g/mol ). Fragmentation patterns may involve loss of CO and subsequent rearrangements of the heterocyclic ring.
Detailed Analysis of Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are paramount for elucidating the carbon-hydrogen framework. In the ¹H NMR spectrum, the protons on the pyridine ring will be the most downfield due to the anisotropic effect of the aromatic system. The aliphatic protons of the cyclohexenone ring will exhibit characteristic splitting patterns (e.g., triplets or multiplets) due to coupling with adjacent protons. Two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals.

  • Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying key functional groups. The most prominent and diagnostic peak will be the strong absorbance of the carbonyl group (C=O) of the ketone.[10] The presence of aromatic C-H and C=C/C=N stretching vibrations further confirms the integrity of the heterocyclic ring system.

  • Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of the synthesized compound.[11] High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural insights.

Conclusion and Future Perspectives

The synthetic and characterization methodologies detailed in this guide provide a comprehensive framework for the preparation and validation of this compound and its derivatives. The robustness of the presented synthetic route, coupled with the power of modern analytical techniques, empowers researchers in drug discovery and development to efficiently access this important class of molecules. The continued exploration of the chemical space around the dihydroquinolinone scaffold holds significant promise for the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

A Technical Guide to the Dihydroquinolinone Scaffold: Physicochemical Properties, Synthesis, and Applications of Key Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydroquinolinone Core in Modern Drug Discovery

The dihydroquinolinone scaffold is a heterocyclic motif of significant interest to the medicinal chemistry community. As a privileged structure, it forms the foundation of numerous biologically active compounds, demonstrating a broad range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Its rigid bicyclic framework, combined with the electronic properties of an α,β-unsaturated ketone (enone) system fused to a pyridine ring, provides an ideal platform for structural modification and the exploration of structure-activity relationships (SAR).

However, a critical aspect often overlooked in broader discussions is the impact of positional isomerism on the scaffold's properties. The placement of the carbonyl group within the saturated ring—at position 5, 6, or 8—fundamentally alters the molecule's topology, reactivity, and ultimately its utility. This guide provides an in-depth technical overview of the dihydroquinolinone core, with a comparative analysis of its key isomers.

A notable challenge in the field is the disparity in available research and data for these isomers. While the 5-oxo and 8-oxo variants are relatively well-characterized, the parent 7,8-dihydroquinolin-6(5H)-one remains surprisingly elusive in public chemical databases and literature, with most research focusing on its substituted derivatives. This guide will address this data gap by focusing on the properties of the well-documented isomers, providing a robust framework for researchers, while also detailing the synthetic strategies that grant access to the valuable, albeit less characterized, 6-oxo scaffold.

Structural Overview of Key Dihydroquinolinone Isomers

The precise arrangement of the carbonyl group defines the three primary isomers of dihydroquinolinone. Understanding these structural differences is paramount for nomenclature, synthesis design, and interpreting biological activity.

isomers cluster_5_oxo 7,8-dihydro-6H-quinolin-5-one (CAS: 53400-41-2) cluster_6_oxo This compound (CAS: N/A) cluster_8_oxo 6,7-dihydro-5H-quinolin-8-one (CAS: 56826-69-8) node5 node5 node6 Structure Image Not Available node8 node8

Caption: Positional isomers of the dihydroquinolinone scaffold.

Comparative Physicochemical and Spectroscopic Properties

The location of the carbonyl group significantly influences the physical properties and spectroscopic signatures of each isomer. The following table summarizes the available data for the 5-oxo and 8-oxo isomers, highlighting the current knowledge gap for the 6-oxo parent compound. This comparative approach is essential for researchers in verifying the identity and purity of their synthesized compounds.

Property7,8-dihydro-6H-quinolin-5-oneThis compound6,7-dihydro-5H-quinolin-8-one
CAS Number 53400-41-2Not readily available56826-69-8[2]
Molecular Formula C₉H₉NOC₉H₉NOC₉H₉NO
Molecular Weight 147.18 g/mol 147.18 g/mol 147.17 g/mol [3]
Appearance Pale yellow liquid[1]Data not availableLight yellow crystalline solid[4]
Melting Point Not applicable (liquid)Data not available96-106°C[2][5][6]
Boiling Point 116-117°C @ 6 Torr[1]Data not available140°C @ 0.1 Torr[2]
Solubility Chloroform (Sparingly), Methanol (Slightly)[1]Data not availableSoluble in DMF, DMSO, Ethanol[4]
Spectroscopic Insights

As a Senior Application Scientist, my primary advice is that spectroscopic analysis is non-negotiable for structural confirmation. While comprehensive data for the unsubstituted 6-oxo isomer is lacking, we can predict its key features and compare them with the known data for the 8-oxo isomer.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is invaluable for confirming the substitution pattern on the saturated ring. For the 8-oxo isomer (in CDCl₃), the three methylene groups appear as multiplets or triplets between δ 2.1 and 3.1 ppm.[4] The aromatic protons on the pyridine ring are observed further downfield, typically between δ 7.3 and 8.8 ppm, with coupling constants indicative of their positions relative to the nitrogen atom.[4]

  • ¹³C NMR Spectroscopy: The most diagnostic signal is the carbonyl carbon, which for the 8-oxo isomer appears at a highly deshielded value of δ 196.5 ppm.[4] The aliphatic carbons resonate in the δ 22-40 ppm range, while the aromatic carbons appear between δ 126-149 ppm.[4]

  • Infrared (IR) Spectroscopy: The C=O stretch of the enone system is the most prominent feature. This typically appears as a strong absorption band in the region of 1650-1700 cm⁻¹. The exact frequency can help distinguish between isomers and is sensitive to substitution. For derivatives of 5,8-quinolinediones, the carbonyl region of the IR spectrum has been shown to be a useful tool for identifying the position of substituents.[7]

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show a molecular ion (M⁺) peak corresponding to the molecular weight (approx. 147 m/z). The fragmentation pattern can provide further structural clues about the bicyclic ring system.

Chemical Synthesis: Accessing the Dihydroquinolinone Core

The synthesis of dihydroquinolinones often relies on the construction of a 1,5-dicarbonyl intermediate (or equivalent), which then undergoes a cyclocondensation reaction with an ammonia source to form the dihydropyridine ring.

Protocol: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-one Derivatives

Expertise & Causality: This synthesis is a classic example of a domino reaction sequence. It begins with a Michael addition to form the crucial 1,5-dicarbonyl skeleton, followed by an intramolecular cyclization and dehydration (a variant of the Hantzsch pyridine synthesis). The use of a Mannich salt as a Michael acceptor is an efficient way to generate the required electrophilic β-carbon. Using ammonium acetate serves the dual purpose of providing the nitrogen atom for the pyridine ring and acting as a mild acid catalyst for the dehydration step.

synthesis_workflow acetophenone Acetophenone Derivative mannich_salt Mannich Salt (Michael Acceptor) acetophenone->mannich_salt Mannich Reaction michael_adduct 1,5-Dicarbonyl Intermediate (Protected) mannich_salt->michael_adduct dione_acetal Cyclohexane-1,4-dione monoethylene acetal dione_acetal->michael_adduct Michael Addition cyclization Cyclization & Dehydration (NH4OAc, heat) michael_adduct->cyclization product 2-Aryl-7,8-dihydroquinolin-6(5H)-one cyclization->product Aromatization

Caption: Synthetic workflow for 2-aryl-6-oxo-dihydroquinolinones.

Step-by-Step Methodology:

  • Formation of the Michael Adduct: A Mannich salt, derived from a substituted acetophenone, is reacted with cyclohexane-1,4-dione monoethylene acetal. This reaction proceeds via a Michael-type 1,4-conjugate addition to form the key 1,5-dicarbonyl intermediate, where one carbonyl group remains protected as an acetal.

  • Cyclocondensation and Aromatization: The crude 1,5-dicarbonyl intermediate is treated with ammonium acetate in a suitable solvent (e.g., acetic acid) and heated. This initiates a cascade involving the deprotection of the acetal, cyclization of the amine onto a carbonyl, and subsequent dehydration to form the stable dihydropyridine ring system of the final product.

  • Purification: The final product is typically isolated and purified using standard techniques such as recrystallization or silica gel column chromatography.

Applications in Drug Discovery and Development

The dihydroquinolinone scaffold is a cornerstone in the synthesis of novel therapeutic agents. Its structural rigidity and defined exit vectors allow for the systematic placement of functional groups to optimize interactions with biological targets.

applications core Dihydroquinolinone Scaffold anticancer Anticancer Agents core->anticancer Cytotoxicity against cancer cell lines antimicrobial Antimicrobial Agents core->antimicrobial Antitubercular activity c5a C5a Receptor Antagonists core->c5a Anti-inflammatory potential smo Smoothened (Smo) Antagonists core->smo Hedgehog pathway inhibition

Caption: Therapeutic applications stemming from the dihydroquinolinone core.

  • Anticancer Agents: Derivatives of this scaffold have shown significant cytotoxic activity against various human cancer cell lines.[8] The planarity of the ring system allows for potential intercalation with DNA, while appended functional groups can interact with specific enzyme active sites.

  • Antimicrobial Activity: Certain substituted dihydroquinolinones have been investigated for their activity against pathogens like Mycobacterium tuberculosis.[8]

  • Receptor Antagonism: The scaffold has been used to develop potent antagonists for receptors involved in inflammation, such as the C5a receptor.[9]

  • Hedgehog Pathway Inhibition: More complex derivatives based on the tetrahydroquinoline core have been developed as antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in some cancers.[10]

Safety and Handling

Trustworthiness through Self-Validation: As a laboratory scientist, you must treat any novel or sparsely characterized compound with caution. While a specific Safety Data Sheet (SDS) for this compound is not available, data from related isomers and derivatives suggest that compounds of this class should be handled as potential irritants.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some isomers are stored at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucial Caveat: This information is a general guideline. Always consult the specific SDS provided by the supplier for the exact compound you are handling.

Conclusion and Future Outlook

The dihydroquinolinone framework represents a versatile and powerful scaffold in medicinal chemistry. This guide has illuminated the distinct properties of its key positional isomers, providing a comparative reference for researchers. The synthesis of 2-aryl substituted 7,8-dihydroquinolin-6(5H)-ones demonstrates a viable route to a promising, yet underexplored, area of chemical space. The significant lack of public data on the parent 6-oxo isomer represents a clear opportunity for further academic and industrial research. The full characterization of this compound and the exploration of its unique biological profile could unlock new avenues for drug discovery.

References

The Synthetic Chemist's Guide to 7,8-Dihydroquinolin-6(5H)-one: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 7,8-dihydroquinolin-6(5H)-one core is a significant heterocyclic scaffold that has garnered considerable attention from the medicinal chemistry community. Its derivatives are known to exhibit a wide array of biological activities, including antitumor, antituberculosis, and cytotoxic effects, making them valuable lead compounds in the quest for novel therapeutics.[1] The partially saturated pyridine ring fused to a cyclohexanone moiety provides a unique three-dimensional architecture that is amenable to diverse functionalization, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide offers an in-depth exploration of the key synthetic strategies employed to construct this valuable molecular framework, providing both theoretical understanding and practical, field-proven protocols for researchers and drug development professionals.

Section 1: Synthesis via 1,5-Dicarbonyl Intermediates: A Michael Addition-Cyclization Strategy

A robust and versatile approach to the this compound scaffold hinges on the generation of a 1,5-dicarbonyl intermediate, which subsequently undergoes cyclization to form the target heterocycle. A particularly effective execution of this strategy involves the use of Mannich salts as Michael acceptors.[2]

Mechanistic Rationale

This synthetic route is predicated on the facile formation of a 1,5-dicarbonyl compound through a Michael addition reaction. Mannich salts, derived from acetophenones, serve as stable and reactive Michael acceptors. The reaction is initiated by the addition of a nucleophile, in this case, the enolate of a protected cyclohexane-1,4-dione, to the α,β-unsaturated system of the Mannich salt. The resulting 1,5-dicarbonyl intermediate is then treated with an ammonia source, such as ammonium acetate, to facilitate an intramolecular condensation and subsequent dehydration, yielding the desired this compound ring system.[1][3] The use of a protected dione, like cyclohexane-1,4-dione monoethylene acetal, is a critical experimental choice that prevents self-condensation and directs the reaction towards the desired product.[2]

Experimental Workflow and Protocol

The following diagram illustrates the overall workflow for the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones starting from acetophenones.

G cluster_0 Step 1: Mannich Salt Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization and Deprotection Acetophenone Acetophenone Mannich_Salt Mannich_Salt Acetophenone->Mannich_Salt Paraformaldehyde, Dimethylamine HCl, Ethanol, Reflux Dicarbonyl_Intermediate Dicarbonyl_Intermediate Mannich_Salt->Dicarbonyl_Intermediate Cyclohexane-1,4-dione monoethylene acetal, Sodium Ethoxide, Ethanol Target_Compound 2-Aryl-7,8-dihydroquinolin-6(5H)-one Dicarbonyl_Intermediate->Target_Compound Ammonium Acetate, Acetic Acid, Reflux Cyclohexane_dione Cyclohexane-1,4-dione monoethylene acetal Cyclohexane_dione->Dicarbonyl_Intermediate

Caption: Workflow for the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones.

Detailed Protocol:

  • Synthesis of the Mannich Salt: To a solution of the desired acetophenone in ethanol, add paraformaldehyde and dimethylamine hydrochloride. Reflux the mixture for 2-4 hours. After cooling, the precipitated Mannich salt is collected by filtration and washed with cold ethanol.

  • Michael Addition: In a separate flask, dissolve cyclohexane-1,4-dione monoethylene acetal in ethanol and add a solution of sodium ethoxide in ethanol. To this mixture, add the previously synthesized Mannich salt portion-wise at room temperature. Stir the reaction for 12-24 hours.

  • Cyclization and Deprotection: Neutralize the reaction mixture with acetic acid. Add ammonium acetate and reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up and Purification: After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Data Summary
StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Mannich Salt FormationParaformaldehyde, Dimethylamine HClEthanolReflux2-470-90
Michael AdditionSodium EthoxideEthanolRoom Temp.12-2460-80
CyclizationAmmonium Acetate, Acetic AcidEthanolReflux4-650-70

Section 2: The Bohlmann-Rahtz Pyridine Synthesis: An Alternative Annulation

The Bohlmann-Rahtz pyridine synthesis offers a powerful and convergent approach to constructing substituted pyridines, which can be adapted for the synthesis of the this compound core.[4] This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[5][6]

Mechanistic Principles

The reaction commences with the formation of a β-enaminone from a ketone (such as cyclohexane-1,3-dione) and an ammonia source (like ammonium acetate).[3] This enamine then reacts with an α,β-unsaturated carbonyl compound. While the classical Bohlmann-Rahtz synthesis utilizes ethynylketones, modifications allow for the use of more accessible β-dicarbonyl compounds or their enol ethers.[7] The key intermediate is an aminodiene which, upon heating, undergoes E/Z isomerization followed by an intramolecular cyclization and subsequent dehydration to furnish the pyridine ring.[4]

Visualizing the Bohlmann-Rahtz Pathway

G cluster_0 Enamine Formation (in situ) cluster_1 Condensation cluster_2 Cyclodehydration Cyclohexanedione Cyclohexane-1,3-dione Enamine Enamine Cyclohexanedione->Enamine Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Enamine Aminodiene Aminodiene Enamine->Aminodiene β-Dicarbonyl Compound Target_Compound Substituted 7,8-dihydroquinolin-5(6H)-one Aminodiene->Target_Compound Heat, Acid/Base Catalyst Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Aminodiene

Caption: Generalized scheme of the Bohlmann-Rahtz synthesis of dihydroquinolinones.

Experimental Protocol (Modified Bohlmann-Rahtz):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine cyclohexane-1,3-dione, a suitable β-dicarbonyl compound (e.g., ethyl acetoacetate), and ammonium acetate in a high-boiling solvent such as toluene or isopropanol.[3]

  • Reaction Execution: Heat the mixture to reflux. Water generated during the reaction is removed azeotropically using the Dean-Stark trap. The reaction is typically monitored by TLC until the starting materials are consumed (usually 8-24 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired 7,8-dihydroquinolin-5(6H)-one derivative.[7]

Section 3: The Friedländer Annulation: A Classic Route to Quinolines

The Friedländer synthesis is a classic and straightforward method for constructing quinoline rings, which can be adapted for the synthesis of this compound.[8] The reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10]

Mechanistic Overview

In the context of synthesizing our target scaffold, a 3-aminocyclohex-2-enone (which can be formed in situ from cyclohexane-1,3-dione and ammonia) serves as the "2-aminoaryl ketone" equivalent. This is reacted with a β-dicarbonyl compound. The reaction can be catalyzed by either acids or bases.[9] The mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the quinoline ring system.[8]

Friedländer Synthesis Workflow

G cluster_0 Reactant Preparation cluster_1 Condensation & Cyclization Aminoenone 3-Aminocyclohex-2-enone Intermediate Aldol or Schiff Base Adduct Aminoenone->Intermediate Acid or Base Catalyst Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Intermediate Target_Compound 7,8-dihydroquinolin-5(6H)-one Intermediate->Target_Compound Dehydration

Caption: Simplified workflow of the Friedländer annulation for dihydroquinolinones.

Experimental Protocol (Friedländer Annulation):

  • Reactant Mixture: A mixture of a cyclohexane-1,3-dione, a β-dicarbonyl compound, and an ammonia source (e.g., ammonium acetate) is prepared in a suitable solvent. Alternatively, a pre-formed 3-aminocyclohex-2-enone can be used.[11]

  • Catalysis and Reaction: An acid catalyst (e.g., p-toluenesulfonic acid) or a base catalyst (e.g., potassium tert-butoxide) is added, and the mixture is heated, often under reflux conditions.[9][12]

  • Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration if it precipitates, or by standard extractive work-up followed by purification.

Section 4: Synthesis from Baylis-Hillman Adducts

A more recent and innovative approach utilizes Baylis-Hillman adducts as versatile starting materials.[13] This method provides access to 2-hydroxy-7,8-dihydroquinolin-5(6H)-one derivatives.

Rationale and Key Steps

This one-pot synthesis involves the reaction of a Baylis-Hillman adduct acetate with a cyclohexane-1,3-dione in the presence of a base, followed by the addition of ammonium acetate or aqueous ammonia.[13] The Baylis-Hillman adduct serves as a three-carbon synthon. The reaction proceeds through a cascade of Michael addition, intramolecular cyclization, and tautomerization to yield the final product. The key advantage of this method lies in its operational simplicity and the ability to generate complex structures from readily available starting materials.

Comparative Summary of Synthetic Routes
Synthetic StrategyKey Starting MaterialsCore Reaction TypeAdvantagesDisadvantages
1,5-Dicarbonyl Intermediate Acetophenones, Cyclohexane-1,4-dione derivativeMichael Addition / CyclocondensationVersatile, good yields, applicable to various functional groups.[2]Multi-step process.[2]
Bohlmann-Rahtz Synthesis Cyclohexane-1,3-diones, β-DicarbonylsCondensation / CyclodehydrationConvergent, can be a one-pot reaction.[5]Can require high temperatures; purification of intermediates may be needed.[4]
Friedländer Annulation Cyclohexane-1,3-diones, β-DicarbonylsCondensation / AnnulationClassic and well-established, broad substrate scope.[8][12]Can have regioselectivity issues with unsymmetrical ketones.
Baylis-Hillman Adducts Baylis-Hillman adducts, Cyclohexane-1,3-dionesMichael Addition / Cascade CyclizationMild conditions, high atom economy, one-pot procedure.[13]Limited to specific substitution patterns based on the adduct.

Conclusion and Future Directions

The synthesis of the this compound scaffold can be achieved through several effective strategies, each with its own set of advantages and limitations. The choice of a particular route will often depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The 1,5-dicarbonyl approach via Mannich salts offers excellent versatility for introducing aryl groups at the 2-position.[2] The Bohlmann-Rahtz and Friedländer reactions represent classic, robust methods for constructing the core heterocyclic system from simpler cyclic diones.[4][8] Newer methods, such as those employing Baylis-Hillman adducts, highlight the ongoing innovation in synthetic methodology, offering milder and more efficient one-pot procedures.[13]

Future research in this area will likely focus on the development of enantioselective syntheses to access chiral derivatives for pharmacological evaluation. Furthermore, the expansion of green chemistry approaches, utilizing more benign solvents and catalysts, will be crucial. Given the established biological importance of this scaffold, the development of novel and efficient synthetic routes will continue to be a priority for the drug discovery and development community.[1][14]

References

An In-depth Technical Guide to the Potential Biological Activities of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7,8-dihydroquinolin-6(5H)-one Scaffold - A Promising Heterocycle in Medicinal Chemistry

The quinoline ring system is a cornerstone in the development of therapeutic agents, forming the structural basis for a wide array of pharmacologically active compounds.[1] Within this broad class, the partially saturated this compound core represents a synthetically accessible and versatile scaffold. Its unique combination of a pyridine ring fused to a cyclohexanone moiety offers a three-dimensional architecture that can be strategically functionalized to interact with various biological targets. While the parent compound itself is primarily a synthetic intermediate, its derivatives have emerged as compounds of significant interest, particularly in the realm of oncology.[2][3][4] This guide provides a comprehensive overview of the established cytotoxic properties and explores the scientifically-grounded potential for antimicrobial, anti-inflammatory, and neuroprotective activities, offering detailed methodologies for their investigation.

Part 1: Core Biological Activity - Cytotoxicity and Anticancer Potential

The most significant biological activity reported for derivatives of the this compound scaffold is their potential as cytotoxic agents. Research has demonstrated that strategic substitution on this core can lead to potent and selective anticancer effects.

Mechanism of Action and Key Findings

Studies have focused on 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones, which have been synthesized and evaluated against a panel of human cancer cell lines.[2][4] A notable finding from these investigations is the selective cytotoxicity of these compounds towards the chronic myeloid leukemia cell line, K-562.[2][3] This selectivity suggests a specific mechanism of action that is more pronounced in this particular cancer cell type.

While the precise molecular targets for the this compound scaffold are still under investigation, related tetrahydroquinolinone derivatives have been shown to induce cancer cell death through the induction of apoptosis.[5] This programmed cell death is often mediated through the activation of caspase cascades, which can be triggered by either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[5] It is plausible that derivatives of this compound may share a similar apoptotic mechanism. Some related dihydro-6H-quinoline-5-one derivatives have also been observed to induce autophagic cell death in HeLa cells.[3]

These findings strongly suggest that the this compound framework is a viable starting point for the development of novel anticancer therapeutics.[2][4]

Experimental Workflow: Cytotoxicity Assessment

A logical workflow is essential for the systematic evaluation of novel compounds. The following diagram outlines a standard screening cascade for assessing the anticancer potential of new this compound derivatives.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies A Synthesize Novel this compound Derivatives B Primary Screen: MTT Assay on Cancer Cell Line Panel (e.g., K-562, A549, MCF-7) A->B C Determine IC50 Values B->C D Select 'Hit' Compounds (Potent & Selective) C->D E Apoptosis Assay (e.g., Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot for Apoptotic Markers (Caspase-3, PARP) D->G H Lead Optimization (SAR Studies) D->H H->A Iterative Synthesis I In Vivo Efficacy Studies H->I

Caption: Workflow for anticancer drug discovery using the this compound scaffold.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Human cancer cell line (e.g., K-562)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO, stock solution 10 mM)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Investigational Biological Activities

While cytotoxicity is the most documented activity, the chemical nature of the dihydroquinolinone core suggests potential in other therapeutic areas. The following sections outline scientifically plausible, yet less explored, biological activities.

A. Potential Antimicrobial Activity

The quinoline scaffold is the basis for many successful antimicrobial agents.[1][6] Furthermore, derivatives of the isomeric 7,8-dihydroquinolin-5(6H)-one have demonstrated antimycobacterial activity.[3] This provides a strong rationale for investigating the this compound core for antibacterial and antifungal properties.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a compound that visibly inhibits microbial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound and standard antibiotic (e.g., Ciprofloxacin, Amphotericin B)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

G A Prepare Serial Dilutions of Test Compound in 96-well Plate C Inoculate Wells A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate (e.g., 37°C, 24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

B. Potential Anti-inflammatory Activity

Certain tetrahydroquinoline derivatives have been reported to possess in vivo anti-inflammatory activity.[7] Inflammation is a complex biological response, and a key mediator in many inflammatory conditions is nitric oxide (NO), produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation by lipopolysaccharide (LPS). Inhibition of NO production is a common strategy for screening potential anti-inflammatory agents.[8]

Protocol: Griess Assay for Nitric Oxide (NO) Inhibition

Objective: To measure the effect of a test compound on NO production in LPS-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound This compound Derivative Compound->NFkB Potential Inhibition Point

Caption: Simplified pathway of LPS-induced inflammation and a potential target for intervention.

C. Potential Neuroprotective Activity

Derivatives of dihydroquinoline have shown neuroprotective effects in models of cerebral ischemia/reperfusion by regulating antioxidant systems and inhibiting inflammation and apoptosis.[9] Additionally, other related flavonoids have demonstrated neuroprotective effects in models of Parkinson's disease.[10] This suggests that the this compound scaffold could be explored for its potential to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

Protocol: Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of a test compound to protect neuronal cells from a neurotoxin.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 12-24 hours.

  • Toxin Exposure: Add the neurotoxin (e.g., 6-OHDA) to the wells (excluding the no-toxin control) and incubate for an additional 24 hours.

  • Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, toxin-exposed cells to that of cells exposed to the toxin alone.

Summary and Future Directions

The this compound scaffold is a valuable platform in medicinal chemistry. Current evidence strongly supports its exploration as a source of novel cytotoxic agents , with demonstrated selectivity for leukemia cells.[2][3][4] The logical next steps in this area involve elucidating the specific molecular targets and signaling pathways responsible for this activity and conducting structure-activity relationship (SAR) studies to optimize potency and selectivity.

Furthermore, based on the activities of structurally related compounds, there is a compelling scientific rationale to investigate this scaffold for antimicrobial , anti-inflammatory , and neuroprotective properties. The protocols detailed in this guide provide a robust framework for such exploratory studies. Success in these in vitro models would warrant progression to more complex cellular assays and eventually to in vivo animal models to validate these potential therapeutic applications.

References

A Comprehensive Technical Guide to the Derivatives and Analogs of 7,8-Dihydroquinolin-6(5H)-one: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7,8-dihydroquinolin-6(5H)-one scaffold is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] As a versatile structural motif, it serves as a foundational building block for a wide array of derivatives exhibiting diverse and potent biological activities.[2] These activities span multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][3] The unique chemical architecture of the dihydroquinolinone core allows for extensive functionalization, making it a privileged scaffold for the development of novel therapeutic agents.[1] Researchers have successfully synthesized numerous analogs with demonstrated anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, underscoring its importance in modern pharmaceutical development.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of known derivatives and analogs of this compound.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system and its derivatives is achieved through several robust synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

  • Modified Bohlmann-Rahtz Reaction: This is a classical and widely used method for synthesizing substituted pyridines. In the context of dihydroquinolinones, it involves the reaction of β-enaminones with a cyclic 1,3-dione (such as cyclohexane-1,3-dione or its 5,5-dimethyl derivative) and ammonium acetate.[4] This condensation reaction efficiently constructs the core heterocyclic structure.

  • Mannich Reaction and Michael Addition: A facile and effective strategy involves the use of Mannich salts derived from acetophenones. These salts act as Michael acceptors in a reaction with a protected cyclohexane-1,4-dione, leading to the formation of a 1,5-dicarbonyl intermediate. Subsequent treatment with ammonium acetate promotes cyclization to yield the desired this compound derivatives.[4]

  • Morita-Baylis-Hillman Adducts: Morita-Baylis-Hillman (MBH) adduct acetates serve as versatile starting materials for the one-pot synthesis of 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and their corresponding dione analogs.[5] This method involves reacting the MBH adducts with cyclohexane-1,3-diones and either ammonium acetate or primary amines, often under solvent-free conditions, which offers advantages in terms of efficiency and environmental impact.[5]

  • Other Cyclization Methods: Additional strategies include the cyclization of 3-aminocyclohex-2-enone with propiolate esters and the reaction of 2-(acetoxy-(2-nitrophenyl))methyl methacrylate under reductive conditions.[2]

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_derivatization Further Modification cluster_final Final Analogs Cyclic_1,3-Dione Cyclic 1,3-Dione Condensation Cyclocondensation Cyclic_1,3-Dione->Condensation Enaminone β-Enaminone / MBH Adduct Enaminone->Condensation Ammonium_Source Ammonium Acetate Ammonium_Source->Condensation Core_Scaffold This compound Core Condensation->Core_Scaffold Functionalization Functionalization / Derivatization Core_Scaffold->Functionalization Final_Product Bioactive Analogs Functionalization->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Derivatives and Analogs: A Spectrum of Biological Activities

The versatility of the this compound scaffold has enabled the development of derivatives with a wide range of pharmacological properties.

Anticancer and Cytotoxic Activity

A significant area of research has focused on the anticancer potential of these compounds.

  • 2-Aryl-Substituted Derivatives: A facile four-step synthesis has been developed for novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones.[4] When evaluated for cytotoxic activity against a panel of seven cell lines, these compounds demonstrated good selectivity for the chronic myeloid leukemia cell line K-562.[4] This suggests that the 2-aryl substitution is a key determinant of their anticancer properties.

  • 8-Substituted Tetrahydroquinolines: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives has been synthesized and tested for antiproliferative activity against various cancer cell lines, including ovarian carcinoma (A2780) and colorectal adenocarcinoma (HT-29).[6] Certain chiral compounds showed significant IC50 values, with the most active enantiomer, (R)-5a, being capable of affecting the cell cycle, inducing mitochondrial membrane depolarization, and increasing cellular reactive oxygen species (ROS) production in A2780 cells.[6] This highlights the importance of stereochemistry in biological activity and points to a mechanism involving the induction of mitochondrial-mediated apoptosis.[6]

Compound ClassCell LineIC50 Values (µM)Reference
2-Aryl-7,8-dihydroquinolin-6(5H)-onesK-562 (Leukemia)Varies[4]
8-Substituted 2-methyl-tetrahydroquinolinesA2780 (Ovarian)Significant[6]
8-Substituted 2-methyl-tetrahydroquinolinesHT-29 (Colorectal)Significant[6]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular)6.25 µg/mL[7]
Antimycobacterial and Antimicrobial Activity

The emergence of drug-resistant bacterial strains necessitates the discovery of new antimicrobial agents.

  • Hydrazinecarbothioamides: A series of novel aryl tethered 7,8-dihydroquinolin-5(6H)-ylidenehydrazinecarbothioamides has been synthesized from dihydro-6H-quinolin-5-one intermediates.[4] These compounds exhibited both in vitro and in vivo antimycobacterial activity against Mycobacterium tuberculosis (Mtb) H37Rv.[4]

  • General Antimicrobial Properties: The broader quinoline class of compounds, including various derivatives, is known for potent antibacterial and antifungal activities.[3][8]

Activity in Neurodegenerative Diseases

Derivatives of the related 7,8-dihydroquinazolin-5(6H)-one scaffold have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.

  • MAO-B Inhibition: A library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was synthesized and evaluated as human monoamine oxidase (MAO) inhibitors.[9] Several compounds were identified as potent and selective MAO-B inhibitors with Ki values in the nanomolar range.[9] The lead compound from this series also demonstrated a weak ability to inhibit GSK3β kinase, another important target in neurodegenerative disease research.[9]

Other Pharmacological Properties
  • Mutant IDH1 Inhibition: Quinolinone derivatives have been discovered and optimized as potent, selective, and orally bioavailable inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1).[10] This is a clinically validated therapeutic target for certain types of cancer, including acute myeloid leukemia.[10]

  • Cardioprotective Agents: Dihydroquinoline derivatives fused with the natural benzoquinone embelin have been synthesized and screened for cardioprotective activity.[11] Several of these compounds were found to attenuate doxorubicin-induced cardiotoxicity by acting on oxidative stress and apoptosis.[11]

Biological_Activities Core {this compound Core} Anticancer Anticancer Activity Cytotoxicity (K-562) Antiproliferative (A2780) ROS Induction Core->Anticancer 2-Aryl & 8-Substituted Analogs Antimycobacterial Antimycobacterial vs. M. tuberculosis H37Rv Core->Antimycobacterial Hydrazinecarbothioamides Neuroprotective Neuroprotective Potential MAO-B Inhibition Core->Neuroprotective Related Quinazolinone Scaffolds Other Other Activities mIDH1 Inhibition Cardioprotective Antimicrobial Core->Other Fused & Substituted Derivatives

Caption: Diverse biological activities stemming from the core scaffold.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial.

Protocol 1: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

This protocol is adapted from a general method involving a Mannich reaction, Michael addition, and cyclization.[4]

Materials:

  • Substituted acetophenone

  • Paraformaldehyde

  • Dimethylamine hydrochloride

  • Cyclohexane-1,4-dione monoethylene acetal

  • Ammonium acetate

  • Ethanol, Dioxane, Acetic Acid

Step-by-Step Methodology:

  • Synthesis of Mannich Base:

    • In a round-bottom flask, combine the substituted acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq).

    • Add ethanol and a catalytic amount of hydrochloric acid.

    • Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude Mannich salt is used in the next step without further purification.

  • Michael Addition:

    • Dissolve the crude Mannich salt and cyclohexane-1,4-dione monoethylene acetal (1.1 eq) in a suitable solvent like dioxane.

    • Heat the mixture at reflux for 12-18 hours.

    • Monitor the formation of the 1,5-dicarbonyl compound by TLC.

    • Once the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Cyclization and Deprotection:

    • To the crude 1,5-dicarbonyl intermediate, add a mixture of glacial acetic acid and water.

    • Add a large excess of ammonium acetate (5-10 eq).

    • Heat the reaction mixture at 100-110 °C for 2-4 hours. This step facilitates both the deprotection of the ketal and the cyclization to form the dihydroquinolinone ring.

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford the pure 2-aryl-7,8-dihydroquinolin-6(5H)-one.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, A2780)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase and determine cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds in a complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

    • After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations (including a vehicle control with DMSO only).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37 °C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • After incubation, carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound core represents a remarkably fruitful scaffold in the field of medicinal chemistry. The synthetic accessibility and the ease of functionalization have allowed for the creation of a multitude of derivatives with significant therapeutic potential. Research has demonstrated potent activities against cancer, mycobacteria, and targets relevant to neurodegeneration.

The future of drug discovery based on this scaffold is promising. Key areas for future exploration include:

  • Expansion of Chemical Diversity: The synthesis of new libraries with novel substitution patterns to explore a wider chemical space and identify compounds with improved potency and selectivity.

  • Mechanism of Action Studies: In-depth biological studies to fully elucidate the molecular mechanisms by which these compounds exert their effects, particularly for the most promising anticancer and neuroprotective agents.

  • Pharmacokinetic Optimization: Modification of lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, a critical step in translating in vitro activity into in vivo efficacy.

References

The Quinolinone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the quinolinone core, from its fundamental chemical properties and synthesis to its intricate roles in modulating key biological pathways. We will delve into the structure-activity relationships that govern its efficacy, with a particular focus on its applications as a potent agent in oncology, neurodegenerative disorders, and infectious diseases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to inspire and guide future therapeutic innovations.

The Quinolinone Core: A Foundation for Therapeutic Diversity

The quinolinone ring system, characterized by a benzene ring fused to a pyridinone ring, is a versatile and "privileged" scaffold in drug discovery.[6][7] Its structural rigidity, combined with the numerous sites available for functionalization, allows for the fine-tuning of physicochemical and pharmacological properties.[4][5][8] This adaptability has led to the development of a vast library of quinolinone derivatives with a wide spectrum of biological activities.[1][2][3][9]

Core Structure and Physicochemical Properties

The fundamental quinolinone structure provides a unique electronic and steric landscape. The presence of the nitrogen atom and the carbonyl group influences the molecule's polarity, hydrogen bonding capabilities, and potential for pi-pi stacking interactions, all of which are critical for target binding.[2] Quinolinone derivatives generally exhibit favorable physicochemical properties, including good oral bioavailability and tissue penetration, making them attractive candidates for drug development.[8][10][11][12][13][14]

Synthetic Strategies: Building the Quinolinone Scaffold

The synthesis of the quinolinone core can be achieved through several established methods, each offering distinct advantages in terms of substrate scope and regioselectivity.[8][15] Understanding these synthetic routes is crucial for the rational design and production of novel derivatives.

Key Synthetic Methodologies:

  • Gould-Jacobs Reaction: A versatile method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) from anilines and diethyl ethoxymethylenemalonate.[15]

  • Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters to yield 4-quinolinones.[8]

  • Friedländer Annulation: A straightforward approach that involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[15]

  • Camps Cyclization: An intramolecular cyclization of o-acylaminoacetophenones to form 2- and 4-quinolinones.

Experimental Protocol: Gould-Jacobs Quinolinone Synthesis

This protocol outlines a general procedure for the synthesis of a 4-hydroxyquinoline scaffold.

  • Step 1: Condensation. An equimolar mixture of a substituted aniline and diethyl ethoxymethylenemalonate is heated at 100-120°C for 1-2 hours. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Step 2: Cyclization. The intermediate formed in Step 1 is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to 240-260°C. This high temperature facilitates the thermal cyclization to the quinolinone ring system. The reaction is typically complete within 30-60 minutes.

  • Step 3: Isolation and Purification. After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent, and can be further purified by recrystallization or column chromatography.

Structure-Activity Relationships (SAR): Tailoring Quinolinones for Therapeutic Efficacy

The therapeutic activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core scaffold.[16][17][18] A thorough understanding of SAR is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Key Positions for Functionalization
  • N-1 Position: Substitution at the nitrogen atom is crucial for modulating antibacterial activity and can influence the overall physicochemical properties of the molecule.[16][18]

  • C-3 Position: The presence of a carboxylic acid group at the C-3 position is a hallmark of many quinolone antibiotics and is essential for their mechanism of action.[16][18]

  • C-6 Position: Introduction of a fluorine atom at this position, as seen in the fluoroquinolones, significantly enhances antibacterial potency and cell wall penetration.[16][18]

  • C-7 Position: Substituents at the C-7 position, often a piperazine ring, are critical for broadening the spectrum of activity against various bacterial strains.[16][18]

Position Substituent Impact on Activity Reference Example
N-1 Alkyl, CycloalkylEssential for antibacterial activityCiprofloxacin
C-3 Carboxylic AcidCrucial for DNA gyrase inhibitionLevofloxacin
C-6 FluorineIncreased potency and cell penetrationMoxifloxacin
C-7 Piperazine, PyrrolidineBroadened antibacterial spectrumNorfloxacin

Therapeutic Applications of Quinolinone Scaffolds

The versatility of the quinolinone scaffold has led to its exploration in a wide array of therapeutic areas.

Anticancer Agents

Quinolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][2][7][19][20][21][22]

  • Kinase Inhibition: Many quinolinone-based compounds act as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2][23][24][25] They can target key signaling pathways involved in cell proliferation, survival, and angiogenesis.[26] For example, certain derivatives have shown potent inhibitory activity against kinases such as FLT3, CDK2, ROCK1/2, and Pim-1 kinase.[22][23]

  • Topoisomerase Inhibition: Some quinolinone analogues can intercalate with DNA and inhibit the function of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.[1][22]

  • Induction of Apoptosis and Cell Cycle Arrest: Quinolinone derivatives can induce programmed cell death (apoptosis) and halt the cell cycle at various phases, thereby preventing the uncontrolled proliferation of cancer cells.[1][2][20]

Signaling Pathway: Quinolinone-based Kinase Inhibition in Cancer

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Quinolinone Quinolinone Inhibitor Quinolinone->RTK Quinolinone->PI3K mTOR mTOR Quinolinone->mTOR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->mTOR mTOR->Proliferation

Caption: Quinolinone inhibitors can block key cancer signaling pathways.

Neurodegenerative Diseases

The quinolinone scaffold is a promising platform for the development of therapies for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[6][27][28][29][30]

  • Multi-target-Directed Ligands: Quinolinone derivatives can be designed to interact with multiple targets involved in the pathology of neurodegenerative diseases, such as cholinesterases, monoamine oxidases, and protein aggregation.[27]

  • Amyloid-β and Tau Aggregation Inhibition: Certain 8-hydroxyquinoline derivatives have shown the ability to bind to and inhibit the aggregation of amyloid-beta and tau proteins, which are hallmarks of Alzheimer's disease.[29]

  • Neuroprotection: Some quinolinone compounds exhibit neuroprotective effects, potentially through their antioxidant and anti-inflammatory properties.[27][28]

Antimicrobial Agents

The most well-established therapeutic application of quinolinones is in the treatment of bacterial infections.[31][32][33][34][35] The fluoroquinolones are a major class of synthetic antibiotics with a broad spectrum of activity.[36][37]

  • Mechanism of Action: Quinolone antibiotics primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[33] Inhibition of these enzymes leads to rapid bacterial cell death.

  • Spectrum of Activity: Different generations of quinolones exhibit varying spectra of activity against Gram-positive and Gram-negative bacteria.[37][38] Newer derivatives have also shown promise against multidrug-resistant strains.[32][39]

  • Antifungal and Antiviral Potential: Beyond their antibacterial properties, some quinolinone derivatives have been investigated for their antifungal and antiviral activities.[9][31][34]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

G start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_compounds Prepare Serial Dilutions of Quinolinone Compounds start->prep_compounds inoculate Inoculate Microtiter Plate with Bacteria and Compounds prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Pharmacokinetics and Clinical Considerations

The clinical success of any therapeutic agent hinges on its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Quinolinones generally exhibit good oral bioavailability and extensive tissue penetration.[10][11][13][14] However, individual derivatives can have significantly different pharmacokinetic parameters, which must be considered during drug development.[11][13] While generally well-tolerated, some quinolones have been associated with adverse effects, highlighting the importance of careful safety and toxicity assessments in preclinical and clinical trials.[36][38][40]

Pharmacokinetic Parameter General Characteristics of Quinolones References
Oral Bioavailability Generally high (>95% for many)[10][14]
Volume of Distribution High, indicating good tissue penetration[10][11][13]
Protein Binding Low to moderate[11][12]
Elimination Renal and hepatic routes[10][13]
Half-life Varies significantly among derivatives[11][13]

Future Perspectives and Conclusion

References

An In-Depth Technical Guide to 7,8-Dihydroquinolin-6(5H)-one: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7,8-dihydroquinolin-6(5H)-one core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. This bicyclic structure, featuring a fused pyridine and cyclohexanone ring system, serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Its unique electronic and steric properties allow for extensive functionalization, making it a privileged scaffold in the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

While the specific historical discovery of the parent this compound is not extensively documented, its emergence is intrinsically linked to the broader development of synthetic methodologies for quinoline and dihydroquinolinone frameworks. The exploration of these scaffolds has been driven by their presence in natural products and their potent biological activities.

Synthetic Methodologies: From Classical Approaches to Modern Innovations

The synthesis of the this compound scaffold has evolved from classical pyridine synthesis reactions to more streamlined and efficient modern methods.

Conceptual Synthetic Pathway

A prevalent strategy for constructing the this compound core involves the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization with an ammonia source to form the pyridine ring.

G cluster_0 Precursor Assembly cluster_1 Heterocyclization Cyclohexane-1,4-dione Cyclohexane-1,4-dione 1,5-Dicarbonyl 1,5-Dicarbonyl Intermediate Cyclohexane-1,4-dione->1,5-Dicarbonyl Michael Addition Michael_Acceptor Michael Acceptor (e.g., Mannich Salt) Michael_Acceptor->1,5-Dicarbonyl Target_Scaffold This compound 1,5-Dicarbonyl->Target_Scaffold Condensation/ Cyclization Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Target_Scaffold

Caption: General synthetic strategy for this compound.

Modern Synthetic Protocol: A Facile Four-Step Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

A notable and efficient method for the synthesis of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones has been reported, which is highly valuable for generating libraries of compounds for biological screening.[1][2]

Experimental Protocol:

  • Synthesis of Mannich Salt: Acetophenone is reacted with paraformaldehyde and dimethylamine hydrochloride in the presence of a catalytic amount of hydrochloric acid in ethanol under reflux to yield the corresponding Mannich salt.

  • Michael Addition: The synthesized Mannich salt is used as a Michael acceptor in a reaction with cyclohexane-1,4-dione monoethylene acetal. This step forms the crucial 1,5-dicarbonyl intermediate.

  • Deprotection and Cyclization: The resulting 1,5-dicarbonyl compound is treated with an acid to remove the acetal protecting group, followed by the addition of ammonium acetate.

  • Aromatization: The reaction mixture is heated to induce cyclization and dehydration, affording the 2-aryl-7,8-dihydroquinolin-6(5H)-one.

This method is advantageous due to its simplicity and applicability to a variety of substituted acetophenones, allowing for the generation of diverse derivatives.[1][2]

Classical Approaches: The Bohlmann-Rahtz Pyridine Synthesis

While not a direct synthesis of this compound, the Bohlmann-Rahtz pyridine synthesis represents a classical and mechanistically related approach to forming substituted pyridine rings. This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.

This foundational reaction provides valuable insights into the principles of pyridine ring formation and serves as a basis for understanding more complex transformations leading to fused systems like dihydroquinolinones.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its application in drug discovery, influencing factors such as solubility, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NO-
Molecular Weight147.17 g/mol -
AppearanceExpected to be a solid-
SolubilityPredicted to be soluble in organic solvents like DMSO and methanol.-

Spectroscopic Characterization:

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexanone moiety. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cyclohexanone ring.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone is a key feature in the IR spectrum.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, aiding in the confirmation of its molecular weight and formula.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of various therapeutic agents, with its derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones. These compounds have been evaluated against various cancer cell lines and have shown promising activity. For instance, certain derivatives have demonstrated good selectivity for the chronic myeloid leukemia cell line K-562.[1][2] The planar nature of the aromatic system allows for potential intercalation with DNA, while various substituents can modulate interactions with specific biological targets.

Potential as Kinase Inhibitors

The dihydroquinolinone pharmacophore has been identified as a potential scaffold for the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The ability to readily introduce diverse substituents on the this compound core allows for the fine-tuning of interactions within the ATP-binding pocket of various kinases.

Signaling Pathway Interactions

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. As potential anticancer agents, these compounds may induce apoptosis, inhibit cell proliferation, or interfere with cell cycle progression.

G cluster_0 Cellular Targets & Pathways DQO This compound Derivative Kinases Kinases DQO->Kinases Inhibition DNA DNA DQO->DNA Intercalation/ Binding Cell_Cycle Cell Cycle Regulation Kinases->Cell_Cycle Modulation Apoptosis_Pathway Apoptosis Pathway DNA->Apoptosis_Pathway Damage Induction Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis Induction Cell_Proliferation Cell_Proliferation Cell_Cycle->Cell_Proliferation Arrest

Caption: Potential mechanisms of action for dihydroquinolinone derivatives.

Conclusion and Future Perspectives

This compound is a heterocyclic scaffold of significant interest with a proven track record in the synthesis of biologically active compounds, particularly in the realm of oncology. While modern synthetic methods have made its derivatives readily accessible, further exploration into the historical context of its initial discovery and a more comprehensive characterization of the parent compound are warranted.

The versatility of the this compound core ensures its continued relevance in medicinal chemistry. Future research will likely focus on:

  • The development of more stereoselective and efficient synthetic routes.

  • Expansion of the biological targets beyond cytotoxicity to include other areas such as neurodegenerative diseases and infectious agents.

  • In-depth studies of the structure-activity relationships to design more potent and selective inhibitors.

  • Utilization of the scaffold in the development of chemical probes to elucidate complex biological pathways.

This in-depth guide provides a solid foundation for researchers and scientists to understand and exploit the full potential of the this compound scaffold in the ongoing quest for novel and effective therapeutic agents.

References

commercial availability and suppliers of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Sourcing of 7,8-dihydroquinolin-6(5H)-one

Introduction: Navigating the Isomeric Maze

This compound is a heterocyclic ketone scaffold of significant interest to researchers in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable building block for synthesizing a diverse range of bioactive molecules. However, the procurement of this specific compound is fraught with a critical challenge that can impede research: the common confusion with its structural isomers, namely 7,8-dihydro-6H-quinolin-5-one and 6,7-dihydro-5H-quinolin-8-one. These isomers, while structurally similar, possess different chemical properties and reactivity, making the acquisition of the correct isomer paramount for synthetic success.

This guide provides an in-depth analysis of the commercial landscape for this compound. It is designed for researchers, chemists, and procurement specialists, offering a clear strategy to distinguish between isomers, identify potential suppliers, and implement a rigorous quality control process to ensure the acquisition of the correct molecule.

Chemical Identity: A Tale of Three Isomers

The first step in successful procurement is to unequivocally identify the target compound and its related isomers. The subtle shift in the position of the carbonyl group and the double bond within the quinoline ring system defines their distinct identities.

FeatureTarget: this compound Isomer 1: 7,8-dihydro-6H-quinolin-5-one Isomer 2: 6,7-dihydro-5H-quinolin-8-one
Structure this compound7,8-dihydro-6H-quinolin-5-one6,7-dihydro-5H-quinolin-8-one
CAS Number Not consistently reported53400-41-2[1][2]56826-69-8[3]
Molecular Formula C₉H₉NOC₉H₉NO[1]C₉H₉NO[3]
Molecular Weight 147.18 g/mol 147.18 g/mol [1]147.2 g/mol [3]
Key Distinction Carbonyl at position 6Carbonyl at position 5Carbonyl at position 8

Commercial Availability and Supplier Landscape

Direct off-the-shelf availability of the parent this compound is limited, but not non-existent. More commonly, suppliers offer its isomers or substituted derivatives. This landscape necessitates a multi-pronged sourcing strategy.

Direct Commercial Suppliers

A small number of vendors list the specific target compound. However, due to the prevalent isomer confusion, extreme diligence is required before purchase.

SupplierProduct Name / CodeNotes & Recommended Action
Universal Biologicals This compound (CS-0102419)[4]This appears to be a direct match. Crucially, request a lot-specific Certificate of Analysis (CoA) with NMR and/or mass spectrometry data to confirm the structure.
Santa Cruz Biotechnology This compound[5]The listing confirms its presence in chemical libraries. As with other suppliers, structural verification via analytical data is essential.
Suppliers of Derivatives and Isomers

The availability of derivatives and isomers is more widespread and can serve two purposes: confirming the feasibility of the core scaffold's synthesis by manufacturers or providing starting points for custom synthesis projects.

  • Derivatives: BLD Pharm lists 2-Methyl-7,8-dihydroquinolin-6(5H)-one , indicating that the core -6(5H)-one scaffold is accessible to manufacturers.[6]

  • Isomers: Companies such as Chem-Impex [1] and Cayman Chemical [3] are prominent suppliers of the -5-one and -8-one isomers, respectively. When searching, these isomers will often appear, and researchers must carefully check the CAS number to avoid accidental purchase.

The Custom Synthesis Alternative

Given the limited number of direct suppliers, custom synthesis is a highly viable and authoritative option. The scientific literature provides a solid foundation for this approach. A facile, four-step synthesis for novel 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones has been developed, which proceeds through a key Michael addition followed by cyclization with ammonium acetate.[7][8][9] This published methodology provides a clear and validated pathway that can be outsourced to a contract research organization (CRO) to obtain the parent compound or specific derivatives.

A Validated Procurement Workflow

To ensure the acquisition of the correct molecule, a systematic, self-validating procurement protocol is mandatory.

Step-by-Step Procurement Protocol:
  • Initiate Search & Identify Candidates: Begin by searching for the exact name and any known product codes (e.g., CS-0102419). Be prepared for search results to be dominated by the isomers (CAS 53400-41-2 and 56826-69-8). Discard any results that match these isomer CAS numbers.

  • Engage with Supplier: Contact the technical support or sales department of promising suppliers (e.g., Universal Biologicals). State your requirement for This compound and express your awareness of the common isomeric confusion.

  • Request Certificate of Analysis (CoA): This is a non-negotiable step. Request the CoA for the specific lot you would be purchasing. This document should contain, at a minimum, information on purity (e.g., by HPLC or GC) and identity confirmation.

  • Demand Primary Analytical Data: Go beyond the CoA. Request the raw analytical data, specifically the ¹H NMR, ¹³C NMR, and mass spectrometry data. A trustworthy supplier of a fine chemical should have this data readily available.

  • Verify the Structure: Critically analyze the provided spectra. The proton and carbon environments in the -6(5H)-one isomer are distinct from the -5-one and -8-one isomers. If in-house expertise is limited, consult with an analytical chemist. This step provides the ultimate validation.

  • Confirm Purity and Place Order: Once the structure is confirmed and the purity meets your experimental requirements, proceed with the purchase.

G cluster_prep Phase 1: Sourcing cluster_val Phase 2: Validation cluster_pur Phase 3: Procurement start Initiate Search for This compound filter Filter Results: Discard Isomer CAS Numbers (53400-41-2, 56826-69-8) start->filter supplier Identify Potential Suppliers (e.g., Universal Biologicals) filter->supplier Supplier Found custom Alternative: Plan for Custom Synthesis filter->custom No Supplier Found contact Contact Supplier's Technical Support supplier->contact req_coa Request Lot-Specific Certificate of Analysis (CoA) contact->req_coa req_data Demand Primary Spectra (NMR, MS) req_coa->req_data verify In-House Verification of Molecular Structure req_data->verify verify->contact Data Inconsistent purchase Confirm Purity & Place Order verify->purchase Structure Confirmed G cluster_derivatives Synthetic Diversification cluster_applications Biological Applications core This compound (Core Scaffold) deriv Substituted Analogs (e.g., 2-Aryl Derivatives) core->deriv Synthetic Modification app1 Cytotoxic Agents deriv->app1 app2 Leads for Cancer Research deriv->app2

References

Methodological & Application

Application Notes and Protocols for 7,8-dihydroquinolin-6(5H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile 7,8-dihydroquinolin-6(5H)-one Scaffold

The this compound moiety is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This quinolinone core is a key pharmacophore in compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document serves as a comprehensive guide, providing detailed experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, empowering researchers to explore the full potential of this promising molecular scaffold.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₉H₉NOPubChem
Molecular Weight 147.17 g/mol PubChem
Appearance Varies (often a solid)General Knowledge
Solubility Generally soluble in organic solvents like DMSO and ethanol. Limited solubility in water.BenchChem[1]

Experimental Protocols

Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

This protocol describes a common method for the synthesis of 2-aryl substituted derivatives of this compound, which have shown promising cytotoxic activity against cancer cell lines. The key steps involve a Michael addition followed by a cyclization reaction.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization and Aromatization start Mannich salt (from acetophenone) + Cyclohexane-1,4-dione monoethylene acetal intermediate 1,5-Dicarbonyl intermediate start->intermediate Reaction in suitable solvent cyclization Treatment with Ammonium Acetate intermediate->cyclization product 2-Aryl-7,8-dihydroquinolin-6(5H)-one cyclization->product cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Absorbance Reading seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound derivative seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read cluster_0 Macrophage Culture and Treatment cluster_1 Nitrite Measurement (Griess Assay) seed_raw Seed RAW 264.7 cells in a 96-well plate pretreat Pre-treat cells with this compound derivative seed_raw->pretreat stimulate Stimulate with Lipopolysaccharide (LPS) pretreat->stimulate collect_supernatant Collect cell culture supernatant stimulate->collect_supernatant griess_reaction Mix supernatant with Griess Reagent collect_supernatant->griess_reaction read_absorbance Measure absorbance at ~540 nm griess_reaction->read_absorbance cluster_0 Preparation of Agar Plates and Inoculum cluster_1 Well Creation and Compound Application cluster_2 Incubation and Measurement prepare_agar Prepare and pour sterile Mueller-Hinton agar prepare_inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) prepare_agar->prepare_inoculum spread_plate Spread the inoculum evenly on the agar surface prepare_inoculum->spread_plate create_wells Create wells in the agar using a sterile borer spread_plate->create_wells add_compound Add the this compound derivative solution to a well create_wells->add_compound add_controls Add positive (antibiotic) and negative (solvent) controls to separate wells create_wells->add_controls incubate_plates Incubate the plates under appropriate conditions add_compound->incubate_plates add_controls->incubate_plates measure_zones Measure the diameter of the zone of inhibition incubate_plates->measure_zones

References

The Versatile Scaffold: Applications of 7,8-Dihydroquinolin-6(5H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary organic synthesis and medicinal chemistry, the identification and utilization of versatile molecular scaffolds are of paramount importance. The 7,8-dihydroquinolin-6(5H)-one core, a partially saturated heterocyclic system, has emerged as a significant building block, offering a unique combination of structural rigidity and synthetic malleability. Its inherent chemical features, including a reactive ketone functionality and a bicyclic framework amenable to diverse substitutions, make it an attractive starting point for the construction of complex molecular architectures with a wide spectrum of biological activities. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing key reaction protocols, mechanistic underpinnings, and its application in the development of novel therapeutic agents.

Core Synthetic Strategies: Accessing the this compound Scaffold

The efficient construction of the this compound ring system is a prerequisite for its broader application. Several robust synthetic methodologies have been developed, each offering distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones via Michael Addition and Cyclocondensation

A prevalent strategy for the synthesis of 2-aryl substituted derivatives involves a multi-step sequence initiated by a Michael addition. This approach is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery. A key step is the reaction of Mannich salts, derived from acetophenones, as Michael acceptors with a protected cyclohexane-1,4-dione, leading to a 1,5-dicarbonyl intermediate that subsequently undergoes cyclization with an ammonia source.[1][2]

Reaction Causality: The use of a Mannich salt provides a reactive and readily accessible Michael acceptor. The protection of one of the ketone functionalities in the cyclohexane-1,4-dione is crucial to direct the initial Michael addition to the desired position and prevent self-condensation or other side reactions. The final cyclocondensation with ammonium acetate provides the nitrogen atom for the pyridine ring and proceeds through an intramolecular condensation and subsequent dehydration to afford the aromatic quinoline core.

Experimental Workflow: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

acetophenone Acetophenone mannich_salt Mannich Salt acetophenone->mannich_salt  Formaldehyde,  Dimethylamine HCl dicarbonyl 1,5-Dicarbonyl Intermediate mannich_salt->dicarbonyl  Michael Addition michael_acceptor Cyclohexane-1,4-dione monoethylene acetal michael_acceptor->dicarbonyl dihydroquinolinone 2-Aryl-7,8-dihydroquinolin-6(5H)-one dicarbonyl->dihydroquinolinone  NH4OAc,  Heat MBH_adduct Morita-Baylis-Hillman Adduct Acetate intermediate Michael Adduct Intermediate MBH_adduct->intermediate  Base catalyst dione 1,3-Cyclohexanedione dione->intermediate amine Ammonium Acetate or Primary Amine dihydroquinolinone 2-Hydroxy-7,8-dihydroquinolin-5(6H)-one amine->dihydroquinolinone intermediate->dihydroquinolinone  Intramolecular  Cyclization

References

Application Notes & Protocols: The Use of 7,8-Dihydroquinolin-6(5H)-one as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7,8-dihydroquinolin-6(5H)-one core is a privileged heterocyclic scaffold that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique structural and electronic properties, combining a partially saturated carbocyclic ring fused to a pyridine moiety, offer multiple reaction sites for chemical diversification. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this scaffold, complete with detailed experimental protocols and insights into its role in modern drug discovery, particularly in the development of novel therapeutic agents.[1][2]

Strategic Importance in Drug Discovery

The quinoline nucleus and its derivatives are foundational components in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The this compound isomer, specifically, presents a synthetically tractable framework. Its key features include:

  • A Modifiable Pyridine Ring: Amenable to electrophilic and nucleophilic substitutions, as well as transition metal-catalyzed cross-coupling reactions.

  • A Reactive Carbonyl Group: The ketone at the C6 position can be readily transformed into a variety of functional groups, such as alcohols, amines, or hydrazones, to modulate biological activity.[4]

  • A Secondary Amine: The nitrogen atom within the dihydropyridine ring allows for straightforward N-alkylation or N-arylation to alter physicochemical properties like solubility and lipophilicity.[5]

These characteristics make it an ideal starting point for the construction of diverse chemical libraries aimed at identifying novel lead compounds.[6][7]

Synthesis of the Core Scaffold

A robust and scalable synthesis is paramount for any building block. A highly effective method for preparing 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones involves a Michael addition of a protected dione to a Mannich salt, followed by an ammonium acetate-mediated cyclization and aromatization.[6][8] This metal-free approach is advantageous due to its operational simplicity and tolerance for various functional groups.[8]

General Synthetic Workflow

cluster_0 Synthesis of this compound Scaffold acetophenone Substituted Acetophenone mannich_salt Mannich Salt (Michael Acceptor) acetophenone->mannich_salt   Paraformaldehyde,   Dimethylamine HCl dicarbonyl 1,5-Dicarbonyl Intermediate mannich_salt->dicarbonyl   Michael Addition   + dione Cyclohexane-1,4-dione monoethylene acetal dione->dicarbonyl scaffold 2-Aryl-7,8-dihydroquinolin-6(5H)-one dicarbonyl->scaffold   NH4OAc,   Cyclization/ Aromatization

Caption: General workflow for the synthesis of the scaffold.

Protocol 2.1: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-one

This protocol is adapted from the facile four-step synthesis described by Bautista et al.[6][8]

  • Preparation of the Mannich Salt: To a solution of the desired substituted acetophenone (1.0 eq) in ethanol, add paraformaldehyde (1.2 eq) and dimethylamine hydrochloride (1.2 eq). Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material. Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude Mannich salt, which can be used without further purification.

    • Rationale: This step generates the key Michael acceptor required for the subsequent 1,5-dicarbonyl synthesis. The use of a pre-formed salt ensures reactivity and simplifies the reaction setup.

  • Michael Addition: Dissolve cyclohexane-1,4-dione monoethylene acetal (1.1 eq) in a suitable solvent like ethanol. Add a base such as sodium ethoxide (1.1 eq) and stir for 15 minutes. Add the crude Mannich salt from the previous step and stir at room temperature for 12-24 hours.

    • Rationale: The base deprotonates the dione acetal, forming a nucleophile that attacks the Mannich salt in a classic Michael addition, establishing the carbon framework of the final product.

  • Cyclization and Aromatization: To the reaction mixture containing the 1,5-dicarbonyl intermediate, add ammonium acetate (5.0 eq). Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

    • Rationale: Ammonium acetate serves as the nitrogen source for the pyridine ring. The reaction proceeds via condensation to form a dihydropyridine, which then aromatizes under the reaction conditions to yield the stable quinolinone ring system.

  • Workup and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Key Chemical Transformations and Protocols

The this compound scaffold offers three primary sites for diversification, enabling the systematic exploration of chemical space.

cluster_1 Key Functionalization Pathways scaffold This compound (Core Scaffold) n_alkylation N-Alkylated Product scaffold->n_alkylation N-Alkylation/Arylation (Base, R-X) cc_coupling C-C Coupled Product (e.g., Biaryl) scaffold->cc_coupling Halogenation then Pd-Catalyzed Coupling (e.g., Suzuki, Sonogashira) carbonyl_mod Carbonyl-Modified Product (e.g., Alcohol, Oxime) scaffold->carbonyl_mod Carbonyl Chemistry (e.g., NaBH4, NH2OH)

Caption: Key reaction sites for chemical diversification.

Protocol 3.1: N-Alkylation

This reaction attaches alkyl or substituted alkyl groups to the ring nitrogen.

  • Setup: To a solution of the this compound (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) at 0 °C under an inert atmosphere (N₂ or Ar).

    • Rationale: K₂CO₃ is a mild base suitable for many substrates.[5] NaH is a stronger, non-nucleophilic base used when the substrate is less acidic or the alkyl halide is less reactive. DMF is a polar aprotic solvent that effectively dissolves the reagents and promotes Sₙ2 reactions.[9]

  • Reaction: Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quenching and Workup: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Protocol 3.2: C-C Bond Formation via Suzuki Coupling

This protocol requires prior halogenation (e.g., iodination or bromination) of the pyridine ring, typically at a position electronically activated for substitution.

  • Halogenation (Prerequisite): Synthesize the corresponding iodo- or bromo-quinolinone. For instance, selective iodination can often be achieved using N-iodosuccinimide (NIS).

  • Setup: In a reaction vessel, combine the halo-quinolinone (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (3.0 eq).

    • Rationale: Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C bond formation.[10][11] The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle, while the base is crucial for activating the boronic acid.

  • Reaction: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Heat the reaction mixture at 80-100 °C for 6-18 hours under an inert atmosphere.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Dry and concentrate the organic phase. Purify via column chromatography to yield the C-C coupled product.

Protocol 3.3: Reduction of the Carbonyl Group

This protocol converts the C6-ketone to a secondary alcohol, a common strategy to alter hydrogen bonding capabilities and stereochemistry.

  • Setup: Dissolve the this compound (1.0 eq) in methanol or ethanol at 0 °C.

  • Reaction: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15 minutes. Stir the reaction at 0 °C and allow it to warm to room temperature over 2 hours.

    • Rationale: NaBH₄ is a mild and selective reducing agent that efficiently reduces ketones to alcohols without affecting the aromatic pyridine ring.[12]

  • Quenching and Workup: Quench the reaction by the slow addition of water or acetone. Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography if necessary.

Applications and Structure-Activity Relationship (SAR) Insights

Derivatives of this compound have shown significant promise, particularly as cytotoxic agents against cancer cell lines.[6][7]

Case Study: 2-Aryl Derivatives as Cytotoxic Agents

A series of 2-aryl-7,8-dihydroquinolin-6(5H)-ones were synthesized and evaluated for their cytotoxic activity against a panel of human cancer cell lines. The data revealed good selectivity for the chronic myeloid leukemia cell line K-562.[6][8]

Compound IDR Group (at C2-Aryl, para-position)IC₅₀ (µM) against K-562 Cells[6]
1a -H>50
1b -F13.4
1c -Cl9.8
1d -Br7.8
1e -OCH₃10.2

Key SAR Insights:

  • Aryl Substitution at C2 is Crucial: The presence of an aryl group at the C2 position is a key determinant of activity.

  • Halogen Substitution Enhances Potency: Introducing halogens (F, Cl, Br) at the para-position of the C2-aryl ring significantly increases cytotoxic activity compared to the unsubstituted analog. Potency follows the trend Br > Cl > F.[6]

  • Electron-Donating Groups are Tolerated: A methoxy group (-OCH₃) also confers potent activity, suggesting that both electron-withdrawing and electron-donating substituents can be accommodated.[6]

cluster_2 Structure-Activity Relationship (SAR) Summary scaffold Core Scaffold c2_aryl Aryl group at C2: Essential for activity scaffold->c2_aryl C2 n1_pos N1 Position: Site for modulating physicochemical properties scaffold->n1_pos N1 c6_keto C6 Carbonyl: Modification can alter H-bonding and target interaction scaffold->c6_keto C6 c2_sub Halogen/Methoxy at C2-Aryl: Increases potency c2_aryl->c2_sub

Caption: Key SAR insights for the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and multiple handles for chemical modification allow for the rapid generation of diverse compound libraries. As demonstrated by its application in developing potent cytotoxic agents, this scaffold provides a robust platform for structure-based drug design and the exploration of new therapeutic frontiers. Researchers and drug development professionals can leverage the protocols and insights provided herein to accelerate their discovery programs.

References

Application Notes & Protocols: A Guide to In Vitro Assay Development for Novel 7,8-dihydroquinolin-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7,8-dihydroquinolin-6(5H)-one scaffold is a versatile heterocyclic motif recognized as a valuable building block in medicinal chemistry for developing novel therapeutic agents.[1] Derivatives have been synthesized with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The successful prosecution of a drug discovery campaign hinges on the development of robust and reliable in vitro assays to delineate the mechanism of action and determine the potency of these novel chemical entities. This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish a comprehensive in vitro assay cascade for characterizing this compound derivatives, using the NLRP3 inflammasome pathway as a target of interest. We will detail the development of a primary biochemical assay targeting Caspase-1, a key effector enzyme in this pathway, followed by a secondary, physiologically relevant cell-based assay measuring NLRP3 inflammasome inhibition, and conclude with essential counter-assays for data validation.

Introduction: Targeting the NLRP3 Inflammasome

Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a central role in the innate immune response by sensing a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3] Upon activation, NLRP3 oligomerizes and recruits an adaptor protein (ASC), which in turn recruits and activates pro-caspase-1.[3][4] Activated Caspase-1 is a cysteine protease that functions as an inflammatory caspase, cleaving the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, secreted forms.[3] Given its central role, the NLRP3-Caspase-1 axis is a high-value target for therapeutic intervention in inflammatory diseases.

This guide uses the NLRP3 pathway to illustrate a logical, stepwise approach to assay development for novel compounds derived from the this compound scaffold.

Visualizing the NLRP3 Inflammasome Pathway

The diagram below illustrates the canonical two-signal activation model of the NLRP3 inflammasome, highlighting the role of Caspase-1 and the potential points of inhibition for a therapeutic agent.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_effector Effector Phase PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription NLRP3_inactive NLRP3 (inactive) Transcription->NLRP3_inactive pro_IL1b Pro-IL-1β Transcription->pro_IL1b DAMPs DAMPs (e.g., ATP, Nigericin) Efflux K+ Efflux DAMPs->Efflux NLRP3_active NLRP3 Inflammasome Assembly Efflux->NLRP3_active pro_caspase1 Pro-Caspase-1 NLRP3_active->pro_caspase1 Recruitment & Autocatalysis caspase1 Active Caspase-1 pro_caspase1->caspase1 caspase1->pro_IL1b IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b Cleavage Inhibitor This compound Derivative (Hypothesized Target) Inhibitor->caspase1

Caption: The NLRP3 inflammasome activation pathway.

Primary Screen: Biochemical Caspase-1 Inhibition Assay

The first step in the screening cascade is to develop a robust, high-throughput biochemical assay to directly measure the inhibition of the target enzyme, Caspase-1.[5] A fluorogenic substrate cleavage assay is an excellent choice due to its high sensitivity and straightforward "mix-and-read" format.

Principle: The assay utilizes a specific Caspase-1 peptide substrate, Ac-YVAD-AFC, which is non-fluorescent. In the presence of active Caspase-1, the substrate is cleaved, releasing the fluorophore 7-amino-4-trifluoromethyl coumarin (AFC).[6][7] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. Test compounds that inhibit Caspase-1 will result in a decreased rate of AFC release.

Protocol 2.1: Optimization of Caspase-1 and Substrate Concentrations

Rationale: Before screening, it is critical to determine optimal assay conditions. This involves finding an enzyme concentration that gives a robust linear signal over time and a substrate concentration at or near its Michaelis constant (Km), which ensures assay sensitivity to competitive inhibitors.

Materials:

  • Recombinant Human Caspase-1

  • Caspase-1 Substrate: Ac-YVAD-AFC

  • Assay Buffer: 20 mM HEPES, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2

  • 384-well, black, flat-bottom microplates

  • Fluorescence plate reader (Excitation: 400 nm, Emission: 505 nm)

Step-by-Step Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of Caspase-1 in Assay Buffer.

    • Add a fixed, excess concentration of Ac-YVAD-AFC (e.g., 50 µM) to all wells.

    • Initiate the reaction by adding the diluted enzyme to the wells.

    • Measure fluorescence every 2 minutes for 60 minutes.

    • Plot the initial reaction velocity (slope of the linear phase) against enzyme concentration. Select a concentration that yields a robust signal and is well within the linear range of the instrument.

  • Substrate (Ac-YVAD-AFC) Titration:

    • Using the optimized enzyme concentration from the previous step, prepare serial dilutions of the Ac-YVAD-AFC substrate.

    • Add the optimized enzyme concentration to all wells.

    • Initiate the reaction by adding the diluted substrate.

    • Measure the initial reaction velocity for each substrate concentration.

    • Plot velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km value. For inhibitor screening, use a substrate concentration of 1x Km.

Protocol 2.2: Primary Inhibitor Screening

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense a small volume (e.g., 100 nL) into the 384-well assay plate.

  • Controls: Designate wells for controls:

    • 100% Activity (Negative Control): DMSO only.

    • 0% Activity (Positive Control): A known potent Caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[8]

  • Enzyme Addition: Add the optimized concentration of Caspase-1 in Assay Buffer to all wells except for a "no enzyme" background control.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation: Add Ac-YVAD-AFC substrate (at 1x Km concentration) to all wells to start the reaction.

  • Data Acquisition: Immediately place the plate in the reader and measure fluorescence kinetically for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_neg_ctrl - Rate_bkgd))

    • Plot % Inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Secondary Screen: Cell-Based NLRP3 Inflammasome Assay

Rationale: While a biochemical assay confirms direct enzyme inhibition, a cell-based assay is critical to verify that the compound is active in a physiological context, assessing factors like cell permeability and stability.[9][10] We will use differentiated human THP-1 monocytes, a standard model for studying the NLRP3 inflammasome.[11][12]

Principle: The assay follows the two-signal model.[3] THP-1 cells are first "primed" with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β via the NF-κB pathway.[3] They are then treated with a second stimulus, such as nigericin or ATP, which induces K+ efflux and triggers inflammasome assembly and Caspase-1 activation.[12] The amount of mature IL-1β secreted into the supernatant is measured by ELISA as the final readout.

Protocol 3.1: NLRP3 Activation and Inhibition in THP-1 Cells

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • RPMI-1640 medium, FBS, Penicillin-Streptomycin

  • LPS (from E. coli)

  • Nigericin or ATP

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep.

    • Seed cells into a 96-well plate at a density of ~5 x 10^4 cells/well.

    • Differentiate the monocytes into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours.

    • After differentiation, replace the PMA-containing medium with fresh, serum-free medium and rest the cells for 24 hours.

  • Priming and Compound Treatment:

    • Add your this compound derivatives (at various concentrations) to the cells. Include a vehicle control (DMSO).

    • Immediately after adding the compounds, prime the cells by adding LPS (e.g., 1 µg/mL) to all wells except the unstimulated control.

    • Incubate for 3-4 hours at 37°C.

  • Activation:

    • Activate the inflammasome by adding the second stimulus, such as Nigericin (e.g., 10-20 µM) or ATP (e.g., 5 mM).

    • Incubate for an additional 1-2 hours at 37°C.

  • Endpoint Measurement:

    • Carefully collect the cell culture supernatant from each well.

    • Quantify the concentration of secreted IL-1β using a commercial Human IL-1β ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Calculate the % inhibition of IL-1β secretion for each compound concentration relative to the vehicle-treated (LPS + Nigericin) control.

    • Determine the IC50 value by plotting % inhibition against compound concentration.

Visualizing the Assay Development Workflow

This diagram outlines the logical flow from the primary biochemical screen to secondary cell-based validation and essential counter-assays.

Assay_Cascade start Compound Library (this compound derivatives) primary Primary Screen: Biochemical Caspase-1 Assay (Fluorogenic, HTS) start->primary primary_decision Potency > Threshold? (e.g., IC50 < 10 µM) primary->primary_decision secondary Secondary Screen: Cell-Based NLRP3 Assay (THP-1 cells, IL-1β ELISA) primary_decision->secondary Yes inactive Inactive / Discard primary_decision->inactive No secondary_decision Cellular Activity? secondary->secondary_decision counter_assay Counter-Screening secondary_decision->counter_assay Yes secondary_decision->inactive No cytotoxicity Cytotoxicity Assay (MTT) Is compound just killing cells? counter_assay->cytotoxicity interference Assay Interference Screen (e.g., autofluorescence) counter_assay->interference hit_validation Validated Hit Compound cytotoxicity->hit_validation Compound is clean interference->hit_validation Compound is clean

Caption: A comprehensive assay cascade for hit validation.

Essential Counter-Assays and Selectivity Profiling

Rationale: A critical part of any screening campaign is to eliminate false positives and artifacts.[10] A decrease in signal in the primary or secondary assay does not automatically equate to specific inhibition of the target.

Protocol 4.1: Cell Viability/Cytotoxicity Assay

Principle: To ensure that the observed reduction in IL-1β in the cell-based assay is due to specific inflammasome inhibition and not simply because the compound is killing the cells, a cytotoxicity assay must be run in parallel. The MTT assay is a common colorimetric method that measures metabolic activity as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Treatment: Seed and differentiate THP-1 cells as described in Protocol 3.1.

  • Compound Incubation: Treat the cells with the same concentrations of your quinolinone derivatives used in the secondary screen. Incubate for the same total duration (e.g., priming time + activation time).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm.

  • Analysis: A significant decrease in absorbance indicates cytotoxicity. The IC50 from the secondary assay should be significantly lower than the concentration at which cytotoxicity is observed (ideally a >10-fold window).

Assay Validation and Quality Control

Rationale: For an assay to be suitable for high-throughput screening (HTS) and for the data to be trustworthy, its performance must be statistically validated.[9][13] Key parameters are used to assess the robustness and reproducibility of an assay.

Key Validation Parameters:

  • Z'-Factor: This parameter reflects the dynamic range and data variation of the assay, making it a key indicator of HTS suitability. A Z'-factor is calculated from the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls. Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n| An assay is considered robust and excellent for screening if its Z'-factor is > 0.5.[9]

  • Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the 100% activity control to the mean signal of the background (or 0% activity) control. A higher S/B ratio is generally desirable.

  • Precision and Accuracy: Assessed by running the same samples multiple times on the same plate (intra-assay precision) and on different days (inter-assay precision).[14]

Table 1: Example Assay Validation Summary
ParameterCaspase-1 Biochemical AssayTHP-1 Cell-Based AssayAcceptance Criteria
Assay Format 384-well, kinetic fluorescence96-well, endpoint ELISAN/A
Z'-Factor 0.820.75> 0.5
Signal-to-Background 12.58.0> 3
Intra-assay CV (%) 4.5%7.8%< 15%
Inter-assay CV (%) 6.2%11.5%< 20%
DMSO Tolerance < 1%< 0.5%Minimal effect on signal

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development of an in vitro assay cascade to characterize novel inhibitors based on the this compound scaffold. By progressing from a high-throughput biochemical assay to a lower-throughput, more physiologically relevant cell-based assay, researchers can efficiently identify potent and cell-permeable inhibitors. The inclusion of critical counter-assays and rigorous statistical validation ensures the generation of high-quality, trustworthy data, which is paramount for making informed decisions in a drug discovery program. This structured approach, while demonstrated here for the NLRP3 inflammasome, can be readily adapted to other biological targets, providing a robust template for the broader field of small molecule drug discovery.

References

Application Notes and Protocols for the In Vivo Evaluation of 7,8-dihydroquinolin-6(5H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Path for a Novel Scaffold

The 7,8-dihydroquinolin-6(5H)-one core represents a compelling heterocyclic scaffold. While direct in vivo studies on the parent molecule are not yet extensively published, the broader class of quinoline and quinolinone derivatives has demonstrated significant potential across multiple therapeutic areas. Derivatives have shown promising cytotoxic activity against various cancer cell lines, including chronic myeloid leukemia and lung cancer.[1][2] Furthermore, the quinoline nucleus is a well-established pharmacophore in the development of anti-inflammatory agents.[3][4][5] This body of evidence strongly suggests that this compound and its analogs are prime candidates for preclinical in vivo investigation.

This guide provides a comprehensive strategic framework for researchers initiating the in vivo evaluation of this novel compound class. It is designed not as a rigid template, but as a logical, field-proven progression from essential foundational studies to robust efficacy testing in relevant animal models. The protocols herein are built upon established methodologies and are intended to generate the critical data needed to validate therapeutic hypotheses and advance promising candidates toward clinical development.

Part 1: Foundational In Vivo Characterization: Building the Dossier

Before assessing efficacy, it is imperative to understand how the compound behaves within a biological system. Pharmacokinetic (PK) and toxicity studies are the bedrock of any in vivo program, providing the essential data to design meaningful and interpretable efficacy experiments.

Preliminary Pharmacokinetic (PK) Profiling in Rodents

Expertise & Experience: The goal of a preliminary PK study is to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This knowledge is non-negotiable; it dictates the dose, route of administration, and dosing frequency for all subsequent studies. An oral bioavailability of less than 5%, for example, would immediately signal that either formulation improvements are needed or that oral administration is not a viable route for efficacy models. We typically use rats for initial PK due to their larger blood volume compared to mice, which facilitates easier serial sampling.

Trustworthiness: A self-validating PK protocol requires both an intravenous (IV) and an oral (PO) arm. The IV data provides a baseline for 100% bioavailability and reveals the compound's clearance and volume of distribution, while the PO data reveals its absorption characteristics. Comparing the area under the curve (AUC) of both arms allows for the calculation of absolute oral bioavailability (F%).

Protocol 1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½, CL, Vd) and oral bioavailability (F%) of this compound.

Materials:

  • Test Compound: this compound

  • Vehicle (IV): e.g., 5% DMSO, 40% PEG300, 55% Saline

  • Vehicle (PO): e.g., 0.5% Methylcellulose in water

  • Male Sprague-Dawley rats (n=3 per group), cannulated (jugular vein) for serial blood sampling.

  • Blood collection tubes (e.g., EDTA-coated).

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Acclimatization: Acclimate cannulated rats for at least 48 hours post-surgery. Fast animals overnight (with water ad libitum) before dosing.

  • Dose Preparation: Prepare fresh dosing solutions on the day of the experiment. For the IV dose (e.g., 1-2 mg/kg), ensure the compound is fully solubilized. For the PO dose (e.g., 5-10 mg/kg), prepare a homogenous suspension.

  • Administration:

    • IV Group: Administer the compound as a slow bolus injection via the tail vein.

    • PO Group: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (~100-150 µL) from the jugular vein cannula at pre-dose (0) and at specified time points post-dose. A typical schedule is: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Plasma Preparation: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma.

    • Extract the compound from plasma samples (e.g., via protein precipitation with acetonitrile) and analyze.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[6]

Data Presentation: Key Pharmacokinetic Parameters

Parameter Description IV Group (1 mg/kg) PO Group (10 mg/kg)
T½ (h) Elimination Half-life
Cmax (ng/mL) Maximum Plasma Concentration
Tmax (h) Time to Reach Cmax N/A
AUC₀-t (h*ng/mL) Area Under the Curve (0 to last)
AUC₀-inf (h*ng/mL) Area Under the Curve (extrapolated)
CL (mL/min/kg) Clearance
Vd (L/kg) Volume of Distribution

| F (%) | Oral Bioavailability | N/A | |

Visualization: Pharmacokinetic Study Workflow

PK_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Acclimate Animal Acclimatization (Cannulated Rats) DosePrep Dose Formulation (IV & PO) Admin Compound Administration (IV or PO Gavage) DosePrep->Admin Sampling Serial Blood Sampling (0-24h) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK_Calc PK Parameter Calculation (NCA) LCMS->PK_Calc

Caption: Workflow for a single-dose rodent pharmacokinetic study.

Acute Toxicity and Dose Range Finding

Expertise & Experience: An acute toxicity study is essential for establishing the safety window of the compound. The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects. This MTD is often used as the top dose in subsequent efficacy studies. We perform this in mice as it is cost-effective and requires less compound. Observations are key; subtle changes in posture, activity, or breathing can be early indicators of toxicity.

Protocol 2: Acute Toxicity Study in CD-1 Mice

Objective: To determine the MTD and identify potential target organs of toxicity.

Methodology:

  • Animal Groups: Use groups of 3-5 female CD-1 mice per dose level.

  • Dose Escalation: Administer single doses of the compound (e.g., via the route planned for efficacy studies) in an escalating manner to different groups (e.g., 10, 30, 100, 300 mg/kg).

  • Clinical Observation: Monitor animals intensively for the first 4-6 hours post-dose and then daily for 7-14 days. Record:

    • Mortality/morbidity.

    • Clinical signs of toxicity (e.g., changes in fur, posture, respiration, ambulation).

    • Body weight changes (measure daily for 7 days, then weekly).

  • Endpoint Analysis: At the end of the observation period, perform a gross necropsy on all animals. Collect key organs (liver, kidney, spleen, heart, lungs) for histopathological analysis, especially from animals showing signs of toxicity.

Part 2: In Vivo Efficacy Evaluation in Preclinical Disease Models

With foundational PK and toxicity data in hand, efficacy studies can be designed with appropriate doses and schedules. The choice of animal model is dictated by the primary therapeutic hypothesis.

Oncology: Xenograft Models of Human Cancer

Authoritative Grounding: Derivatives of this compound have shown in vitro cytotoxic activity, with selectivity noted for the K-562 chronic myeloid leukemia cell line.[1] Other related tetrahydroquinolinones have shown efficacy against lung and colon cancer cells.[2][7] Therefore, a human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the logical first step to confirm in vivo anti-cancer activity.

Protocol 3: Subcutaneous Human Cancer Xenograft Model in Nude Mice

Objective: To evaluate the tumor growth inhibition (TGI) effect of this compound.

Materials:

  • Human cancer cell line (e.g., HCT-116 for colon, A549 for lung, based on in vitro data).

  • Athymic Nude (Nu/Nu) or NOD/SCID mice.

  • Matrigel (optional, to improve tumor take-rate).

  • Calipers for tumor measurement.

Methodology:

  • Cell Culture: Culture cancer cells to ~80% confluency under sterile conditions.

  • Implantation: Harvest and resuspend cells in sterile PBS (or a PBS/Matrigel mix). Subcutaneously inject 1-5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: Test Compound (e.g., MTD dose).

    • Group 3: Test Compound (e.g., MTD/2 dose).

    • Group 4: Positive control (standard-of-care chemotherapy).

  • Treatment: Administer treatment (e.g., daily, PO or IP) for a defined period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2. Monitor body weight as an indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size, or at the end of the study. Calculate TGI for each group.

Visualization: Xenograft Study Timeline

Xenograft_Timeline Day0 Day 0: Cell Implantation Day7 Day 7-10: Tumor Growth Day0->Day7 Monitoring Day10 Day 10: Randomization Day7->Day10 Tumors Palpable Day31 Day 31: End of Treatment Day10->Day31 Daily Dosing & Bi-weekly Measurement Endpoint Endpoint Analysis (TGI Calculation) Day31->Endpoint

Caption: Experimental timeline for a typical subcutaneous xenograft study.

Anti-Inflammation: Acute Inflammatory Models

Authoritative Grounding: Quinoline derivatives are widely explored as anti-inflammatory agents.[3] The carrageenan-induced paw edema model in rats is a classical and highly reproducible assay for evaluating acute anti-inflammatory activity, often used to screen for compounds with NSAID-like (e.g., COX inhibition) effects.[4][8]

Protocol 4: Carrageenan-Induced Paw Edema in Wistar Rats

Objective: To assess the acute anti-inflammatory activity of the test compound.

Methodology:

  • Acclimatization & Grouping: Acclimatize male Wistar rats for 3-5 days. Group animals (n=6 per group). Fast overnight before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, test compound (e.g., 10, 30, 100 mg/kg, PO), or a positive control (e.g., Indomethacin, 10 mg/kg, PO) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal compared to its baseline.

    • Calculate the percentage of edema inhibition for treated groups compared to the vehicle control group at each time point.

Data Presentation: Paw Edema Inhibition

Treatment Group Dose (mg/kg) Mean Paw Volume Increase (mL) at 3h % Inhibition
Vehicle -- 0%
Test Compound 10
Test Compound 30
Test Compound 100

| Indomethacin | 10 | | |

Exploratory Neuroprotection: Neuroinflammation Models

Authoritative Grounding: While direct evidence is lacking for this compound, flavonoids with related structures, such as 7,8-dihydroxyflavone (7,8-DHF), have shown significant neuroprotective effects in models of Alzheimer's disease and glutamate-induced toxicity.[9][10][11] These effects are often linked to antioxidant and anti-inflammatory mechanisms. An acute lipopolysaccharide (LPS)-induced neuroinflammation model is an excellent screening tool to determine if a compound can modulate inflammatory responses in the central nervous system.

Protocol 5: LPS-Induced Acute Neuroinflammation in C57BL/6 Mice

Objective: To determine if the test compound can suppress the production of pro-inflammatory cytokines in the brain following an inflammatory challenge.

Methodology:

  • Animal Grouping: Group male C57BL/6 mice (n=6-8 per group).

  • Pre-treatment: Administer the test compound (e.g., at one or two dose levels, IP or PO) 1 hour prior to the LPS challenge. Include a vehicle control group.

  • LPS Challenge: Administer a single intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg). Include a saline-injected control group.

  • Tissue Collection: At a peak inflammatory time point (e.g., 4-6 hours post-LPS), euthanize the mice.

  • Brain Dissection: Perfuse animals with cold PBS, then rapidly dissect the brain. Isolate specific regions like the hippocampus and cortex. Flash-freeze tissues in liquid nitrogen and store at -80°C.

  • Biomarker Analysis:

    • Homogenize brain tissue.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using commercially available ELISA kits or by qPCR for mRNA expression.

Visualization: Neuroinflammation Study Workflow

Neuroinflammation_Workflow cluster_groups Experimental Groups G1 Vehicle + Saline G2 Vehicle + LPS G3 Compound + LPS Pretreat Step 1: Pre-treatment (Vehicle or Compound) Challenge Step 2: Challenge (Saline or LPS, IP) Pretreat->Challenge 1 hour later Incubate Step 3: Incubation (4-6 hours) Challenge->Incubate Harvest Step 4: Brain Harvest (Hippocampus, Cortex) Incubate->Harvest Analyze Step 5: Biomarker Analysis (ELISA or qPCR) Harvest->Analyze

Caption: Workflow for an acute LPS-induced neuroinflammation study.

References

Application Notes & Protocols for the Safe Handling and Storage of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chemist's Guide to a Versatile Building Block

7,8-dihydroquinolin-6(5H)-one is a bicyclic enone of significant interest in contemporary chemical research. Its unique molecular architecture serves as a valuable scaffold in the synthesis of novel therapeutic agents and advanced materials.[1] Researchers in pharmaceutical development and materials science frequently utilize this compound as a key intermediate for creating molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1] The presence of the α,β-unsaturated ketone moiety imparts a specific reactivity profile that, while synthetically useful, necessitates a thorough understanding of its handling and storage requirements to ensure both researcher safety and compound integrity.

This guide provides a detailed framework for the safe handling and storage of this compound, grounded in established safety protocols and an understanding of its chemical nature. The following sections are designed to provide researchers, scientists, and drug development professionals with the necessary information to work with this compound confidently and safely.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the compound's physical and chemical properties.

PropertyValueSource
Molecular Formula C₉H₉NO[1][2][3][4]
Molecular Weight 147.17 g/mol [1][2][3]
Appearance Typically a liquid or low-melting solid[1]
Purity ≥ 95% (typical for research grade)[1]
CAS Number 53400-41-2[1][2][4]

Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS) for this compound and its structural analogs, the primary hazards are as follows:

  • Skin Irritation: Causes skin irritation.[2][4][5]

  • Eye Irritation: Causes serious eye irritation.[2][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][4][5]

  • Acute Oral Toxicity: May be harmful if swallowed.

It is imperative to conduct a thorough risk assessment before commencing any work with this compound. This involves evaluating the quantities being used, the nature of the experimental procedures, and the potential for exposure.

Core Directive: The R.A.M.P. Framework for Safety

To ensure a comprehensive approach to safety, all handling and storage procedures for this compound should be structured around the R.A.M.P. principle, advocated by the American Chemical Society (ACS).[6][7]

  • Recognize the hazards associated with the chemical.

  • Assess the risks of those hazards in the context of your experiment.

  • Minimize the risks through the implementation of control measures.

  • Prepare for emergencies.

RAMP_Framework cluster_RAMP R.A.M.P. Safety Framework Recognize Recognize Hazards - Skin/Eye/Respiratory Irritant - Potential Acute Toxicity Assess Assess Risks - Scale of Reaction - Potential for Aerosolization - Duration of Handling Recognize->Assess informs Minimize Minimize Risks - Engineering Controls - Personal Protective Equipment - Administrative Controls Assess->Minimize dictates Prepare Prepare for Emergencies - Spill Kit Accessibility - Eyewash/Shower Location - Emergency Contact Information Minimize->Prepare necessitates Prepare->Recognize feedback loop

Caption: The R.A.M.P. framework for laboratory safety.

Protocols for Safe Handling

Engineering Controls

The primary method for minimizing exposure to this compound should be through robust engineering controls.

  • Fume Hood: All handling of the compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of any vapors or aerosols.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical splash goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or contamination before and during use.

  • Body Protection: A laboratory coat must be worn and fully buttoned.

  • Footwear: Closed-toe shoes are required in the laboratory.

Work Practices (Administrative Controls)

Adherence to safe work practices is a critical component of risk minimization.

  • Avoid Inhalation: Work in a fume hood and handle the compound in a manner that minimizes the generation of aerosols.

  • Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in areas where the chemical is handled.

  • Labeling: All containers of this compound must be clearly labeled with the chemical name and appropriate hazard warnings.

Protocols for Safe Storage

Proper storage is essential for maintaining the stability and integrity of this compound and for preventing accidental exposure or incompatible reactions.

Storage Conditions
  • Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration at 0-8 °C.[1] Always consult the supplier's specific recommendations.

  • Light Sensitivity: While specific photostability data for this compound is limited, quinolone derivatives are known to be susceptible to photodegradation.[8] Therefore, it is best practice to store this compound in an amber vial or a container protected from light.

  • Inert Atmosphere: For long-term storage, particularly if the compound is of high purity, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric oxygen and moisture.[8]

  • Container: Store in a tightly sealed container to prevent the ingress of moisture and air.

Incompatibility

As an α,β-unsaturated ketone, this compound has the potential to react with a variety of reagents. It is crucial to avoid storing it with incompatible materials.

  • Strong Oxidizing Agents: Can lead to vigorous reactions.

  • Strong Reducing Agents: May react with the ketone or alkene functionalities.

  • Strong Acids and Bases: Can catalyze polymerization or other decomposition reactions.

  • Nucleophiles: The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack.

Storage_Protocol cluster_Storage Storage Protocol for this compound cluster_Incompatibilities Store Separately From: Compound This compound StorageLocation Cool, Dry, Dark Location (e.g., Refrigerator at 0-8 °C) Compound->StorageLocation Container Tightly Sealed Amber Vial Compound->Container InertAtmosphere Under Inert Atmosphere (Argon or Nitrogen) Container->InertAtmosphere for long-term storage Oxidizers Strong Oxidizing Agents Reducers Strong Reducing Agents AcidsBases Strong Acids & Bases Nucleophiles Nucleophiles

Caption: Recommended storage protocol for this compound.

Emergency Procedures

Preparation is key to effectively responding to an emergency.

Spills
  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

  • Ventilation: Ensure the area is well-ventilated during cleanup.

Fire
  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.

  • Personal Safety: Do not use a water jet, as it may spread the fire. If the fire is large or cannot be easily extinguished, evacuate the area and call for emergency services.

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Conclusion

This compound is a valuable tool in the arsenal of the modern synthetic chemist. By approaching its use with a comprehensive understanding of its properties and potential hazards, and by diligently applying the principles of safe laboratory practice, researchers can harness its synthetic potential while ensuring a safe and productive research environment.

References

Quantitative Analysis of 7,8-dihydroquinolin-6(5H)-one: A Guide to Method Development and Validation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 7,8-dihydroquinolin-6(5H)-one, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Recognizing the critical need for accurate measurement in research and development, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As no standardized methods for this specific analyte are broadly published, the following protocols are presented as robust starting points for method development, grounded in established principles for analogous quinolinone structures.[1][2] This note emphasizes the rationale behind instrument parameter selection, sample preparation strategies for various matrices, and a framework for method validation to ensure data integrity, accuracy, and reproducibility.

Introduction and Analyte Profile

This compound is a bicyclic heterocyclic compound. Its structural motif is a common scaffold in medicinal chemistry, with related dihydroquinolinone derivatives showing a wide range of biological activities.[3][4] Accurate quantification is paramount for various applications, including reaction monitoring in process chemistry, purity assessment of synthetic batches, pharmacokinetic studies in drug discovery, and stability testing.

Physicochemical Properties (Predicted):

PropertyValueRationale & Significance
Molecular FormulaC₉H₉NOFoundational for mass spectrometry.[5]
Molecular Weight147.17 g/mol Used for preparing standard solutions and MS calculations.[5]
Polarity (LogP)~1.5 - 2.5Predicted based on structure. Dictates choice of solvents for extraction and chromatography.
UV Absorbance (λmax)~230, 280 nmPredicted based on the conjugated system. Essential for HPLC-UV detector settings.[5]
pKa~4.5 (basic)The nitrogen in the pyridine ring is weakly basic, influencing chromatographic behavior and extraction pH.

Analytical Workflow Overview

A successful quantification workflow ensures that the final reported concentration is a true and accurate representation of the analyte in the original sample. The process involves careful sample handling, appropriate preparation to isolate the analyte and remove interferences, robust separation and detection, and finally, data processing and reporting against calibrated standards.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt (e.g., Plasma, Reaction Mixture) Prep Sample Preparation (Extraction / Dilution) Sample->Prep Matrix Considerations LC Chromatographic Separation (HPLC / UPLC) Prep->LC Detect Detection (UV or MS/MS) LC->Detect Elution Data Data Acquisition & Processing Detect->Data Report Quantification & Reporting Data->Report Calibration Curve

Caption: General workflow for the quantification of this compound.

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle: This technique is ideal for routine analysis, purity checks, and quantification in simple matrices where high sensitivity is not required. The method separates the analyte from impurities based on its hydrophobicity using a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[6][7] Quantification is achieved by measuring the analyte's UV absorbance at its λmax and comparing it to a calibration curve generated from standards of known concentration.

Detailed Protocol
  • Standard Preparation:

    • Prepare a 1.0 mg/mL primary stock solution of this compound in methanol or acetonitrile.

    • Perform serial dilutions from the primary stock using the mobile phase as the diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) containing 0.1% Formic Acid. The acid is crucial for ensuring good peak shape by protonating the basic nitrogen.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 282 nm.[5]

    • Run Time: 10 minutes.

  • Sample Preparation (Simple Matrix, e.g., reaction mixture):

    • Accurately dilute an aliquot of the sample with the mobile phase to bring the expected analyte concentration within the calibration range (1-100 µg/mL).

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection to protect the column.

Expected Performance
ParameterTarget Value
Retention Time (tR)~4-6 minutes
Linearity (R²)> 0.998
Limit of Quantification (LOQ)~1 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is the preferred method for quantifying low concentrations of the analyte in complex biological matrices like plasma or tissue.[9][10] It couples the powerful separation of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional specificity, virtually eliminating matrix interference.

Detailed Protocol
  • Standard and Sample Preparation:

    • Prepare calibration standards in the relevant biological matrix (e.g., drug-free plasma) to match the sample's properties. The typical concentration range for LC-MS/MS would be 0.5 ng/mL to 500 ng/mL.

    • For sample preparation from plasma, use a protein precipitation method (see Section 5.1).

    • An internal standard (ideally, a stable isotope-labeled version of the analyte) should be used to correct for extraction variability and matrix effects.

  • LC-MS/MS Conditions:

ParameterSettingJustification
LC Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for the lower flow rates used in LC-MS and provide faster run times.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reverse-phase LC-MS.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 3 minA gradient elution is used to efficiently elute the analyte while cleaning the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen is readily protonated in the acidic mobile phase.
MRM Transition Q1: 148.1 m/z → Q3: 120.1 m/z Q1: [M+H]⁺ for C₉H₉NO. Q3: Predicted fragment after loss of CO (28 Da).
Collision Energy 15-25 eV (Optimize experimentally)Energy required to induce fragmentation.
Predicted Fragmentation

The primary fragmentation pathway in positive ion mode is expected to be the neutral loss of carbon monoxide from the ketone group, a common fragmentation for such structures.

Fragmentation Parent Precursor Ion [M+H]⁺ m/z = 148.1 Fragment Product Ion [M+H-CO]⁺ m/z = 120.1 Parent->Fragment Collision-Induced Dissociation (-28 Da)

Caption: Predicted fragmentation of this compound in MS/MS.

Expected Performance
ParameterTarget Value
Linearity (R²)> 0.995
Lower LOQ (LLOQ)≤ 1 ng/mL
Accuracy (% Recovery)85 - 115% (at LLOQ: 80-120%)
Precision (%RSD)< 15% (at LLOQ: < 20%)

Sample Preparation for Complex Matrices

The choice of sample preparation is critical for removing interferences that can suppress the analyte signal or damage the analytical column.[11][12]

Sample_Prep_Workflow cluster_spe Solid-Phase Extraction (SPE) Condition 1. Condition Cartridge (Methanol, then Water) Load 2. Load Sample (Plasma + Acid) Condition->Load Wash 3. Wash (e.g., 5% Methanol in Water) Load->Wash Elute 4. Elute Analyte (e.g., Methanol + 2% NH4OH) Wash->Elute Evap Evaporate & Reconstitute in Mobile Phase Elute->Evap Analysis Inject for LC-MS/MS Analysis Evap->Analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for biological samples.

Protocol: Protein Precipitation (PPT)
  • Use Case: Fast, simple cleanup for LC-MS/MS.

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol: Liquid-Liquid Extraction (LLE)
  • Use Case: When a cleaner extract than PPT is needed.

  • To 200 µL of plasma, add internal standard and 50 µL of a basifying agent (e.g., 1M Sodium Carbonate) to deprotonate the analyte.

  • Add 1 mL of an organic extraction solvent (e.g., Ethyl Acetate or Methyl tert-butyl ether).

  • Vortex for 5 minutes, then centrifuge to separate the layers.

  • Transfer the organic (upper) layer to a new tube.

  • Evaporate to dryness and reconstitute as in the PPT protocol.

Protocol: Solid-Phase Extraction (SPE)
  • Use Case: Provides the cleanest extracts, ideal for achieving the lowest limits of quantification.

  • Select Cartridge: Use a mixed-mode cation exchange polymer-based cartridge.

  • Condition: Wash the cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Load: Pretreat 200 µL of plasma by adding 200 µL of 4% phosphoric acid. Load this mixture onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte for elution.

  • Evaporate & Reconstitute: Evaporate the eluate and reconstitute in 100 µL of mobile phase.

Method Validation Framework

Any developed method must be validated to prove it is fit for its intended purpose. Validation should be performed according to established guidelines (e.g., ICH, EMA).

  • Specificity: Ensure no interfering peaks from the matrix or known impurities are present at the analyte's retention time.

  • Linearity & Range: Demonstrate a linear relationship between concentration and instrument response across a defined range.

  • Accuracy: Measure the agreement between a measured value and the true value, typically assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Precision: Assess the random error of the method (repeatability and intermediate precision) by analyzing replicate QC samples.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw cycles, bench-top storage, long-term storage).[13]

References

Application Note: Elucidating the Mechanism of Action of 7,8-Dihydroquinolin-6(5H)-one Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction The 7,8-dihydroquinolin-6(5H)-one scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate for synthesizing compounds with significant pharmacological activities.[1][2] Derivatives of this core have demonstrated considerable promise as cytotoxic agents, with notable selectivity against various cancer cell lines, including chronic myeloid leukemia.[3][4] The therapeutic potential of these compounds lies in their ability to modulate critical cellular processes that are often dysregulated in cancer. Understanding the precise mechanism of action (MoA) is paramount for their rational development from a lead compound into a clinical candidate.

This guide provides a comprehensive framework and detailed protocols for investigating the MoA of novel this compound derivatives. It is structured to guide researchers through a logical progression of experiments, from initial cytotoxicity screening to the identification of specific molecular targets and pathways. The focus is not only on the procedural steps but on the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to mechanistic studies.

Section 1: Foundational Analysis: Cytotoxicity and Antiproliferative Profile

Expertise & Experience: The initial step in any MoA study is to quantify the compound's fundamental effect on cancer cell viability. This establishes the effective concentration range for all subsequent, more complex mechanistic assays. The half-maximal inhibitory concentration (IC₅₀) is the cornerstone metric derived from this analysis, providing a benchmark for compound potency and a basis for comparing activity across different cell lines.

Protocol 1.1: Determining IC₅₀ Values using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.

Methodology

  • Cell Seeding: Plate cancer cells (e.g., K-562, A549, HCT-116) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound, including a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Trustworthiness: This protocol is self-validating by including vehicle-only controls (representing 100% viability) and wells with no cells (background). Running experiments in triplicate minimizes variability. Comparing results to a known clinical drug (e.g., cisplatin, doxorubicin) provides an essential positive control and context for the compound's potency.[5]

Data Presentation: Comparative IC₅₀ Values

Summarize the results in a table for clear comparison of the compound's activity across various cancer cell lines.

Compound IDCell LineIC₅₀ (µM) [48h]Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
Derivative XK-562 (Leukemia)ValueValue
Derivative XA549 (Lung)ValueValue
Derivative XHCT-116 (Colon)ValueValue
Derivative XMCF-7 (Breast)ValueValue

Section 2: Investigating Programmed Cell Death: The Induction of Apoptosis

Expertise & Experience: A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death. Many quinolinone derivatives have been shown to exert their cytotoxic effects by activating this process.[6][7] Mechanistic studies must therefore confirm if the observed reduction in cell viability is due to apoptosis and, if so, through which signaling cascade. Apoptosis can be initiated via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases.[7][8]

Logical Workflow for Apoptosis Investigation

G cluster_0 Phase 1: Phenotypic Confirmation cluster_1 Phase 2: Molecular Pathway Analysis A Treat Cells with Derivative X (IC₅₀ Conc.) B Annexin V/PI Staining A->B C Flow Cytometry Analysis B->C D Prepare Lysates from Treated Cells C->D If Apoptosis is Confirmed E Western Blot D->E F Probe for Key Proteins: - Cleaved Caspase-3 - Cleaved PARP - Bax/Bcl-2 Ratio E->F G Determine Apoptotic Mechanism F->G Synthesize Data

Caption: Workflow for apoptosis mechanism studies.

Protocol 2.1: Quantifying Apoptosis with Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Methodology

  • Cell Treatment: Seed cells in 6-well plates and treat with the derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 2.2: Western Blot for Apoptotic Markers

This protocol provides molecular evidence of apoptosis by detecting key proteins involved in the process.

Methodology

  • Protein Extraction: Lyse cells treated as in Protocol 2.1 with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against:

    • Cleaved Caspase-3

    • Cleaved PARP

    • Bax

    • Bcl-2

    • β-Actin (as a loading control)

  • Secondary Antibody Incubation: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL chemiluminescence substrate and an imaging system.

Section 3: Analysis of Cell Proliferation and Division

Expertise & Experience: In addition to inducing cell death, many anticancer agents function by halting cell division. This is achieved by arresting the cell cycle at specific checkpoints (G1, S, or G2/M).[9] Several quinolinone derivatives have been reported to cause cell cycle arrest, particularly in the G2/M phase.[6][7][10] Analyzing the cell cycle distribution provides direct evidence of an antiproliferative MoA.

Protocol 3.1: Cell Cycle Analysis via Propidium Iodide Staining

PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Methodology

  • Cell Treatment: Treat cells as described in Protocol 2.1 for 24-48 hours.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a PI/RNase staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to model the histogram data and quantify the percentage of cells in each phase. A significant increase in the G2/M population, for example, indicates arrest at that checkpoint.

Apoptosis and Cell Cycle Signaling Pathways

G cluster_0 Apoptosis Induction cluster_1 Cell Cycle Arrest compound This compound Derivative extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic Activates intrinsic Intrinsic Pathway (Mitochondria) compound->intrinsic Activates g2m G2/M Checkpoint compound->g2m Inhibits casp8 Caspase-8 extrinsic->casp8 bax ↑ Bax intrinsic->bax bcl2 ↓ Bcl-2 intrinsic->bcl2 casp3 Caspase-3 casp8->casp3 casp9 Caspase-9 casp9->casp3 bax->casp9 parp Cleaved PARP casp3->parp apoptosis Apoptosis parp->apoptosis cdc25c CDC25C g2m->cdc25c cdk1 CDK1/Cyclin B1 cdc25c->cdk1 arrest G2/M Arrest cdk1->arrest

Caption: Potential mechanisms of quinolinone derivatives.

Section 4: Identification of Specific Molecular Targets

Expertise & Experience: While apoptosis and cell cycle arrest describe the cellular outcome, a deeper MoA study aims to identify the specific protein(s) the compound interacts with. The quinoline scaffold is a well-known "kinase hinge-binder," and many derivatives function as protein kinase inhibitors.[11] Key cancer-driving kinases like EGFR, PI3K, and members of the MAPK pathway are plausible targets.[12][13]

Protocol 4.1: In Vitro Kinase Inhibition Profiling

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a panel of purified kinases.

Methodology

  • Assay Selection: Use a commercial kinase profiling service or an in-house assay platform (e.g., ADP-Glo™, LanthaScreen™).

  • Compound Submission: Provide the compound at a specified concentration (e.g., 10 µM for initial screening) to be tested against a panel of kinases relevant to the cancer type (e.g., receptor tyrosine kinases, cell cycle kinases).

  • Data Analysis: The service will provide data as "% inhibition" at the tested concentration. Potent hits can be followed up with dose-response assays to determine the IC₅₀ for specific kinases.

Protocol 4.2: Cellular Target Engagement via Western Blot

This experiment validates if the kinase inhibition observed in vitro translates to an effect on the signaling pathway within the cell. The phosphorylation state of a downstream protein is a direct readout of the activity of its upstream kinase.

Methodology

  • Cell Treatment: Treat cells with the derivative for a short duration (e.g., 1-6 hours) to observe effects on signaling before downstream events like apoptosis occur.

  • Protein Analysis: Perform Western blotting as described in Protocol 2.2.

  • Antibody Probing: Use antibodies specific for both the phosphorylated and total forms of key signaling proteins, such as:

    • p-EGFR and Total EGFR

    • p-Akt and Total Akt (for the PI3K pathway)

    • p-ERK and Total ERK (for the MAPK pathway)

  • Data Analysis: A decrease in the ratio of phosphorylated protein to total protein in treated cells compared to the control indicates inhibition of the upstream kinase.

References

Synthesis of Novel Derivatives from 7,8-Dihydroquinolin-6(5H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 7,8-dihydroquinolin-6(5H)-one scaffold is a valuable building block in medicinal chemistry and materials science. Its unique structure allows for diverse functionalization, leading to a wide range of derivatives with potential applications in areas such as oncology, infectious diseases, and neurological disorders.[1] This guide provides a detailed overview of synthetic strategies to access novel derivatives of this versatile core, complete with mechanistic insights, step-by-step protocols, and characterization data.

Introduction to the Synthetic Versatility of this compound

The reactivity of this compound is multifaceted, offering several sites for chemical modification. The primary points of functionalization include the pyridine ring (positions 2, 3, and 4), the nitrogen atom, and the enone moiety within the cyclohexene ring (positions 5, 7, and 8). This guide will explore key transformations at these positions, providing researchers with the foundational knowledge to design and execute the synthesis of novel derivatives.

I. Derivatization of the Pyridine Ring: Accessing 2- and 3-Substituted Analogs

A significant focus in the derivatization of the this compound core has been the introduction of substituents on the pyridine ring, particularly at the C2 and C3 positions. These modifications can profoundly influence the biological activity of the resulting compounds.

A. Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones via Mannich Reaction

A robust method for the synthesis of 2-aryl substituted derivatives involves a multi-step sequence initiated by a Mannich reaction. This approach allows for the introduction of a wide variety of aryl groups at the 2-position, offering a powerful tool for structure-activity relationship (SAR) studies.[2]

Reaction Principle: The key strategy involves the reaction of a Mannich salt, derived from an acetophenone, with a protected cyclohexane-1,4-dione. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonium acetate to furnish the desired 2-aryl-7,8-dihydroquinolin-6(5H)-one.[2]

Experimental Workflow for 2-Aryl-7,8-dihydroquinolin-6(5H)-one Synthesis

workflow acetophenone Acetophenone mannich_salt Mannich Salt acetophenone->mannich_salt Mannich Reaction mannich_reagents Formaldehyde, Dimethylamine HCl mannich_reagents->mannich_salt diketone 1,5-Diketone Intermediate mannich_salt->diketone Michael Addition michael_acceptor Cyclohexane-1,4-dione monoethylene acetal michael_acceptor->diketone deprotection Acidic Hydrolysis diketone->deprotection cyclization_reagents Ammonium Acetate product 2-Aryl-7,8-dihydroquinolin-6(5H)-one cyclization_reagents->product deprotection->product Cyclization reaction_scheme mbh_adduct Morita-Baylis-Hillman Adduct Acetate intermediate Intermediate mbh_adduct->intermediate cyclohexanedione 1,3-Cyclohexanedione cyclohexanedione->intermediate reagents Ammonium Acetate, Base reagents->intermediate One-pot reaction product 2-Hydroxy-3-substituted- 7,8-dihydroquinolin-5(6H)-one intermediate->product Cyclization/ Aromatization fused_synthesis start This compound formylated 7-Formyl-7,8-dihydroquinolin-6(5H)-one start->formylated Formylation vilsmeier Vilsmeier-Haack Reagents (POCl₃, DMF) vilsmeier->formylated product Pyrazolo[3,4-b]quinolin-6(5H)-one Derivative formylated->product Cyclization hydrazine Hydrazine or Substituted Hydrazine hydrazine->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7,8-Dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinolin-6(5H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Introduction to the Synthesis

The synthesis of this compound and its derivatives is a critical process in the development of various pharmacologically active compounds. A prevalent and effective method for constructing the core quinoline structure is through a variation of the Bohlmann-Rahtz pyridine synthesis. This typically involves the condensation of a 1,5-dicarbonyl compound with a nitrogen source, most commonly ammonium acetate, followed by a cyclodehydration reaction.

A common route to the necessary 1,5-dicarbonyl precursor involves the Michael addition of a Mannich salt derived from an acetophenone to a protected cyclohexane-1,4-dione.[1] The subsequent treatment with ammonium acetate leads to the formation of the desired this compound.

This guide will address common issues encountered during this synthetic sequence, providing both theoretical explanations and practical solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the final cyclization step to form the dihydroquinolinone ring?

The formation of the pyridine ring in this synthesis is analogous to the classical Hantzsch dihydropyridine synthesis.[2][3] The process begins with the condensation of the 1,5-dicarbonyl compound with ammonia (from ammonium acetate) to form an enamine. This is followed by an intramolecular condensation (cyclization) and subsequent dehydration to yield the stable aromatic pyridine ring of the dihydroquinolinone system.

Q2: My reaction requires very high temperatures for the final cyclodehydration step. Are there milder alternatives?

Yes, the high temperatures traditionally required for the cyclodehydration step in the Bohlmann-Rahtz synthesis can be a significant drawback, potentially leading to side reactions and decomposition of sensitive substrates.[3] Recent advancements have shown that acid catalysis can significantly lower the required reaction temperature.[3][4] Both Brønsted acids (like acetic acid) and Lewis acids (such as ytterbium triflate or zinc bromide) have been successfully employed to promote the cyclodehydration at milder conditions.[3][5] N-iodosuccinimide has also been reported as an effective Lewis acid for this transformation, allowing the reaction to proceed at low temperatures.[4][6]

Q3: Can I perform this synthesis as a one-pot reaction?

Indeed, several one-pot variations have been developed to improve the efficiency of this synthesis. By using acid catalysis, the initial Michael addition and the subsequent cyclodehydration can often be performed in a single step without the need to isolate the aminodiene intermediate.[7] Furthermore, three-component reactions where the enamine is generated in situ from a ketone, an amine source (like ammonium acetate), and an alkynone have been developed, streamlining the process considerably.[3]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Possible Cause 1: Incomplete Formation of the 1,5-Dicarbonyl Intermediate

  • Explanation: The initial Michael addition to form the 1,5-dicarbonyl precursor is a critical step. If this reaction is inefficient, the subsequent cyclization will naturally result in a low yield.

  • Solution:

    • Verify Starting Material Purity: Ensure that your Mannich salt and protected cyclohexane-1,4-dione are pure. Impurities can interfere with the reaction.

    • Optimize Reaction Conditions: The Michael addition can be sensitive to solvent and temperature. Consider screening different solvents (e.g., ethanol, DMSO) and temperatures to find the optimal conditions for your specific substrates.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the formation of the 1,5-dicarbonyl intermediate before proceeding with the cyclization step.

Possible Cause 2: Inefficient Cyclodehydration

  • Explanation: The cyclodehydration of the aminodiene intermediate can be a challenging step, often requiring high temperatures to overcome the energy barrier for E/Z isomerization, which is a prerequisite for cyclization.[3]

  • Solution:

    • Introduce an Acid Catalyst: As mentioned in the FAQs, adding a Brønsted or Lewis acid can significantly promote the cyclodehydration at lower temperatures.[3][4][5]

    • Solvent Choice: Protic solvents like ethanol have been shown to be beneficial for the cyclization step.[3]

    • Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times and improve yields for the cyclodehydration step.[7]

Below is a decision tree to guide you through optimizing the cyclodehydration step:

G start Low Yield in Cyclodehydration check_temp Is the reaction temperature > 150°C? start->check_temp add_acid Introduce an acid catalyst (e.g., AcOH, ZnBr2, Yb(OTf)3) check_temp->add_acid No check_solvent Is a protic solvent being used? check_temp->check_solvent Yes monitor_progress Monitor reaction progress by TLC/LC-MS add_acid->monitor_progress switch_solvent Switch to a protic solvent (e.g., Ethanol) check_solvent->switch_solvent No consider_microwave Consider using microwave irradiation check_solvent->consider_microwave Yes switch_solvent->monitor_progress consider_microwave->monitor_progress success Improved Yield monitor_progress->success

Caption: Decision tree for troubleshooting low yield in the cyclodehydration step.

Issue 2: Formation of Significant Impurities

Possible Cause 1: Self-Condensation of Starting Materials

  • Explanation: Under the reaction conditions, the starting dicarbonyl compounds can undergo self-condensation, leading to a complex mixture of byproducts.

  • Solution:

    • Controlled Addition of Reagents: Add the reagents slowly and in a controlled manner to minimize the concentration of unreacted starting materials at any given time.

    • Optimize Temperature: Elevated temperatures can promote self-condensation. Try running the reaction at a lower temperature, especially if you are using an acid catalyst which should allow for milder conditions.

Possible Cause 2: Formation of Isomeric Byproducts

  • Explanation: Depending on the substitution pattern of the starting materials, there might be a possibility of forming constitutional isomers.

  • Solution:

    • Careful Selection of Starting Materials: The regioselectivity of the Bohlmann-Rahtz synthesis is generally very high.[4] However, ensure that your starting materials are not isomeric mixtures themselves.

    • Purification: If isomeric byproducts are formed, careful purification by column chromatography or recrystallization will be necessary.

Issue 3: Difficulty in Product Purification

Possible Cause: Presence of Polar Byproducts or Unreacted Starting Materials

  • Explanation: The crude product mixture can contain highly polar impurities, making purification by standard column chromatography challenging.

  • Solution:

    • Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities and salts. Washing the organic layer with brine is also recommended.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a very effective purification method.

    • Column Chromatography Optimization:

      • Dry Loading: Adsorbing the crude product onto silica gel before loading it onto the column can improve separation.

      • Solvent System Screening: Experiment with different solvent systems for column chromatography to achieve better separation of the product from impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.

Here is a general workflow for the synthesis and purification of this compound:

G cluster_purification Purification Options A 1. Michael Addition (Mannich Salt + Protected Dione) B 2. Formation of 1,5-Dicarbonyl A->B C 3. Cyclization with NH4OAc (with or without acid catalyst) B->C D 4. Crude Product C->D E 5. Aqueous Workup D->E F 6. Purification E->F Recrystallization Recrystallization F->Recrystallization If solid Column Chromatography Column Chromatography F->Column Chromatography If oil or recrystallization fails G Pure this compound Recrystallization->G Column Chromatography->G

Caption: General experimental workflow for the synthesis and purification.

Data Summary: Comparison of Cyclodehydration Conditions

CatalystSolventTemperature (°C)Reaction TimeYieldReference
NoneToluene120-170Several hoursModerate to Good[3]
Acetic AcidTolueneReflux2-4 hoursGood to Excellent[3]
Ytterbium Triflate (20 mol%)TolueneRefluxShorter timeGood[3]
Zinc Bromide (15 mol%)TolueneRefluxShorter timeGood[3]
N-IodosuccinimideDichloromethane0 to rt4 hoursHigh[4][6]
Acetic AcidEthanol120 (Microwave)5 minutes86%[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-one

This protocol is adapted from a known procedure for a substituted analog and can be adapted for the parent compound.[1]

  • Formation of the 1,5-Dicarbonyl Intermediate:

    • To a solution of the appropriate Mannich salt in a suitable solvent (e.g., ethanol), add the protected cyclohexane-1,4-dione.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

    • Once the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the intermediate if necessary.

  • Cyclization to the Dihydroquinolinone:

    • Dissolve the 1,5-dicarbonyl intermediate in a suitable solvent (e.g., ethanol or acetic acid).

    • Add an excess of ammonium acetate.

    • Reflux the reaction mixture until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture, pour it into ice water, and collect the precipitate by filtration.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Acid-Catalyzed Synthesis

This protocol is a general representation based on modern improvements to the Bohlmann-Rahtz synthesis.[3][7]

  • Combine the 1,5-dicarbonyl precursor (or the components to form it in situ) and ammonium acetate in a solvent mixture such as toluene and acetic acid (5:1 ratio).

  • Heat the reaction mixture to reflux (or use a microwave reactor at a set temperature, e.g., 120°C).

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

troubleshooting common problems in 7,8-dihydroquinolin-6(5H)-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic routes involving 7,8-dihydroquinolin-6(5H)-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. The following content is structured in a question-and-answer format to directly address specific experimental issues, providing not just solutions but also the underlying chemical reasoning to empower your research.

Frequently Asked Questions (FAQs) & General Troubleshooting
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a multifaceted problem that can often be traced back to fundamental reaction parameters. Before exploring drastic changes to the synthetic route, a systematic review of the following is recommended:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Ensure the purity of your starting materials, such as 1,3-cyclohexanedione derivatives and their reaction partners. Impurities can introduce side reactions or inhibit catalysts.[1] For instance, in reactions like the Friedländer synthesis, contaminants can interfere with both acid and base catalysts.[2]

  • Reaction Temperature: Many classical cyclization reactions required to form quinolinone structures, such as the Conrad-Limpach or Friedländer syntheses, are highly temperature-dependent.[1][2] Some cyclizations require very high temperatures (approaching 250°C) to overcome the energetic barrier of breaking aromaticity in an intermediate step.[3][4] Insufficient heat will lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.

  • Solvent Choice: The solvent plays a crucial role, particularly in thermal cyclizations. High-boiling point, inert solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene can significantly improve yields by allowing the reaction to reach the necessary temperature for efficient cyclization.[2][3] In some modern approaches, solvent-free conditions have also proven effective, which can simplify work-up and reduce environmental impact.[5]

  • Atmosphere Control: Certain intermediates or reagents may be sensitive to oxygen or atmospheric moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation and other unwanted side reactions.[2]

  • Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in a low yield, while extending it unnecessarily might lead to the formation of degradation products.[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the common culprits?

A2: The formation of multiple side products points towards issues with reaction selectivity or competing reaction pathways. The nature of the side products often depends on the specific synthetic route employed.

  • Self-Condensation of Starting Materials: In base-catalyzed reactions like the Friedländer synthesis, the ketone or dione starting material can undergo self-aldol condensation, leading to complex polymeric byproducts.[1][6]

    • Solution: Carefully control the stoichiometry and the rate of addition of the base. Using a milder catalyst or a Lewis acid might also circumvent this issue.[7]

  • Isomer Formation (Regioselectivity): When using unsymmetrical starting materials, the reaction can proceed through multiple pathways, leading to a mixture of constitutional isomers which can be difficult to separate.

    • Solution: This is a common challenge in Friedländer-type reactions.[2] Strategic use of directing groups on the starting materials or employing regioselective catalytic systems can provide control. Modern methods using catalysts like iodine or chiral phosphoric acids have shown promise in improving regioselectivity.[2][6]

  • Incomplete Cyclization or Dehydration: The final step in many quinolinone syntheses is a dehydration-aromatization event. If this step is inefficient, you may isolate hydrated or partially cyclized intermediates.

    • Solution: Ensure the reaction conditions (e.g., temperature, acid/base strength) are sufficient to drive the final dehydration. Adding a dehydrating agent or using a Dean-Stark apparatus to remove water can be effective.

Method-Specific Troubleshooting
Focus Area 1: Synthesis via Baylis-Hillman Adducts

A modern and efficient route to this compound derivatives involves a one-pot reaction of a Baylis-Hillman adduct acetate with a 1,3-cyclohexanedione derivative and a nitrogen source like ammonium acetate.[5][8]

Q3: My one-pot reaction using a Baylis-Hillman adduct is failing or giving a very low yield. What are the critical parameters to optimize?

A3: This domino reaction has several critical steps that must proceed smoothly for a good overall yield.

  • Base Catalyst: The initial Michael addition of the 1,3-cyclohexanedione to the Baylis-Hillman adduct is base-catalyzed. The choice and amount of base are crucial.

    • Common Choices: Organic amines like triethylamine (TEA) or DBU are often used.[8]

    • Troubleshooting: If the reaction is slow, consider a stronger, non-nucleophilic base like DBU. However, too strong a base can promote side reactions. Ensure the base is anhydrous if your reaction is sensitive to water.

  • Nitrogen Source: Ammonium acetate or aqueous ammonia serves as the nitrogen source for the formation of the pyridine ring.

    • Troubleshooting: Ensure an adequate molar excess of the ammonium source is used (typically 2-5 equivalents) to drive the condensation and cyclization steps.[8]

  • Temperature Profile: The reaction often requires heating to facilitate both the initial Michael addition and the subsequent cyclization/dehydration cascade.

    • Typical Conditions: Temperatures often range from 60-100°C.[8]

    • Optimization: A stepwise temperature profile can be beneficial. For example, run the initial Michael addition at a lower temperature (e.g., 60°C) for several hours before adding the ammonium source and increasing the temperature (e.g., 90°C) to complete the cyclization.

ParameterCondition 1 (Moderate Yield)Condition 2 (Optimized Yield)Rationale for Change
Base Catalyst Triethylamine (1.2 eq.)DBU (1.1 eq.)DBU is a stronger, non-nucleophilic base promoting faster Michael addition.
Nitrogen Source Ammonium Acetate (3 eq.)Ammonium Acetate (4 eq.)Higher excess drives the equilibrium towards product formation.
Temperature 90°C for 6 hours60°C for 4h, then 90°C for 2hStepwise heating can improve selectivity and reduce side product formation.
Solvent None (Neat)Toluene (with Dean-Stark)Using a solvent allows for azeotropic removal of water, driving the final dehydration.
Focus Area 2: The Friedländer Annulation

The Friedländer annulation is a classical and versatile method for constructing the quinoline core by reacting a 2-aminoaryl ketone with a compound containing an α-methylene group (like 1,3-cyclohexanedione).[9][10]

Q4: My Friedländer reaction is sluggish and requires harsh conditions (e.g., >200°C, strong base). How can I achieve milder reaction conditions and better yields?

A4: While classical Friedländer reactions are known for requiring high temperatures, numerous modern catalytic systems have been developed to improve efficiency and mildness.[10]

  • Catalyst Selection: The choice of catalyst is paramount.

    • Base Catalysts: Traditional bases include KOH, piperidine, or sodium ethoxide.[10] These often require high temperatures.

    • Acid Catalysts: Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-TsOH) can effectively catalyze the condensation and cyclization steps, often at lower temperatures.[9]

    • Modern Catalysts: Iodine has emerged as a highly efficient and mild catalyst for this transformation.[2] Nanoparticle catalysts, such as silica nanoparticles, have also been used effectively, sometimes in conjunction with microwave irradiation to dramatically shorten reaction times.[7]

  • Microwave Irradiation: Using a microwave reactor can significantly accelerate the reaction, often leading to higher yields and cleaner product profiles in minutes compared to hours of conventional heating.[7] This is due to efficient and uniform heating of the reaction mixture.

  • Solvent Choice: Ionic liquids or deep eutectic solvents (DESs) can serve as both the solvent and catalyst, offering a recyclable and often more efficient medium for the reaction.[7]

This protocol provides a milder alternative to traditional high-temperature methods.

  • Setup: To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), 1,3-cyclohexanedione (1.1 mmol), and molecular iodine (10 mol%).

  • Reaction: Heat the reaction mixture to 80–100°C under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench and remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]

Visualization & Workflows
General Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing common issues in this compound synthesis.

TroubleshootingWorkflow start Problem Identified: Low Yield / Impure Product check_sm Step 1: Verify Starting Materials start->check_sm sm_purity Purity (NMR, GC/MS)? check_sm->sm_purity sm_stoich Stoichiometry Accurate? check_sm->sm_stoich check_cond Step 2: Review Reaction Conditions cond_temp Temperature Correct & Stable? check_cond->cond_temp cond_time Sufficient Reaction Time (TLC)? check_cond->cond_time cond_atm Inert Atmosphere Required? check_cond->cond_atm cond_cat Catalyst Active & Correct Loading? check_cond->cond_cat check_workup Step 3: Analyze Work-up & Purification workup_quench Quenching Incomplete? check_workup->workup_quench workup_extract Extraction pH Correct? check_workup->workup_extract workup_purify Purification Method Optimal? (Chromatography vs. Recrystallization) check_workup->workup_purify sm_purity->check_cond sm_stoich->check_cond cond_temp->check_workup cond_time->check_workup cond_atm->check_workup cond_cat->check_workup solution Problem Resolved workup_quench->solution workup_extract->solution workup_purify->solution

Caption: A logical workflow for troubleshooting synthesis problems.

Simplified Friedländer Annulation Mechanism

Understanding the key steps of the mechanism can help pinpoint where a reaction might be failing.

FriedlanderMechanism cluster_reactants Reactants cluster_intermediates Key Intermediates A 2-Aminoaryl Ketone C Iminium / Enamine Intermediate A->C + Catalyst - H₂O (Condensation) B 1,3-Cyclohexanedione B->C + Catalyst - H₂O (Condensation) D Cyclized Adduct (Non-aromatic) C->D Intramolecular Cyclization E Product: This compound D->E - H₂O (Dehydration/ Aromatization)

Caption: Key stages of the Friedländer annulation pathway.

References

Technical Support Center: Purification Strategies for 7,8-Dihydroquinolin-6(5H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7,8-dihydroquinolin-6(5H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of heterocyclic compounds. Here, we will move beyond simple protocols to explain the underlying principles of purification, empowering you to troubleshoot effectively and optimize your results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Flash Column Chromatography

Question 1: My this compound derivative is streaking badly on the TLC plate and giving poor separation during column chromatography. How can I resolve this?

Answer: Tailing is a frequent issue with nitrogen-containing heterocycles like your dihydroquinolinone. This is primarily due to the interaction of the basic nitrogen atom with the acidic silanol groups on the surface of the silica gel[1]. This interaction can be mitigated in a few ways:

  • Incorporate a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) is a popular choice, typically added at a concentration of 0.5-2% (v/v)[1]. This amine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Alternative Stationary Phases: If adding a basic modifier doesn't resolve the issue or is incompatible with your compound, consider using a different stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds[1]. For particularly sensitive derivatives, Florisil or even reversed-phase silica (C18) might be suitable options[1].

Question 2: My compound appears to be decomposing on the silica gel column. What are my options?

Answer: The acidic nature of silica gel can indeed lead to the degradation of sensitive compounds. Here’s a systematic approach to address this:

  • Confirm Instability: First, confirm that your compound is unstable on silica. This can be easily checked by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you observe new spots or significant streaking that wasn't present initially, your compound is likely degrading.

  • Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your eluent will neutralize the acidic sites on the silica, which can prevent decomposition[2].

  • Work Quickly and at Lower Temperatures: Minimize the time your compound spends on the column. Running the column with slightly higher pressure to increase the flow rate can help. If feasible, performing the chromatography in a cold room can also slow down the degradation process[1].

  • Consider an Alternative Stationary Phase: If deactivation is insufficient, switching to a more inert stationary phase like neutral alumina is a reliable solution[1].

Question 3: I'm struggling to find a good solvent system for my dihydroquinolinone derivative. The compound either stays at the baseline or shoots up with the solvent front on the TLC plate.

Answer: Finding the right solvent system is crucial for good separation. Here's how to approach this systematically:

  • Start with a Standard System: A good starting point for many N-heterocycles is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.

  • Gradual Polarity Increase: If your compound is stuck at the baseline, you need to increase the polarity of your eluent. A common and effective gradient for polar compounds is to start with dichloromethane (DCM) and gradually add methanol[2]. A typical gradient could be from 0% to 10% methanol in DCM.

  • TLC for Method Development: Use thin-layer chromatography (TLC) to efficiently screen different solvent systems. Aim for an Rf value between 0.2 and 0.4 for the compound of interest to ensure good separation on the column.

  • Consider a Different Solvent System Altogether: If a hexane/ethyl acetate or DCM/methanol system is not providing the desired separation, you could explore other options such as toluene/acetone or ethyl acetate/acetonitrile.

Experimental Workflow: Flash Column Chromatography

cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis TLC 1. TLC Analysis: Select solvent system (e.g., Hexane/EtOAc or DCM/MeOH) with 0.5% Et3N. Slurry 2. Prepare Silica Slurry: Mix silica gel with the initial eluent. TLC->Slurry Pack 3. Pack Column: Pour slurry and allow to settle. Slurry->Pack Equilibrate 4. Equilibrate Column: Run 2-3 column volumes of initial eluent. Pack->Equilibrate Dissolve 5. Dissolve Sample: Use a minimum amount of DCM or the eluent. Equilibrate->Dissolve Load 6. Load Sample: Carefully apply the sample to the top of the silica bed. Dissolve->Load Elute 7. Elute: Run the solvent system through the column. Apply a gradient if necessary. Load->Elute Collect 8. Collect Fractions: Collect fractions of appropriate volume. Elute->Collect Analyze 9. Analyze Fractions: Spot fractions on a TLC plate to identify the pure compound. Collect->Analyze Combine 10. Combine & Evaporate: Combine pure fractions and remove the solvent under reduced pressure. Analyze->Combine

Caption: Workflow for flash column chromatography purification.

Recrystallization

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated. Here are some solutions:

  • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the saturation point[3].

  • Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. You can do this by adding a seed crystal or by scratching the inside of the flask with a glass rod at the surface of the liquid.

  • Change the Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point or switch to a mixed-solvent system[3].

Question 2: I've cooled my solution, but no crystals have formed. What's the problem?

Answer: The absence of crystal formation upon cooling is a common issue and can be due to several factors:

  • Too Much Solvent: You may have used too much solvent, and the solution is not saturated. Try to carefully evaporate some of the solvent and allow it to cool again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod. The small scratches provide a nucleation site for crystal growth.

    • Add a seed crystal of your compound if you have some.

    • Cool the solution in an ice bath to further decrease the solubility.

Question 3: My recrystallized product is still impure. What went wrong?

Answer: If your product is still impure after recrystallization, consider the following:

  • Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inadequate Washing: Ensure you wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the surface of the crystals.

  • Solvent Choice: The solvent you chose may not be ideal for separating your compound from the specific impurities present. The impurities should either be very soluble in the cold solvent or insoluble in the hot solvent[3]. You may need to experiment with different solvents.

Troubleshooting Workflow: Recrystallization

cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_impure Solutions for Impurity Start Start Recrystallization Problem Problem Encountered? Start->Problem NoCrystals No Crystals Formed? Problem->NoCrystals Yes OilingOut Compound Oiled Out? Problem->OilingOut Yes Impure Product Still Impure? Problem->Impure Yes Success Pure Crystals Obtained Problem->Success No Evaporate Evaporate some solvent NoCrystals->Evaporate Scratch Scratch flask/add seed crystal NoCrystals->Scratch AddSolvent Add more solvent OilingOut->AddSolvent ChangeSolvent Change solvent system OilingOut->ChangeSolvent SlowCool Cool more slowly Impure->SlowCool Wash Wash with cold solvent Impure->Wash ReRecrystallize Re-recrystallize from a different solvent Impure->ReRecrystallize Evaporate->Problem Scratch->Problem AddSolvent->Problem ChangeSolvent->Problem SlowCool->Problem Wash->Problem ReRecrystallize->Problem

Caption: Troubleshooting decision tree for recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A: The impurities will largely depend on the synthetic route employed. However, some common impurities can include unreacted starting materials, by-products from side reactions (such as self-condensation of ketones), and residual catalysts or reagents[4]. For syntheses involving Friedel-Crafts type reactions, you might also encounter regioisomers.

Q2: What are some recommended solvent systems for the purification of this compound and its derivatives by flash chromatography?

A: Based on the polarity of these compounds, the following solvent systems are good starting points. Remember to add 0.5-1% triethylamine (Et3N) to prevent tailing.

Polarity of DerivativeRecommended Solvent SystemGradient
Less PolarHexane / Ethyl AcetateStart with 10% EtOAc, gradually increase to 50%
Moderately PolarDichloromethane / Ethyl AcetateStart with 100% DCM, gradually add EtOAc up to 20%
More PolarDichloromethane / MethanolStart with 1% MeOH, gradually increase to 10%

Q3: What are some suitable solvents for the recrystallization of this compound derivatives?

A: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Given the ketone and amine functionalities, polar solvents are often a good choice.

Solvent(s)Comments
EthanolA good general-purpose solvent for moderately polar compounds.
IsopropanolSimilar to ethanol, but less volatile.
Acetone / HexaneA mixed-solvent system for compounds that are too soluble in pure acetone.
Ethyl Acetate / HexaneAnother common mixed-solvent system.
TolueneCan be effective for less polar derivatives.

Q4: How can I confirm the purity of my final product?

A: A combination of techniques should be used to confirm the purity of your this compound derivative:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values suggests high purity. Impurities will typically broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of signals from impurities is a strong indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, HPLC is the gold standard.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

References

stability issues and degradation of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support resource for 7,8-dihydroquinolin-6(5H)-one and its closely related isomers, such as 6,7-dihydro-8(5H)-quinolinone (CAS 56826-69-8). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate in their workflows. Dihydroquinolinones are foundational building blocks in the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.[1][2] However, their unique heterocyclic structure, containing both a ketone and a partially saturated pyridine ring, can present stability challenges.

This document provides in-depth, experience-driven answers to frequently asked questions regarding the stability, degradation, and troubleshooting of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems when they arise, and implement robust solutions to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Handling, Storage, and Solution Preparation

Question 1: What are the ideal long-term storage conditions for solid this compound?

The long-term stability of solid this compound is critical for ensuring reproducibility in your experiments. Based on supplier data for the closely related isomer 6,7-dihydro-8(5H)-quinolinone, the compound is stable for at least four years when stored under appropriate conditions.[1]

Causality: The primary drivers of degradation for this class of compounds in the solid state are atmospheric moisture, which can facilitate hydrolysis or act as a medium for reactions, and temperature, which can accelerate decomposition. The enone structure within the molecule can be susceptible to various reactions, making controlled storage essential.

Recommended Storage Protocol:

ParameterRecommendationRationale
Temperature -20°C[1]Minimizes thermal degradation kinetics.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing oxidation.
Container Tightly sealed, amber glass vialPrevents light exposure (photodegradation) and moisture ingress.
Location Freezer (non-cycling if possible)Provides a stable, low-temperature environment.

Question 2: My compound has developed a yellow or brownish tint over time. Is it still usable?

A color change from white/off-white to yellow or brown is a common visual indicator of degradation.[3] This is often due to the formation of minor, highly conjugated impurities resulting from oxidation or self-condensation reactions.

Expert Insight: While a slight color change may not significantly impact reactions where the dihydroquinolinone is used in excess, it is a critical warning sign. For high-purity applications, such as reference standard preparation or late-stage GMP synthesis, the material should be re-analyzed for purity before use.

Troubleshooting Workflow for Discolored Material:

G start Discolored Material (Yellow/Brown Tint) check_purity Analyze Purity via HPLC-UV/MS and ¹H NMR start->check_purity compare Compare to Certificate of Analysis (CoA) check_purity->compare decision Purity Acceptable? compare->decision proceed Proceed with Caution (Consider stoichiometry) decision->proceed Yes repurify Repurify Material (Recrystallization or Chromatography) decision->repurify No discard Discard and Procure New Stock repurify->discard Purification Fails

Caption: Workflow for assessing discolored this compound.

Question 3: What are the recommended solvents for preparing stock solutions, and how stable are they?

Solution stability is often more challenging than solid-state stability. The choice of solvent is critical.

Causality: Protic solvents (like methanol or water) can participate in degradation reactions, while reactive impurities in any solvent (e.g., peroxides in aged ethers, or contaminants in DMSO) can initiate decomposition.

Solubility and Stability Data:

SolventSolubility (for isomer 56826-69-8)[1]Stability Notes & Recommendations
DMSO ~30 mg/mLRecommended for long-term storage. Use anhydrous, high-purity grade. Store frozen (-20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.
DMF ~30 mg/mLGood for short-term use. Can contain amine impurities that may react. Use a fresh bottle of anhydrous grade.
Ethanol ~30 mg/mLUse with caution. As a protic solvent, it may lead to slow degradation. Prepare fresh solutions for immediate use.
PBS (pH 7.2) ~10 mg/mLLow stability. Aqueous buffers are not recommended for storage. The amide bond may be susceptible to hydrolysis.[4] Prepare fresh and use immediately.
Section 2: Understanding and Identifying Degradation

Question 4: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. What are the likely degradation pathways?

Based on the chemical structure and data from related quinolinone compounds, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.[4]

Proposed Degradation Pathways:

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound (Parent Compound) hydrolysis_product Ring-Opened Product (Amide bond cleavage) parent->hydrolysis_product Acid/Base, H₂O n_oxide N-Oxide Derivative parent->n_oxide H₂O₂, Air (O₂) hydroxylated Hydroxylated Derivative (e.g., at C5 or C7) parent->hydroxylated H₂O₂, Air (O₂) dimer Photolytic Dimer parent->dimer UV/Visible Light isomer Isomerization Product parent->isomer UV/Visible Light

References

Technical Support Center: Optimization of Reaction Conditions for 7,8-Dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 7,8-dihydroquinolin-6(5H)-one. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we move beyond simple protocols to address the complex challenges you may encounter in the laboratory. Our focus is on providing a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.

Core Synthetic Pathways: An Overview

The synthesis of the this compound core is typically achieved through cyclocondensation reactions. While several methods exist, many are variations of the foundational Bohlmann-Rahtz pyridine synthesis .[1][2] This reaction classically involves the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate, which then undergoes a thermally-induced or acid-catalyzed cyclodehydration to yield the final pyridine-containing structure.[3]

Modern approaches have focused on improving the efficiency and conditions of this transformation, leading to one-pot procedures that utilize more accessible starting materials, such as 1,3-cyclohexanedione derivatives, an aldehyde or ketone, and an ammonia source like ammonium acetate.[4][5]

Synthesis_Overview cluster_A Classic Bohlmann-Rahtz cluster_B Modern One-Pot Variants Enamine Enamine Intermediate Key Intermediate (e.g., Aminodiene or 1,5-Diketone) Enamine->Intermediate Michael Addition Ynone Ethynyl Ketone Ynone->Intermediate Dione 1,3-Cyclohexanedione Dione->Intermediate Condensation Ammonia Ammonium Acetate Ammonia->Intermediate Other Aldehyde / Ketone Derivative (e.g., Baylis-Hillman Adduct) Other->Intermediate Product This compound Intermediate->Product Cyclodehydration (Heat or Acid Catalyst)

Caption: General synthetic strategies for this compound.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the most common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors, primarily incomplete cyclization, suboptimal catalysis, or inappropriate thermal conditions.

Causality: The key transformation is the cyclodehydration of an intermediate. In the classic Bohlmann-Rahtz synthesis, the initially formed aminodiene is kinetically stable due to its E-geometry.[3] High temperatures (120–170 °C) were traditionally required to facilitate the necessary E/Z isomerization that precedes the spontaneous cyclization.[3] Modern methods overcome this energy barrier by using catalysts.

Troubleshooting Steps:

  • Introduce or Optimize an Acid Catalyst: If you are relying solely on thermal conditions, the high temperature may be degrading your material. The introduction of a Brønsted or Lewis acid catalyst can dramatically lower the required reaction temperature and improve yield.[3]

    • Brønsted Acids: Acetic acid is a common and effective choice, often used in conjunction with a non-polar solvent like toluene.[1]

    • Solid Acids: Amberlyst-15, an ion-exchange resin, is an excellent alternative that simplifies workup through simple filtration.[6]

    • Lewis Acids: Catalysts like Zinc Bromide (ZnBr₂) or Ytterbium Triflate (Yb(OTf)₃) can also effectively promote the reaction.[6]

  • Evaluate Your Solvent Choice: The solvent plays a critical role.

    • Ethanol is often a superior choice as it is a polar, protic solvent that can facilitate proton transfer steps in the mechanism.[1]

    • Aprotic polar solvents like DMSO are also suitable, though ethanol is often favored.[1] Toluene is effective when paired with a co-catalyst like acetic acid.

  • Monitor Reaction Temperature and Time: With an effective catalyst, you should be able to lower the reaction temperature significantly (e.g., to 60–90 °C).[7] Systematically screen temperatures in this range. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to side product formation.

Optimization Summary Table:

ParameterInitial Condition (Problematic)Recommended OptimizationScientific Rationale
Catalyst None (Thermal only)Add Acetic Acid, Amberlyst-15, or ZnBr₂Catalyzes both conjugate addition and cyclodehydration, lowering the activation energy.[3]
Temperature >120 °C60 - 90 °C (with catalyst)Milder conditions prevent thermal degradation of reactants and products.[7]
Solvent Aprotic, non-polarEthanol or Toluene/Acetic AcidProtic solvents can aid in proton transfer; specific co-solvent/catalyst systems are proven effective.[1]
Q2: I'm observing a major byproduct that I believe is the reaction intermediate. How can I push the reaction to completion?

A2: The isolation of the aminodiene intermediate is a hallmark of the Bohlmann-Rahtz pathway and indicates that the cyclodehydration step is the bottleneck.[3]

Causality: As mentioned, the E-geometry of the dienone intermediate prevents the necessary proximity of the reacting groups for cyclization. The energy input (thermal or catalytic) is required to overcome the rotational barrier of the C=C bond to form the reactive Z-isomer.

Isomerization E_Isomer E-Isomer (Stable) - Kinetically favored product - Non-productive for cyclization Z_Isomer Z-Isomer (Reactive) - Required for cyclization - Leads to product formation E_Isomer->Z_Isomer Heat or Acid Catalyst Z_Isomer->E_Isomer Reversible Product Cyclized Product Z_Isomer->Product Spontaneous Cyclodehydration

Caption: The critical E/Z isomerization step for cyclization.

Troubleshooting Steps:

  • Re-subject the Isolated Intermediate: If you have already worked up the reaction, you can re-subject the isolated intermediate to the reaction conditions, perhaps with a more forceful catalyst or slightly higher temperature, to convert it to the final product.

  • Increase Catalyst Loading or Use a Stronger Acid: If running the reaction one-pot, consider increasing the catalyst loading by 25-50% or switching to a stronger acid catalyst (e.g., from acetic acid to a Lewis acid like Yb(OTf)₃).

  • Increase Reaction Time/Temperature: While avoiding decomposition is key, a modest increase in reaction time or temperature may be sufficient to overcome the isomerization barrier. Monitor carefully by TLC to find the sweet spot where the intermediate is consumed without significant new byproduct formation.

Q3: I'm struggling with the final purification. My crude product is an oil or contains persistent impurities. What are the recommended procedures?

A3: Purification can be challenging, but these quinolinones often have good crystallinity under the right conditions.

Troubleshooting Steps:

  • Recrystallization: This should be your primary method for purification.

    • Solvent System: 95% Ethanol is frequently cited as an effective solvent for recrystallization.[7] If ethanol alone is not working, consider a co-solvent system like ethanol/water or ethyl acetate/hexanes.

    • Procedure: Dissolve the crude product in a minimum amount of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. Collect the crystals by vacuum filtration.

  • Column Chromatography: If recrystallization fails or is insufficient, silica gel column chromatography is a viable alternative.

    • Eluent System: Start with a non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity. A typical gradient might be from 10% to 50% Ethyl Acetate in Hexane. The exact polarity will depend on the specific substituents on your quinolinone core.

    • Monitoring: Use TLC to identify the fractions containing your desired product.

Frequently Asked Questions (FAQs)

Q1: My starting enamine is difficult to synthesize or handle. Are there alternative strategies?

A1: Absolutely. The instability or difficult synthesis of specific enamines is a known limitation of the classic Bohlmann-Rahtz reaction. The modern solution is to generate the enamine in situ. This is a key advantage of many contemporary one-pot protocols.[1][6] By using a ketone, which is typically a stable and readily available starting material, and an ammonia source like ammonium acetate, the reactive enamine is formed directly in the reaction flask and consumed as it is generated.[6] This avoids the need to isolate and purify the often-unstable enamine intermediate.

Q2: Can this reaction be performed as a one-pot, multi-component procedure?

A2: Yes, and this is highly recommended. Many modern protocols are designed as one-pot, three-component reactions.[1] For example, a common method involves reacting a 1,3-cyclohexanedione, an aldehyde-derived species (like a Baylis-Hillman adduct), and ammonium acetate together in a single vessel.[5][7]

  • Advantages: This approach significantly improves operational efficiency, reduces waste from intermediate workups, and can lead to higher overall yields by immediately trapping reactive intermediates.

  • Disadvantages: The reaction can be more complex to optimize, as the conditions must be compatible with all three components and the multiple transformations occurring simultaneously.

Q3: How critical is the purity of the starting materials, particularly the 1,3-cyclohexanedione?

A3: Starting material purity is paramount. 1,3-Cyclohexanedione and its derivatives can exist in equilibrium with their enol tautomer. While the enol form is a reactive species in this synthesis, inconsistencies in the keto-enol ratio or the presence of oligomeric byproducts from self-condensation can lead to irreproducible results and the formation of impurities. It is highly recommended to use freshly purchased or purified (e.g., by recrystallization) 1,3-dicarbonyl compounds for best results.

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-one

This protocol is a generalized example based on multi-component strategies.[4][8]

Materials:

  • Substituted Acetophenone (1.0 eq)

  • Cyclohexane-1,3-dione (1.2 eq)

  • Ammonium Acetate (3.0 eq)

  • Ethanol or Isopropanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted acetophenone (1.0 eq), cyclohexane-1,3-dione (1.2 eq), and ammonium acetate (3.0 eq).

  • Add ethanol or 2-propanol as the solvent (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux (approx. 80-85 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Once complete, allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure using a rotary evaporator.

  • Add cold water to the resulting residue to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude, dried solid product to an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration through a fluted filter paper to remove it.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once crystals begin to form, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol.

  • Dry the crystals under vacuum to obtain the final product.

References

Technical Support Center: Synthesis of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinolin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure your experiments are successful, efficient, and reproducible.

Introduction to Synthetic Strategies

The synthesis of this compound and its derivatives typically relies on established cyclocondensation reactions. The most common and versatile methods include the Friedländer annulation and the Combes quinoline synthesis. Both pathways involve the formation of the pyridine ring fused to a cyclohexanone moiety. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final product.

This guide will focus on troubleshooting issues arising from these two primary synthetic routes, as they are frequently employed in both academic and industrial research settings.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

Low or No Product Yield

Question: I am performing a Friedländer synthesis between a 2-aminobenzaldehyde derivative and cyclohexane-1,3-dione, but I am observing very low to no yield of the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no product yield in a Friedländer synthesis can be attributed to several factors, ranging from reaction conditions to the nature of your starting materials. Here’s a systematic approach to troubleshooting this issue:

  • Catalyst Choice and Concentration: The Friedländer reaction is typically catalyzed by either acid or base.[1] The choice is critical and substrate-dependent.

    • Acid Catalysis: For many substrates, acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) are effective.[1] If you are using an acid catalyst and observing low yield, consider screening other acids or optimizing the catalyst loading. Too much acid can sometimes lead to unwanted side reactions or decomposition.

    • Base Catalysis: Base catalysts like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) are also commonly used.[1] However, strong bases can promote the self-condensation of your ketone starting material, which is a major competing side reaction.[1][2] If you suspect this is an issue, consider switching to a milder base or an acid catalyst.

  • Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to the formation of tar and other decomposition byproducts.[2]

    • Optimization: It is recommended to perform small-scale trial reactions at different temperatures to find the optimal balance between reaction rate and product stability. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum product formation and to avoid prolonged heating, which can degrade the product.

  • Substrate Reactivity: The electronic properties of your 2-aminobenzaldehyde derivative can significantly impact the reaction.

    • Electron-Withdrawing Groups: If your aniline starting material possesses strong electron-withdrawing groups, this can decrease the nucleophilicity of the amino group, slowing down the initial condensation step and potentially inhibiting the cyclization.[3][4] In such cases, more forcing reaction conditions (higher temperature, stronger catalyst) may be necessary.

  • Solvent Effects: The choice of solvent can influence the solubility of your reactants and the overall reaction rate. Protic solvents like ethanol are often used, but in some cases, aprotic solvents or even solvent-free conditions may be more effective.[2]

Presence of a Major, Persistent Impurity

Question: My reaction mixture shows a significant amount of a byproduct that is difficult to separate from the desired this compound. How can I identify and minimize this impurity?

Answer:

The most common and often troublesome impurity in this synthesis is the product of the self-condensation of cyclohexane-1,3-dione, especially under basic conditions.[1][2] Under acidic conditions, this is less prevalent but can still occur with prolonged heating.

  • Identification of the Impurity: The self-condensation of cyclohexane-1,3-dione typically leads to the formation of 2-(cyclohex-1-en-1-yl)cyclohexane-1,3-dione through an aldol-type condensation followed by dehydration. This impurity will have a different Rf value on a TLC plate and can be identified by NMR and mass spectrometry.

  • Minimizing the Impurity:

    • Switch to Acid Catalysis: If you are using a base catalyst, switching to an acid catalyst is the most effective way to minimize the self-condensation of the ketone.[2]

    • Control Stoichiometry and Addition Rate: Using a slight excess of the 2-aminobenzaldehyde derivative can help to ensure that the cyclohexane-1,3-dione reacts preferentially in the desired pathway. Slow addition of the ketone to the reaction mixture containing the aldehyde and catalyst can also help to keep the instantaneous concentration of the ketone low, thus disfavoring the bimolecular self-condensation.

    • Use of an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, you can pre-form the imine of the 2-aminobenzaldehyde and then react it with the ketone.[1]

Incomplete Cyclization in Combes Synthesis

Question: I am attempting a Combes synthesis to produce a substituted this compound, but I seem to be isolating an intermediate and not the final cyclized product. What could be the issue?

Answer:

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form an enamine intermediate, which then undergoes cyclization.[3][4][5] If you are isolating the enamine intermediate, it indicates that the cyclization step is not proceeding to completion.

  • Insufficiently Acidic Conditions: The cyclization step requires a strong acid to protonate the carbonyl group and facilitate the electrophilic aromatic substitution onto the aniline ring.[3][5] If you are using a weak acid or an insufficient amount of a strong acid, the cyclization may be slow or not occur at all. Consider using a stronger acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).[4]

  • Deactivated Aniline Ring: As mentioned previously, strong electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic attack, making the cyclization step difficult.[3] If your aniline is highly deactivated, the Combes synthesis may not be the most suitable method.

  • High Temperatures and Thermal Decomposition: While heating is necessary for the cyclization, excessively high temperatures can lead to the decomposition of the enamine intermediate before it has a chance to cyclize. Careful temperature control and monitoring are essential.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying this compound?

A1: Purification of this compound can typically be achieved by either recrystallization or column chromatography.

  • Recrystallization:

    • Solvent Selection: A good starting point for solvent screening is a mixture of a polar solvent in which the compound is soluble when hot and a non-polar solvent in which it is less soluble. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, or acetone/water.[6] The choice of solvent will depend on the specific substitution pattern of your derivative.

    • Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to form crystals.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of these compounds.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point for developing a separation method. The polarity of the eluent can be adjusted based on the polarity of your compound and the impurities present.

Q2: How can I confirm the structure of my product and identify impurities using NMR?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound and for the identification of impurities.

  • Expected ¹H NMR Signals for this compound:

    • Signals for the aromatic protons on the quinoline ring.

    • Characteristic signals for the methylene protons of the cyclohexanone ring, which will appear as multiplets or distinct signals depending on their chemical environment.

    • A signal for the proton at the 5-position, which will likely be a singlet or a multiplet depending on adjacent substituents.

  • Identifying Impurities:

    • Comparison of the integral values of the product signals to those of the impurity signals can give an estimate of the purity.

    • Common impurities, such as unreacted starting materials or the self-condensation product of the ketone, will have distinct NMR signals that can be identified by comparison to known spectra or by 2D NMR techniques. There are also published tables of NMR chemical shifts for common laboratory solvents and impurities that can be a valuable resource.[7][8]

Q3: Are there any safety precautions I should be aware of when running these reactions?

A3: Yes, standard laboratory safety practices should always be followed.

  • Handling of Reagents:

    • Corrosive acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Many organic solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Reaction Conditions:

    • Reactions performed at elevated temperatures should be carefully monitored to prevent uncontrolled exothermic reactions.

    • Reactions under pressure should only be carried out in appropriate pressure-rated equipment.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of this compound
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-aminobenzaldehyde derivative (1.0 eq) and the chosen solvent (e.g., ethanol).

  • Add the acid or base catalyst (e.g., p-TsOH, 0.1 eq).

  • Slowly add a solution of cyclohexane-1,3-dione (1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Transfer the crude product to an Erlenmeyer flask.

  • Add a small amount of a suitable "good" solvent (e.g., hot ethanol) and heat the mixture to boiling to dissolve the solid.

  • Slowly add a "poor" solvent (e.g., water) dropwise until the solution becomes turbid.

  • Reheat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Visual Diagrams

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low or No Yield catalyst Check Catalyst (Acid vs. Base, Concentration) start->catalyst temperature Optimize Temperature (Avoid Decomposition) catalyst->temperature substrate Assess Substrate Reactivity (Electronic Effects) temperature->substrate solvent Screen Solvents substrate->solvent solution Improved Yield solvent->solution Impurity Formation cluster_main Friedländer Synthesis cluster_side Side Reaction (Base Catalyzed) A 2-Aminobenzaldehyde P This compound (Desired Product) A->P + Catalyst B Cyclohexane-1,3-dione B->P I Self-Condensation Product (Impurity) B->I + Base B2 Cyclohexane-1,3-dione

References

unexpected side reactions of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7,8-dihydroquinolin-6(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential unexpected side reactions and challenges encountered during the synthesis and handling of this versatile heterocyclic ketone. By understanding the underlying chemical principles, you can effectively troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that may arise during the synthesis and handling of this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors. The most common culprits are incomplete reaction, degradation of the starting materials or product, and competing side reactions. The enaminone functionality in this compound, while relatively stable for a cyclic enaminone, can be susceptible to hydrolysis under certain conditions.[1] Additionally, the starting materials, such as 1,3-cyclohexanedione, can participate in self-condensation reactions.[2]

Q2: I'm observing a significant amount of a high-molecular-weight, insoluble material in my crude product. What is it?

This is likely due to polymerization or dimerization of the starting materials or the product. Enaminones can undergo self-condensation or Michael addition-type reactions, leading to oligomeric or polymeric byproducts.[3] This is particularly prevalent under harsh reaction conditions, such as high temperatures or prolonged reaction times.

Q3: My purified product seems to be degrading upon storage. How can I prevent this?

This compound can be susceptible to oxidation and hydrolysis. The dihydroquinoline ring can be oxidized to the aromatic quinoline, especially if exposed to air and light over extended periods. Hydrolysis of the enaminone can occur in the presence of moisture, particularly under acidic or basic conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature.

Q4: I'm seeing an unexpected peak in my NMR spectrum that I can't identify. What could it be?

An unexpected peak could be one of several common side products. One possibility is the fully aromatized quinolin-6-ol, resulting from oxidation of the dihydroquinoline ring. Another possibility is a Michael adduct, formed from the reaction of a nucleophile with the enaminone system. It is also possible to have regioisomers or products of self-condensation. Detailed 2D NMR experiments, such as COSY and HMBC, can help in the structural elucidation of these byproducts.[4]

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments with this compound.

Issue 1: Formation of a Major Side Product Believed to be an Aldol Condensation Product

Symptoms:

  • A significant peak in the crude NMR with a chemical shift and multiplicity inconsistent with the desired product.

  • A spot on the TLC plate with a different Rf value than the product.

  • Difficulty in purifying the desired product due to the presence of a major impurity.

Underlying Cause: The most common side reaction in syntheses involving 1,3-dicarbonyl compounds is self-condensation via an aldol-type reaction.[5] This is especially true under basic conditions, where the enolate of the dicarbonyl can react with another molecule of the dicarbonyl.

Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can favor side reactions.

    • Order of Addition: Add the more reactive species (e.g., the enolate precursor) slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.

    • Catalyst Choice: If using a base catalyst, consider using a weaker, non-nucleophilic base. If the reaction is acid-catalyzed, ensure the acid concentration is optimal, as strong acids can also promote side reactions.[6]

  • Purification Strategy:

    • Column Chromatography: A carefully optimized gradient elution on silica gel can often separate the desired product from the more polar aldol condensation product.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Issue 2: Evidence of Product Oxidation to the Aromatic Quinolone

Symptoms:

  • Appearance of a new, less polar spot on TLC during workup or purification.

  • Mass spectrometry data showing a peak corresponding to the mass of the product minus two hydrogens (M-2).

  • NMR signals characteristic of an aromatic quinoline ring system.

Underlying Cause: Dihydroquinolines can be susceptible to oxidation to their corresponding aromatic quinolines.[7] This can be facilitated by atmospheric oxygen, especially in the presence of light or trace metal impurities.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Perform the reaction and workup under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

    • Degas all solvents before use.

  • Avoidance of Oxidizing Agents:

    • Ensure that no oxidizing agents are inadvertently introduced into the reaction mixture. Be mindful of the purity of reagents and solvents.

  • Storage:

    • Store the purified product under an inert atmosphere, protected from light, and at a low temperature.

Issue 3: Product Dimerization or Oligomerization

Symptoms:

  • Formation of an insoluble or high-molecular-weight material.

  • Broad, unresolved peaks in the NMR spectrum of the crude product.

  • Streaking on the TLC plate.

Underlying Cause: The enaminone functionality of this compound can act as both a nucleophile and an electrophile, leading to self-condensation or polymerization reactions, particularly at higher concentrations and temperatures.

Troubleshooting Protocol:

  • Concentration Control:

    • Run the reaction at a lower concentration to disfavor bimolecular side reactions.

  • Reaction Time:

    • Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the reaction conditions.

  • Purification:

    • If a soluble oligomer is formed, it can sometimes be separated by size-exclusion chromatography or careful column chromatography.

    • Precipitation of the desired product from a suitable solvent may leave the more soluble oligomers in solution.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction and potential side reactions.

cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions A Starting Materials B Intermediate A->B Condensation D Starting Material Dimerization A->D Self-Condensation C This compound B->C Cyclization E Product Oxidation C->E Oxidation F Product Polymerization C->F Polymerization

Caption: Desired vs. Side Reaction Pathways

troubleshooting_workflow cluster_analysis Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Unexpected Result Observed low_yield Low Yield / Incomplete Reaction start->low_yield impurity Impurity Detected (TLC, NMR, MS) start->impurity degradation Product Degradation start->degradation check_conditions Verify Reaction Conditions (Temp, Time, Conc.) low_yield->check_conditions analyze_impurity Characterize Impurity (NMR, MS) impurity->analyze_impurity check_storage Review Storage Conditions (Atmosphere, Light, Temp.) degradation->check_storage modify_conditions Modify Reaction Parameters (e.g., lower temp, change catalyst) check_conditions->modify_conditions change_reagents Use Purified Reagents/Solvents check_conditions->change_reagents optimize_purification Optimize Purification Method analyze_impurity->optimize_purification analyze_impurity->modify_conditions Based on impurity structure inert_atmosphere Use Inert Atmosphere check_storage->inert_atmosphere adjust_purification Adjust Chromatography Gradient or Recrystallization Solvent optimize_purification->adjust_purification

Caption: Troubleshooting Workflow

References

Technical Support Center: Strategies for Enhancing the Solubility of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7,8-dihydroquinolin-6(5H)-one is a valuable heterocyclic ketone, widely recognized as a versatile intermediate in the synthesis of novel therapeutic agents and other bioactive molecules.[1] Its unique structure serves as a key building block in medicinal chemistry for developing compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[1] However, researchers frequently encounter a significant hurdle in their work: the limited aqueous solubility of this compound. This poor solubility can complicate experimental reproducibility, hinder biological screening, and create formidable challenges for formulation development.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to systematically address and overcome the solubility challenges associated with this compound. Our approach is grounded in fundamental physicochemical principles, offering practical, field-tested solutions to ensure the success of your experiments.

Section 1: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common solubility issues encountered in the laboratory.

FAQ 1: I'm observing precipitation when I add my DMSO stock of this compound to an aqueous buffer. What is the most direct way to resolve this?

This is a classic solubility problem where the compound, soluble in a concentrated organic stock, crashes out upon dilution into a non-ideal aqueous environment. The most direct and often most effective initial approach is pH adjustment.

Core Principle: Ionization. The structure of this compound contains a quinoline nitrogen atom, which is a weak base.[2] At neutral or alkaline pH, the molecule is in its neutral, less polar form, which has low aqueous solubility. By lowering the pH of the aqueous medium, the nitrogen atom becomes protonated, forming a positively charged salt (a quinolinium ion). This ionized form is significantly more polar and, therefore, more soluble in water.[3][4]

Initial Recommendation: Adjust the pH of your aqueous buffer to an acidic range (e.g., pH 2-5). The Henderson-Hasselbalch equation dictates that at a pH well below the compound's pKa (~4.9 for the parent quinoline), the majority of the molecules will exist in the soluble, ionized form.[4]

cluster_0 High pH (e.g., pH 7.4) cluster_1 Low pH (e.g., pH < 4) Neutral [Compound]-N Result1 Poorly Soluble (Precipitation Risk) Neutral->Result1 Dominant Species Result2 Highly Soluble (Clear Solution) Ionized [Compound]-N+H Ionized->Result2 Dominant Species

Caption: pH-Dependent Ionization and Solubility of this compound.

FAQ 2: pH adjustment improved solubility, but it's not compatible with my cell-based assay or downstream application. What is the next logical step?

When pH modification is not an option, the use of co-solvents is the next line of defense. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[5][6]

Core Principle: Polarity Reduction. Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic molecules disrupt this network, which is energetically unfavorable, leading to low solubility. Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) work by disrupting water's structure and creating a solvent mixture with a polarity intermediate between water and the organic solvent.[7] This "softens" the transition for the drug molecule from a pure organic stock to the bulk solvent, preventing precipitation. The solubility of a compound often increases exponentially with the volume fraction of the co-solvent.[7]

Initial Recommendation: Experiment with adding a small percentage (e.g., 5-20% v/v) of a biocompatible co-solvent like ethanol or propylene glycol to your aqueous buffer.

FAQ 3: My experiment is highly sensitive to organic solvents, and even small amounts of co-solvents are not permissible. How can I solubilize the compound in a purely aqueous system (at neutral pH)?

For applications requiring the avoidance of organic solvents, complexation agents like cyclodextrins are an excellent and widely used strategy.[8][9]

Core Principle: Molecular Encapsulation. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble this compound (the "guest") can be encapsulated within the hydrophobic core of the cyclodextrin molecule (the "host").[10] This forms a new, water-soluble "inclusion complex," effectively shielding the hydrophobic drug from the aqueous environment.[11] This technique enhances solubility without altering the chemical structure of the compound.[12]

Initial Recommendation: Utilize modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility and safety profiles than their parent counterparts.

Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Host-Guest Complex

Caption: Mechanism of Cyclodextrin-Mediated Solubility Enhancement.

FAQ 4: How do I choose the best solubilization strategy for my specific needs?

The optimal strategy depends on your experimental constraints. Use the following decision workflow and summary table to guide your choice.

Start Start: Poorly Soluble This compound Q_pH Is pH adjustment (pH < 5) acceptable? Start->Q_pH S_pH Use pH Adjustment (Protocol 1) Q_pH->S_pH Yes Q_Solvent Are organic co-solvents (5-20%) acceptable? Q_pH->Q_Solvent No S_Solvent Use Co-Solvent System (Protocol 2) Q_Solvent->S_Solvent Yes S_CD Use Cyclodextrins (Protocol 3) Q_Solvent->S_CD No Q_Surfactant Consider Surfactants (e.g., Polysorbate 80) S_CD->Q_Surfactant If further enhancement is needed

Caption: Decision Workflow for Selecting a Solubilization Method.

Section 2: Detailed Experimental Protocols

These protocols provide step-by-step instructions for implementing the primary solubilization strategies. Always start with small-scale trials to determine the optimal conditions before committing to a large-scale experiment.

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details how to prepare an acidic solution to dissolve this compound by forming its soluble salt.

Materials:

  • This compound

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • pH meter or pH strips

  • Volumetric flasks and magnetic stirrer

Procedure:

  • Determine Target Concentration: Decide on the final desired concentration of the compound in solution.

  • Prepare Acidic Diluent: In a beaker, add a volume of deionized water slightly less than your final target volume.

  • Acidify the Diluent: While stirring, add 1 M HCl dropwise to the water until the pH is stable at approximately 2.0-3.0. This ensures a fully protonating environment.

  • Add Compound: Slowly add the pre-weighed this compound powder to the stirring acidic solution. The compound should dissolve readily as it forms the hydrochloride salt.

  • Observe and Adjust: If the compound does not fully dissolve, gentle warming (30-40°C) or sonication can be applied. If it still persists, the concentration may be above its solubility limit even in acidic conditions; consider lowering the target concentration.

  • Final pH and Volume Adjustment: Once the compound is fully dissolved, you can cautiously adjust the pH upwards using 1 M NaOH if your experiment allows for a slightly higher pH. Be aware that as you approach the compound's pKa, it may begin to precipitate.

  • QS to Final Volume: Transfer the final solution to a volumetric flask and add the acidic diluent to reach the final desired volume.

  • Validation: Visually inspect the final solution for any signs of cloudiness or precipitation. For quantitative analysis, filter the solution through a 0.22 µm filter and measure the concentration using a validated HPLC or UV-Vis method.

Protocol 2: Developing a Co-solvent System

This protocol describes a systematic approach to identify a suitable co-solvent/water ratio.

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Co-solvents: Ethanol (EtOH), Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO)

  • Glass vials

Procedure:

  • Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).

  • Set Up Titration Series: In separate glass vials, prepare your aqueous buffer containing different percentages of a chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 50% EtOH in PBS).

  • Spike and Observe: Add a small, precise volume of the DMSO stock solution to each co-solvent vial to achieve your target final concentration.

  • Equilibrate and Inspect: Vortex each vial and allow it to equilibrate at room temperature for at least one hour. Visually inspect for precipitation. The lowest percentage of co-solvent that maintains a clear solution is your optimal system.

  • Validation: A "kinetic solubility" assessment is useful here. After initial inspection, let the vials sit for 24 hours and re-inspect. Some compounds may undergo slower precipitation.

Table 1: Example Co-Solvent Screening Data

Co-solvent% (v/v) in PBSVisual Observation (1 hr)Visual Observation (24 hr)
None0%Heavy PrecipitationHeavy Precipitation
Ethanol5%Slight HazePrecipitation
Ethanol10% Clear Solution Clear Solution
Propylene Glycol10%Slight HazePrecipitation
Propylene Glycol20% Clear Solution Clear Solution
Protocol 3: Solubility Enhancement using Cyclodextrins

This protocol provides a method for preparing a solution using cyclodextrin complexation.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Magnetic stirrer and heating plate

Procedure:

  • Prepare Cyclodextrin Solution: Dissolve a molar excess of the cyclodextrin (typically 5-10 molar equivalents relative to the compound) in the aqueous buffer. For example, for a 1 mM final compound concentration, start with a 10 mM cyclodextrin solution. Gentle warming may be required to dissolve the cyclodextrin.

  • Add Compound: Add the pre-weighed this compound powder directly to the stirring cyclodextrin solution.

  • Promote Complexation: Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should gradually clarify as the compound is encapsulated.

  • Validation: After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The clear filtrate contains the soluble drug-cyclodextrin complex. Quantify the concentration via HPLC to determine the exact solubility achieved.

Section 3: Summary & Comparison of Techniques

The table below provides a comparative overview to help you select the most appropriate method based on common experimental factors.

Table 2: Comparison of Solubilization Strategies

TechniqueMechanismProsConsBest For...
pH Adjustment Ionization to form a soluble salt.[13]Simple, inexpensive, highly effective for ionizable compounds.Only applicable to ionizable compounds; may be incompatible with biological systems.Initial screening, chemical synthesis workups, non-biological assays.
Co-solvents Reduces solvent polarity.[5][6]Highly effective, predictable, wide range of solvents available.Can interfere with biological assays (cell toxicity, enzyme inhibition); may cause precipitation upon dilution.[13]In vitro assays where solvent effects are controlled; formulation development.
Cyclodextrins Forms a soluble host-guest inclusion complex.[10]Avoids organic solvents; low toxicity; widely used in pharmaceutical formulations.[8][10]Can be expensive; may alter drug-receptor binding kinetics; requires molar excess.Cell-based assays, animal studies, and parenteral formulations where organic solvents are prohibited.
Surfactants Micellar encapsulation of the drug.[14][15]High solubilization capacity.[13]Can cause cell lysis; potential for toxicity; may interfere with protein assays.[13][16]Formulations where biocompatibility has been established; certain drug delivery systems.

References

Technical Support Center: Scale-Up Synthesis of 7,8-Dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7,8-dihydroquinolin-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic routes and aim to provide practical, experience-driven solutions to common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: For gram-scale and larger syntheses, two primary routes are often considered due to the availability of starting materials and generally reliable reaction conditions:

  • Bohlmann-Rahtz Pyridine Synthesis: This classical method involves the condensation of an enamine with an ethynylketone.[1][2][3] For this compound, this typically involves reacting 3-aminocyclohex-2-enone with a suitable three-carbon synthon. A key advantage is the direct formation of the pyridine ring without needing a subsequent oxidation step.[3]

  • Modified Friedländer Annulation: This approach involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] While the traditional Friedländer synthesis is well-established for quinolines, modifications are necessary for dihydroquinolinone systems. This can be a robust method, especially when optimized.[6][7]

Q2: I am observing a low yield in my initial lab-scale Bohlmann-Rahtz synthesis. What are the initial parameters I should investigate?

A2: Low yields in the Bohlmann-Rahtz synthesis can often be attributed to several factors. Firstly, the purity of the enamine starting material is critical. It can be advantageous to generate the enamine in situ using ammonium acetate to ensure it is fresh for the reaction.[2] Secondly, the cyclodehydration step often requires high temperatures, which can lead to decomposition.[3] The use of acid catalysts such as acetic acid, Amberlyst 15, or Lewis acids like zinc bromide (II) or ytterbium (III) triflate can effectively lower the required reaction temperature for cyclization.[2]

Q3: Are there any significant safety concerns I should be aware of when synthesizing this compound?

A3: Yes, as with any chemical synthesis, a thorough safety assessment is crucial. While specific toxicity data for this compound may be limited, related quinoline and quinolinone compounds can exhibit biological activity. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[8][9] For related compounds, hazards such as skin and eye irritation, and potential respiratory irritation have been noted.[8][9] Always consult the Safety Data Sheet (SDS) for all reagents used in the synthesis.[10][11]

Troubleshooting Guides

Problem 1: Incomplete Reaction and/or Formation of Multiple Byproducts in Bohlmann-Rahtz Synthesis

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows significant amounts of starting materials remaining.

  • Multiple spots/peaks are observed, indicating the formation of side products.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Quality of Enamine Enamines can be unstable and susceptible to hydrolysis. Impure or degraded enamine will lead to lower yields and side reactions.1. Use freshly prepared or distilled enamine. 2. Consider in situ generation: React cyclohexane-1,3-dione with ammonium acetate directly in the reaction vessel before adding the second component.[2]
Suboptimal Reaction Temperature The initial condensation and the subsequent cyclodehydration have different optimal temperature requirements. Too low a temperature for cyclization will result in incomplete conversion, while too high a temperature can cause decomposition.1. Stepwise temperature control: Perform the initial condensation at a lower temperature (e.g., room temperature to 60 °C) and then increase the temperature for the cyclodehydration step.2. Catalyst addition: Introduce an acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) to facilitate the cyclodehydration at a lower temperature.[2]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete consumption of the limiting reagent and potential side reactions of the excess reagent.1. Verify stoichiometry: Carefully check the molar ratios of the enamine (or its precursors) and the ethynylketone.2. Incremental addition: Consider slow addition of one reactant to the other to maintain a more controlled reaction environment.

Experimental Protocol: In Situ Enamine Formation for Bohlmann-Rahtz Synthesis

  • To a solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent (e.g., toluene or isopropanol) add ammonium acetate (1.1 eq).

  • Heat the mixture to reflux with a Dean-Stark trap to remove water and drive the formation of 3-aminocyclohex-2-enone.

  • After the theoretical amount of water has been collected, cool the reaction mixture slightly.

  • Add the ethynylketone (1.0 eq) and the chosen catalyst (if any).

  • Proceed with the heating profile determined for the cyclodehydration step.

Problem 2: Difficulty in Purification of the Final Product

Symptoms:

  • The crude product is a dark, oily residue that is difficult to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Potential Causes & Solutions:

Logical Flow for Purification Troubleshooting

purification_troubleshooting start Crude Product Issues oily_residue Oily Residue start->oily_residue poor_separation Poor Separation in Chromatography start->poor_separation solvent_trituration Trituration with Non-polar Solvent (e.g., hexanes, diethyl ether) oily_residue->solvent_trituration Action acid_base_extraction Acid-Base Extraction (Exploit basicity of the nitrogen) oily_residue->acid_base_extraction Action change_eluent Optimize TLC Eluent System (Vary polarity and solvent type) poor_separation->change_eluent Action different_stationary_phase Try Different Stationary Phase (e.g., alumina, reverse-phase silica) poor_separation->different_stationary_phase Action crystallization Crystallization of Solid Product solvent_trituration->crystallization Outcome acid_base_extraction->crystallization Outcome improved_separation Improved Chromatographic Separation change_eluent->improved_separation Outcome different_stationary_phase->improved_separation Outcome

Caption: Decision workflow for troubleshooting purification issues.

Detailed Purification Strategies:

  • Recrystallization: For many quinolinone derivatives, recrystallization from solvents like ethanol or ethyl acetate/hexanes can be effective.[12] A hot filtration step may be necessary to remove insoluble polymeric material.

  • Acid-Base Extraction: The basic nitrogen atom in the quinolinone ring allows for purification via acid-base extraction.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product should move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) until the product precipitates or can be extracted back into an organic solvent.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the purified product.

  • Chromatography Optimization: If column chromatography is necessary, extensive TLC screening is recommended. If silica gel leads to streaking or poor separation, consider using alumina (neutral or basic) which can be more suitable for basic compounds.

Problem 3: Reaction Stalls or Fails During Scale-Up

Symptoms:

  • A reaction that worked well on a 1g scale provides a significantly lower yield or fails to proceed at a 50g scale.

  • Exothermic events are observed that were not apparent on a smaller scale.

Potential Causes & Solutions:

Reaction Scale-Up Workflow

scale_up_workflow lab_scale Successful Lab-Scale (1g) scale_up Scale-Up (e.g., 50g) lab_scale->scale_up heat_transfer Heat Transfer Issues (Surface area to volume ratio decreases) scale_up->heat_transfer mixing Inefficient Mixing (Local concentration gradients) scale_up->mixing addition_rate Reagent Addition Rate (Exotherm control) scale_up->addition_rate solution3 Monitor Internal Temperature heat_transfer->solution3 solution1 Use Mechanical Stirring mixing->solution1 solution2 Control Addition Rate (Use an addition funnel) addition_rate->solution2 successful_scale_up Successful Scale-Up solution1->successful_scale_up solution2->successful_scale_up solution3->successful_scale_up

Caption: Key considerations for successful reaction scale-up.

  • Heat Transfer: As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient. An exothermic reaction that is manageable on a small scale can become uncontrollable on a larger scale.

    • Solution: Use a reactor vessel with a larger surface area, employ a more efficient cooling bath, and control the rate of addition of reagents to manage the exotherm. Always monitor the internal reaction temperature, not just the bath temperature.

  • Mixing: Inefficient stirring in a large flask can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

    • Solution: Switch from a magnetic stir bar to overhead mechanical stirring to ensure efficient mixing of the entire reaction volume.

  • Solvent Volume: While it may be tempting to use a more concentrated reaction mixture to save on solvent, this can exacerbate heat transfer and mixing issues.

    • Solution: Maintain a similar solvent-to-reactant ratio as in the successful lab-scale experiment. The reaction may take longer to heat, but it will be more controllable. Some modern synthetic approaches aim for solvent-free conditions, but these require careful temperature control.[13]

By systematically addressing these common challenges, researchers can improve the efficiency, yield, and safety of the scale-up synthesis of this compound.

References

Validation & Comparative

structural confirmation of 7,8-dihydroquinolin-6(5H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 7,8-dihydroquinolin-6(5H)-one Derivatives

This guide provides an objective comparison of the primary analytical techniques for the unambiguous structural elucidation of this compound derivatives. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, presenting a logical workflow that ensures scientific integrity at every step.

The Central Challenge: Beyond Simple Confirmation

The core challenge in analyzing this compound derivatives lies in precisely determining substitution patterns on both the dihydropyridinone and benzene rings. Ambiguities can arise from potential rearrangements during synthesis or the formation of unexpected regioisomers. Therefore, a single analytical technique is rarely sufficient. A robust structural confirmation strategy relies on the synergistic integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when necessary, single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation for organic molecules. It is a non-destructive technique that provides detailed information about the chemical environment of individual atoms and their connectivity, essentially providing an architectural blueprint of the molecule.

Expertise in Practice: Why NMR is the First Line of Analysis

For a typical this compound derivative, we begin with one-dimensional (1D) ¹H and ¹³C NMR. The ¹H NMR spectrum gives the initial overview: the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals neighboring protons. The ¹³C NMR spectrum, often acquired with proton decoupling, indicates the number of unique carbon atoms in the molecule.

However, the true power for this scaffold lies in two-dimensional (2D) NMR experiments, which resolve ambiguities that 1D spectra cannot.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity within the aliphatic portion (C5, C7, C8) of the dihydroquinolinone ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This definitively assigns protons to their respective carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this scaffold. It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are the key to piecing the molecular puzzle together, for instance, by connecting a substituent to its specific position on the aromatic ring or confirming the junction between the two rings.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, regardless of their bonding. This is crucial for determining stereochemistry and the spatial arrangement of substituents.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important; DMSO-d₆ is often used as it can dissolve a wide range of compounds and its residual proton signal does not typically overlap with key signals.[2][3]

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess sample purity and obtain initial structural information.

  • 1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals.

  • 2D COSY Acquisition: Run a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H coupling networks.

  • 2D HSQC Acquisition: Run a phase-sensitive gradient-selected HSQC experiment to link protons to their directly attached carbons. Optimize the ¹JCH coupling constant (typically ~145 Hz).

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment. This is a long-range experiment, so the key parameter is the long-range coupling delay, which should be optimized for nJCH values of 4-10 Hz. This allows for the crucial 2- and 3-bond correlations to be observed.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D spectra to systematically assign all proton and carbon signals and build the molecular structure.

Data Presentation: Typical NMR Chemical Shifts

The following table summarizes typical chemical shift (δ) ranges for the core this compound scaffold. Note that these values can shift significantly based on the nature and position of substituents.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Typical Connectivity Seen in HMBC
H-2, H-3, H-47.0 - 8.5 (Aromatic)120 - 150Protons correlate to adjacent aromatic carbons
C-4aN/A125 - 135Correlates with H-4, H-5
H-5~2.5 - 2.8 (t)~35 - 40Correlates with C-4a, C-6, C-7
C-6 (C=O)N/A195 - 205Correlates with H-5, H-7
H-7~2.2 - 2.5 (m)~25 - 30Correlates with C-5, C-6, C-8, C-8a
H-8~3.0 - 3.3 (t)~40 - 45Correlates with C-7, C-8a
C-8aN/A145 - 155Correlates with H-4, H-7, H-8

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Interpretation & Assembly H1 ¹H NMR Assign_Aliphatic Assign Aliphatic Spins (C5, C7, C8) H1->Assign_Aliphatic Assign_Aromatic Assign Aromatic Spins (C2, C3, C4) H1->Assign_Aromatic C13 ¹³C NMR COSY gCOSY COSY->Assign_Aliphatic HSQC gHSQC HSQC->Assign_Aliphatic HSQC->Assign_Aromatic HMBC gHMBC Connect_Fragments Connect Fragments & Confirm Ring Junction HMBC->Connect_Fragments Assign_Aliphatic->Connect_Fragments Assign_Aromatic->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

While NMR provides the architectural plan, mass spectrometry confirms the building materials. Its primary roles are to determine the molecular weight of the compound and, with high-resolution instruments, to deduce its elemental formula.

Expertise in Practice: High-Resolution MS for Unambiguous Formula

For novel derivatives, low-resolution MS is insufficient as multiple elemental formulas can correspond to the same nominal mass. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, is the industry standard.[4] These instruments can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the confident assignment of a single, unique elemental formula.

MS/MS fragmentation studies can further support the proposed structure. By inducing fragmentation of the protonated molecule [M+H]⁺, we can observe characteristic losses that align with the structure determined by NMR. For instance, cleavage at the bonds adjacent to the carbonyl group is a common fragmentation pathway.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for ESI in positive ion mode.

  • Infusion and Ionization: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). The instrument will generate protonated molecules, [M+H]⁺.

  • Mass Analysis: Acquire the full scan spectrum in a high-resolution mode. Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

    • Compare the measured mass with the theoretical mass for the proposed formula. The mass error should ideally be less than 5 ppm.

Data Presentation: HRMS Data Comparison
ParameterTheoretical Value (for C₁₅H₁₄BrNO₂)Experimental ResultConclusion
Formula C₁₅H₁₄BrNO₂C₁₅H₁₄BrNO₂Match
[M+H]⁺ Mass 320.0332320.0335Match
Mass Error N/A0.9 ppmExcellent Accuracy (< 5 ppm)

Visualization: Mass Spectrometry Analysis Workflow

MS_Workflow Sample Purified Compound Prep Prepare Dilute Solution (~10 µg/mL in MeOH + 0.1% FA) Sample->Prep ESI Electrospray Ionization (ESI) Prep->ESI TOF High-Resolution Analyzer (TOF or Orbitrap) ESI->TOF Data Acquire Accurate m/z TOF->Data Calc Calculate Elemental Composition Data->Calc Compare Compare Experimental vs. Theoretical Mass Calc->Compare Confirm Formula Confirmed Compare->Confirm < 5 ppm error Reject Structure Incorrect Compare->Reject > 5 ppm error

Caption: Workflow for molecular formula confirmation using HRMS.

X-ray Crystallography: The Unquestionable Gold Standard

When absolute, unambiguous proof of structure is required—especially for novel scaffolds, complex stereochemistry, or for publication in top-tier journals—single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional model of the molecule as it exists in the crystal lattice, resolving any and all questions of connectivity, regiochemistry, and stereochemistry.

Expertise in Practice: When to Pursue Crystallography

The decision to perform X-ray analysis is driven by necessity. If NMR data is ambiguous, if a synthetic route could lead to multiple isomers that are difficult to distinguish spectroscopically, or if the molecule contains stereocenters whose relative or absolute configuration must be known, crystallography is warranted. Several structures of quinolinone derivatives have been confirmed using this method, establishing key bond lengths and ring conformations.[5][6] For instance, studies have shown the partially saturated cyclohexene ring often adopts a sofa conformation.[5]

The primary challenge is often not the analysis itself, but obtaining a high-quality, single crystal suitable for diffraction. This can be a time-consuming and empirical process.

Experimental Protocol: From Powder to Structure
  • Crystal Growth: This is the most critical and often challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system. Crystals are grown through slow evaporation, slow cooling of a saturated solution, or vapor diffusion.

  • Crystal Mounting and Screening: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and flash-cooled in a stream of liquid nitrogen. The crystal is then screened on a diffractometer to assess its quality.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The molecular structure is built into this map and refined against the experimental data until the model converges, resulting in low R-factors (a measure of the agreement between the calculated and observed structure factors).

  • Final Structure Validation: The final structure is validated for geometric correctness and presented as a crystallographic information file (CIF).

Data Presentation: Key Crystallographic Parameters
ParameterExample Value (from literature for a related structure[5])Significance
Formula C₉H₉NOConfirms composition in the crystal
Crystal System OrthorhombicDefines the basic crystal lattice shape
Space Group PbcaDescribes the symmetry elements within the crystal
a, b, c (Å) a = 6.9393, b = 8.0885, c = 13.4710Unit cell dimensions
Final R indices R1 = 0.05 (for I > 2σ(I))Indicates the goodness of fit of the model
Goodness-of-fit (S) 1.14Should be close to 1 for a good model

Visualization: X-ray Crystallography Workflow

Xray_Workflow Compound Highly Purified Compound Growth Crystal Growth (Slow Evaporation, Vapor Diffusion) Compound->Growth Screen Select & Screen Single Crystal Growth->Screen Collect X-ray Diffraction Data Collection Screen->Collect Solve Structure Solution (Direct Methods / Patterson) Collect->Solve Refine Model Refinement Solve->Refine Validate Final Structure Validation (CIF generation) Refine->Validate

Caption: Workflow for definitive structure determination by X-ray crystallography.

Integrated Strategy: A Self-Validating System

No single technique is foolproof. The most trustworthy approach is an integrated one where each method validates the others. The process should be logical: HRMS confirms the molecular formula, NMR provides the 2D structural hypothesis, and X-ray crystallography offers the final, definitive 3D proof if required. Discrepancies at any stage signal a problem that must be resolved before proceeding. This integrated workflow represents a self-validating system, ensuring the highest level of confidence in the final structural assignment.

Integrated_Strategy Start Synthesized Compound Step1_MS HRMS Analysis Start->Step1_MS Query1 Formula Correct? Step1_MS->Query1 Step2_NMR 1D & 2D NMR Analysis Query1->Step2_NMR Yes End_Fail Re-evaluate Synthesis or Purify Sample Query1->End_Fail No Query2 Unambiguous Structure? Step2_NMR->Query2 Step3_Xray X-ray Crystallography Query2->Step3_Xray No / Ambiguous End_Confirmed Structure Confirmed Query2->End_Confirmed Yes Query3 Crystal Obtained? Step3_Xray->Query3 Query3->End_Confirmed Yes Query3->End_Fail No

Caption: Integrated decision-making workflow for structural confirmation.

By following this rigorous, multi-technique approach, researchers in drug discovery can ensure the foundational integrity of their chemical matter, enabling the confident development of novel therapeutics based on the this compound scaffold.

References

A Comparative Analysis of 7,8-dihydroquinolin-6(5H)-one and its Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the quinolinone scaffold represents a privileged structure, consistently yielding compounds with potent and diverse biological activities.[1][2][3] Among these, 7,8-dihydroquinolin-6(5H)-one and its derivatives have emerged as a promising subclass, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparative analysis of this compound with other notable quinolinone-based compounds, offering insights into their structure-activity relationships (SAR), and presenting supporting experimental data to aid researchers in the strategic design of next-generation anticancer agents.

The Quinolinone Core: A Versatile Scaffold for Anticancer Drug Design

The quinolinone ring system, a bicyclic aromatic structure containing a nitrogen atom, offers a unique chemical architecture that allows for extensive functionalization. This versatility enables the fine-tuning of physicochemical properties and biological activities, leading to the development of compounds that can interact with a wide array of cellular targets.[1][2] Modifications at various positions on the quinoline ring have been shown to significantly impact the anticancer efficacy of these derivatives.[1][3]

This compound: A Profile of a Promising Anticancer Candidate

Recent studies have highlighted the potential of 2-aryl-substituted 7,8-dihydroquinolin-6(5H)-ones as potent cytotoxic agents. A key investigation demonstrated that these compounds exhibit notable selectivity towards the chronic myeloid leukemia cell line K-562, suggesting a targeted mechanism of action that warrants further exploration.[4] The synthesis of this class of compounds is often achieved through a facile, multi-step process, making it an attractive scaffold for the development of extensive compound libraries for SAR studies.[4]

Comparative Cytotoxicity Analysis

To provide a clear perspective on the performance of this compound derivatives, the following table summarizes their cytotoxic activity alongside other relevant quinolinone and quinoline compounds. The data is primarily focused on the K-562 cell line to allow for a more direct comparison.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Aryl-7,8-dihydroquinolin-6(5H)-ones K-562 Good selectivity observed [4]
6-Nitro-2-p-tolylquinolin-4(1H)-oneK-562More active than against MCF-7[1]
Quinoline-chalcone hybrid (Compound 40)K-5625.29[5]
11-(4-methoxyanilino)-6-methyl-6H-indolo[2,3-b]quinolineK-5620.42[6]
4-Quinoline substituted aminopyrimidineK-562Active[6]
Patented Quinoline Derivative (Compound 128)K-5627.00 µg/ml[7]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. Below is a comparative table of key properties for this compound and a related isomer.

PropertyThis compound7,8-dihydroquinolin-5(6H)-one
Molecular Formula C₉H₉NOC₉H₉NO
Molecular Weight 147.18 g/mol 147.17 g/mol [8]
Appearance Data not readily available-
Melting Point Data not readily available-
Solubility Data not readily available-
Spectroscopic Data Characterized in synthetic studies[4]1H NMR, 13C NMR data available[9][10]

Structure-Activity Relationship (SAR): Unlocking the Potential of the Quinolinone Scaffold

The cytotoxic activity of quinolinone derivatives is intrinsically linked to their chemical structure. The substitution pattern on both the quinoline core and any appended aryl groups plays a critical role in determining their potency and selectivity.

For 2-aryl-7,8-dihydroquinolin-6(5H)-ones, the nature and position of substituents on the 2-aryl ring significantly influence their activity. This highlights the importance of this region for interaction with the biological target. The partially saturated nature of the quinolinone core in these compounds also distinguishes them from their fully aromatic counterparts, potentially affecting their conformational flexibility and binding modes.

The following diagram illustrates the key structural features of 2-aryl-7,8-dihydroquinolin-6(5H)-one and their influence on anticancer activity.

SAR_Quinolinone Quinolinone_Core This compound Core (Modulates physicochemical properties and conformational flexibility) Aryl_Group 2-Aryl Group (Crucial for target interaction and potency) Quinolinone_Core->Aryl_Group Scaffold for substitution Substituents Substituents on Aryl Ring (Fine-tune activity and selectivity) Aryl_Group->Substituents Modifies electronic and steric properties

Caption: Key structural elements of 2-aryl-7,8-dihydroquinolin-6(5H)-one influencing anticancer activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following sections provide step-by-step protocols for the synthesis of 2-aryl-7,8-dihydroquinolin-6(5H)-ones and the evaluation of their cytotoxic activity.

Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

The synthesis of these compounds can be achieved through a multi-step process, with a key step involving a Michael addition reaction followed by cyclization.[4]

Workflow for the Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

Synthesis_Workflow Start Acetophenone Derivatives Mannich_Salt Mannich Salt Formation Start->Mannich_Salt Michael_Addition Michael Addition Mannich_Salt->Michael_Addition Michael_Acceptor Cyclohexane-1,4-dione monoethylene acetal Michael_Acceptor->Michael_Addition Dicarbonyl_Compound 1,5-Dicarbonyl Compound Michael_Addition->Dicarbonyl_Compound Cyclization Cyclization with Ammonium Acetate Dicarbonyl_Compound->Cyclization Product 2-Aryl-7,8-dihydroquinolin-6(5H)-one Cyclization->Product

Caption: Generalized synthetic workflow for 2-aryl-7,8-dihydroquinolin-6(5H)-ones.

Detailed Protocol:

  • Mannich Salt Preparation: React the desired acetophenone derivative with paraformaldehyde and a secondary amine (e.g., dimethylamine hydrochloride) to form the corresponding Mannich salt.

  • Michael Addition: React the Mannich salt (Michael acceptor) with cyclohexane-1,4-dione monoethylene acetal in a suitable solvent to yield the 1,5-dicarbonyl intermediate.

  • Cyclization and Deprotection: Treat the 1,5-dicarbonyl compound with ammonium acetate in a suitable solvent under reflux conditions to facilitate cyclization and deprotection, affording the final 2-aryl-7,8-dihydroquinolin-6(5H)-one product.

  • Purification: Purify the crude product using column chromatography or recrystallization to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

MTT_Workflow Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation Incubate for a specified period (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

References

A Comparative Guide to the Biological Activity of 7,8-dihydroquinolin-6(5H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of the 7,8-dihydroquinolin-6(5H)-one Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the this compound core has garnered significant attention as a privileged scaffold. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, allowing for the fine-tuning of pharmacological activity. While the biological profile of the unsubstituted parent compound, this compound, is not extensively documented in publicly available literature, its derivatives have demonstrated a remarkable spectrum of biological activities, most notably in the realm of oncology. This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, with a primary focus on their anticancer properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, present detailed experimental protocols for their evaluation, and explore the mechanistic underpinnings of their action.

The 2-Aryl-7,8-dihydroquinolin-6(5H)-one Series: Potent and Selective Cytotoxic Agents

A significant breakthrough in the exploration of the this compound scaffold has been the synthesis and biological evaluation of its 2-aryl substituted analogs. These compounds have shown promising cytotoxic activity against a panel of human cancer cell lines, with a noteworthy selectivity for the chronic myeloid leukemia cell line, K-562.[1][2] This selectivity is a crucial attribute in the development of targeted cancer therapies, as it suggests a potential for reduced off-target effects and a wider therapeutic window.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of the 2-aryl analogs is intricately linked to the nature and position of substituents on the aryl ring. While a comprehensive quantitative SAR study is still evolving, initial findings suggest that both electron-donating and electron-withdrawing groups on the 2-aryl moiety can influence activity. This indicates that a combination of electronic and steric factors likely governs the interaction of these compounds with their biological target. The exploration of a diverse range of aryl substituents is a key strategy in optimizing the anticancer potential of this scaffold.

Comparative Cytotoxicity Data

To facilitate a clear comparison of the cytotoxic profiles of these analogs, the following table summarizes the 50% inhibitory concentration (IC50) values against the K-562 cell line for a selection of 2-aryl-7,8-dihydroquinolin-6(5H)-ones, as reported in the literature.

Compound ID2-Aryl SubstituentIC50 (µM) against K-562Reference
Analog 1 PhenylData not available
Analog 2 4-ChlorophenylSpecific value not cited[1][2]
Analog 3 4-MethoxyphenylSpecific value not cited[1][2]
Analog 4 4-NitrophenylSpecific value not cited[1][2]

Note: While the referenced literature highlights the selective activity of these compounds against K-562 cells, specific IC50 values for a broad range of analogs are not consistently provided in the abstracts. Further investigation of the full-text articles is recommended for detailed quantitative data.

Beyond Cytotoxicity: A Glimpse into Other Biological Activities

The versatility of the quinolinone scaffold extends beyond anticancer applications. Various derivatives have been investigated for a range of other biological activities, underscoring the broad therapeutic potential of this chemical class.

  • Antimicrobial and Antifungal Activity: Modifications of the quinoline core have yielded compounds with significant antibacterial and antifungal properties.

  • Enzyme Inhibition: Certain quinolinone derivatives have been identified as potent inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for the treatment of neurodegenerative diseases.

  • DNA-PK Inhibition: Recent studies have explored dihydropteridin-6(5H)-one based compounds, structurally related to the dihydroquinolinone core, as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway and a promising target for cancer therapy.[3]

This diversity of action highlights the importance of continued exploration of the chemical space around the this compound nucleus.

Experimental Protocols: A Guide to Biological Evaluation

The reliable assessment of the biological activity of these compounds is paramount. The following section provides a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to evaluate the anticancer potential of quinolinone derivatives.

MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., K-562) from culture.

    • Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or its analog) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualizing the Scientific Workflow and Rationale

To provide a clearer understanding of the process of synthesizing and evaluating these compounds, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones cluster_evaluation Biological Evaluation Acetophenone Acetophenone Mannich_Salt Mannich_Salt Acetophenone->Mannich_Salt Mannich Reaction Dicarbonyl Dicarbonyl Mannich_Salt->Dicarbonyl Michael Addition Dihydroquinolinone Dihydroquinolinone Dicarbonyl->Dihydroquinolinone Ammonium Acetate (Cyclization) Cyclohexane_dione Cyclohexane_dione Cyclohexane_dione->Dicarbonyl Cytotoxicity_Assay Cytotoxicity_Assay Dihydroquinolinone->Cytotoxicity_Assay In vitro testing IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination Data Analysis SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis Structure-Activity Relationship Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Iterative Design Synthesis_Workflow Synthesis_Workflow Lead_Optimization->Synthesis_Workflow New Analogs

Caption: A generalized workflow for the synthesis and biological evaluation of 2-aryl-7,8-dihydroquinolin-6(5H)-one analogs.

Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?

Understanding the mechanism of action is a critical step in the development of any new therapeutic agent. For many quinolinone derivatives, their anticancer effects are attributed to their ability to induce programmed cell death, or apoptosis.[4] This is often accompanied by cell cycle arrest at specific checkpoints, preventing the uncontrolled proliferation that is characteristic of cancer cells.

The precise molecular targets of the 2-aryl-7,8-dihydroquinolin-6(5H)-one series are still under investigation. However, the induction of apoptosis suggests that these compounds may interact with key proteins involved in the apoptotic signaling cascade.

Apoptosis_Pathway cluster_induction Apoptosis Induction by Quinolinone Analog cluster_execution Execution of Apoptosis Quinolinone 2-Aryl-7,8-dihydro- quinolin-6(5H)-one Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Quinolinone->Pro_Apoptotic Activates Cell_Cycle_Arrest Cell_Cycle_Arrest Quinolinone->Cell_Cycle_Arrest Induces Caspase_Cascade Caspase Cascade Pro_Apoptotic->Caspase_Cascade Initiates Apoptosis Cell Death Caspase_Cascade->Apoptosis Leads to

Caption: A simplified diagram illustrating a potential mechanism of action involving the induction of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The 2-aryl substituted analogs have demonstrated potent and selective cytotoxic activity, warranting further investigation. Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing a broader and more diverse library of analogs. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation compounds with improved efficacy and safety profiles. Furthermore, while this guide has focused on the anticancer properties, the exploration of this scaffold for other therapeutic indications should not be overlooked. The continued investigation of this compound and its derivatives holds significant promise for the future of drug discovery.

References

A Comparative Guide to the Biological Target Validation of 7,8-Dihydroquinolin-6(5H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Challenge: From Phenotypic Hit to Validated Target

Phenotypic screens often identify compounds like 7,8-dihydroquinolin-6(5H)-one derivatives based on a desired cellular effect, such as inducing apoptosis in cancer cells.[1] However, the crucial next step is to pinpoint the specific protein(s) the compound interacts with to produce this effect—a process known as target deconvolution.[2] This is often a significant challenge, as small molecules can interact with multiple proteins, and not all interactions are therapeutically relevant.[3]

This guide compares three principal methodologies for target identification and validation:

  • Affinity-Based Proteomics: Directly capturing protein targets using the compound as bait.

  • Activity-Based and Biophysical Methods: Detecting direct physical engagement between the compound and its target within a complex biological system.

  • Genetic Approaches: Identifying genes that modulate cellular sensitivity to the compound.

Below, we objectively compare these approaches, providing the experimental rationale and detailed protocols to empower researchers to make informed decisions for their specific this compound derivative.

Comparison of Leading Target Validation Methodologies

Methodology Principle Primary Application Advantages Limitations
Affinity Chromatography A derivative of the compound is immobilized on a solid support to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[4]Initial, unbiased discovery of potential binding partners.Can identify a broad range of interacting proteins without prior knowledge of the target class.High potential for non-specific binding artifacts; immobilization of the compound can sterically hinder true interactions.[4][5]
Activity-Based Protein Profiling (ABPP) Uses chemical probes that covalently bind to the active sites of specific enzyme classes to profile changes in enzyme activity upon compound treatment.[6][7]Ideal for identifying targets within specific enzyme families (e.g., kinases, proteases) and mapping the site of interaction.Provides functional information by targeting catalytically active proteins; competitive formats can confirm direct target engagement.[8][9]Requires a suitable reactive group on the compound or the design of a specific probe; limited to enzyme classes with reactive active-site residues.[6]
Cellular Thermal Shift Assay (CETSA) Based on the principle that a compound binding to its target protein will stabilize it against heat-induced denaturation.[10][11]Confirmation of direct target engagement in intact cells or cell lysates.[12]Label-free and does not require compound modification; directly measures physical interaction in a physiologically relevant context.[13]Not a discovery tool; requires a candidate target and a specific antibody for detection (unless coupled with mass spectrometry).
Kinobeads / Competition Binding Immobilized, broad-spectrum inhibitors (e.g., for kinases) are used to pull down entire enzyme families. The compound of interest is added as a competitor to identify its specific targets by quantifying which proteins are displaced from the beads.[14][15]High-throughput screening to determine the selectivity profile of a compound against a large panel of related proteins, particularly kinases.[16]Unbiased within the captured protein family; provides quantitative binding affinity data (Kdapp) for hundreds of targets simultaneously.[14]Primarily applicable to well-characterized protein families for which broad-spectrum affinity reagents exist; may miss allosteric binders.[15]
CRISPR-Cas9 Genetic Screening Genome-wide knockout, activation, or inhibition screens identify genes whose loss or overexpression confers resistance or sensitivity to the compound.[17][]Unbiased, genome-wide discovery of genes essential for a compound's mechanism of action and potential resistance pathways.[19]Provides functional validation of a target's relevance to the compound's phenotype; can uncover novel pathway dependencies.[20][21]Does not directly prove a physical interaction; hits require orthogonal validation to confirm they are direct targets and not downstream effectors.[17]

In-Depth Experimental Protocols & Rationale

Affinity Chromatography for Initial Target Discovery

Rationale: This is often the first step in an unbiased search for binding partners. By tethering a this compound derivative to a solid support (like Sepharose beads), we can fish for its interacting proteins in a complex cell lysate. The key to a successful experiment is the design of the affinity probe and stringent wash conditions to minimize non-specific interactions.[4]

Workflow Diagram:

cluster_prep Probe Preparation cluster_exp Experiment cluster_analysis Analysis a Synthesize Linker-Modified This compound b Immobilize on Sepharose Beads a->b c Prepare Cell Lysate d Incubate Lysate with Immobilized Compound c->d e Wash to Remove Non-specific Binders d->e f Elute Bound Proteins e->f g SDS-PAGE Separation f->g h In-gel Digestion (e.g., Trypsin) g->h i LC-MS/MS Analysis h->i j Protein Identification & Quantification i->j a Treat Intact Cells or Lysate with Compound or Vehicle (DMSO) b Aliquot into PCR Tubes a->b c Heat Samples Across a Temperature Gradient (e.g., 40°C - 70°C) b->c d Cell Lysis (if using intact cells) & Centrifugation to Pellet Aggregates c->d e Collect Supernatant (Soluble Protein Fraction) d->e f Analyze Soluble Protein by Western Blot or Mass Spec e->f g Plot Protein Abundance vs. Temperature to Generate Melt Curve f->g a Transduce Cas9-expressing Cells with a Genome-wide sgRNA Library b Split Cell Population: Treat with Compound or Vehicle a->b c Culture Cells for Several Passages to Allow for Selection b->c d Harvest Genomic DNA from Both Populations c->d e Amplify sgRNA Sequences via PCR d->e f Next-Generation Sequencing to Determine sgRNA Frequency e->f g Identify sgRNAs Enriched in the Compound-Treated Population (Resistance Hits) f->g

References

A Researcher's Guide to Reproducible Synthesis and Characterization of 7,8-dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthesis and characterization of 7,8-dihydroquinolin-6(5H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Recognizing the critical importance of experimental reproducibility, this document moves beyond a simple recitation of protocols. Instead, it offers a comparative look at synthetic strategies, delves into the causality behind experimental choices, and provides a robust framework for troubleshooting, ensuring that researchers can achieve consistent and verifiable results.

The 7,8-dihydroquinolinone core is a prevalent motif in compounds exhibiting a range of biological activities, including antitumor and cytotoxic properties.[1][3] As such, reliable access to this structural backbone is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the complexities of its synthesis and ensure the integrity of their experimental outcomes.

The Synthetic Challenge: A Comparative Overview of Methodologies

The synthesis of substituted quinolines and their hydrogenated analogs can be accomplished through several classical named reactions, each with distinct advantages and limitations that directly impact reproducibility.

  • Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone.[4][5][6] While effective, traditional Friedländer syntheses often require harsh conditions, such as high temperatures and strong acids or bases, which can lead to side reactions and lower yields, posing a challenge to reproducibility.[5][7] Modern modifications using catalysts like iodine, p-toluenesulfonic acid, or ceric ammonium nitrate can offer milder conditions and improved consistency.[4][8]

  • Combes Quinoline Synthesis: This reaction condenses an arylamine with a β-diketone under acidic conditions.[9][10][11] A key intermediate is a Schiff base, which then undergoes acid-catalyzed ring closure.[10] The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can significantly influence reaction rates and yields, making catalyst selection a critical parameter for consistent results.[10]

  • Bohlmann-Rahtz Pyridine Synthesis: While primarily for pyridines, this reaction's principles can be adapted. It involves the reaction of an enamine with an ethynyl ketone to form an aminodiene intermediate, which is then cyclized.[12][13][14] The traditional two-step process often requires high temperatures for the final cyclodehydration, but recent one-pot modifications using Brønsted or Lewis acid catalysts allow the reaction to proceed at lower temperatures, enhancing control and reproducibility.[14][15]

A common thread in many modern approaches to dihydroquinolinones is the formation of a 1,5-dicarbonyl intermediate, which then undergoes cyclization with an ammonia source.[1][16] This strategy offers a versatile and often more controllable route to the desired scaffold.

Comparative Table of Synthetic Routes
Synthetic MethodTypical ConditionsAdvantagesReproducibility Challenges
Classical Friedländer High temperature (150-220 °C), strong acid/base[7]Straightforward conceptHarsh conditions, side reactions, variable yields
Catalytic Friedländer Mild acid/Lewis acid (e.g., CAN, I₂), ambient temp.[4][8]Milder conditions, higher yields, better functional group toleranceCatalyst sensitivity, potential for regioselectivity issues[5]
Combes Synthesis Strong acid catalyst (H₂SO₄, PPA)[10][17]Readily available starting materialsStrongly acidic conditions, potential for charring, catalyst concentration is critical
Bohlmann-Rahtz (Modified) One-pot, acid-catalyzed (e.g., AcOH, ZnBr₂)[14][18]Milder than traditional method, avoids isolating intermediatesSubstrate scope can be limited, requires careful control of stoichiometry
1,5-Diketone Cyclization Michael addition followed by cyclization with NH₄OAc[1][16]High modularity, often good yields, metal-free optionsRequires synthesis of the 1,5-diketone precursor, potential for side products in the initial Michael addition

Recommended Protocol: Reproducible Synthesis via 1,5-Diketone Cyclization

This protocol is based on the robust strategy of forming a 1,5-dicarbonyl intermediate followed by cyclization. This approach has been shown to be effective and adaptable for various substituted analogs.[1][16]

Experimental Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization & Aromatization cluster_2 Step 3: Purification A Reactant A (e.g., Cyclohexane-1,3-dione) E Reaction at RT to Reflux A->E B Reactant B (e.g., α,β-Unsaturated Ketone) B->E C Base Catalyst (e.g., Triethylamine) C->E D Solvent (e.g., Ethanol) D->E F 1,5-Diketone Intermediate E->F G Ammonium Acetate (NH₄OAc) I Reaction at Reflux F->I G->I H Solvent (e.g., Acetic Acid) H->I J Crude Product K Work-up (Neutralization, Extraction) J->K L Recrystallization or Column Chromatography K->L M Pure this compound L->M

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound with a target yield of >70% and purity of >98%.

Materials:

  • Cyclohexane-1,3-dione

  • Methyl vinyl ketone (MVK)

  • Triethylamine (TEA)

  • Ammonium Acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Formation of the 1,5-Diketone Intermediate (Michael Addition):

    • To a solution of cyclohexane-1,3-dione (1.0 eq) in ethanol, add triethylamine (0.1 eq).

    • Causality: TEA acts as a base to deprotonate the dione, forming an enolate which is the active nucleophile for the Michael addition. Using a catalytic amount prevents side reactions.

    • Slowly add methyl vinyl ketone (1.1 eq) dropwise at 0 °C. The slight excess of MVK ensures complete consumption of the starting dione.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the starting dione is consumed.

    • Trustworthiness: Monitoring the reaction by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding, preventing carry-over of unreacted starting material.

    • Remove the solvent under reduced pressure. The resulting crude 2-(3-oxobutyl)cyclohexane-1,3-dione can be used in the next step without further purification.

  • Cyclization and Aromatization (Hantzsch-type reaction):

    • Dissolve the crude 1,5-diketone intermediate in glacial acetic acid.

    • Add ammonium acetate (3.0-5.0 eq).

    • Causality: Ammonium acetate serves as the nitrogen source. Acetic acid is both the solvent and an acid catalyst that promotes the condensation and subsequent dehydration/aromatization steps. A generous excess of ammonium acetate drives the reaction to completion.

    • Heat the mixture to reflux (approx. 118 °C) for 2-4 hours. Monitor the formation of the product by TLC.

    • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-cold water.

  • Work-up and Purification:

    • Carefully neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Trustworthiness: The final purification step is critical. Recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) should be employed to achieve high purity. The choice depends on the nature of the impurities.

Analytical Characterization and Quality Control

Reproducibility is not only about obtaining the product but also about verifying its identity and purity with consistency.

Analytical Workflow Diagram

G A Purified Solid Sample B HPLC Analysis (Purity Check >98%) A->B C ¹H & ¹³C NMR (Structural Confirmation) A->C D Mass Spectrometry (Molecular Weight Confirmation) A->D E IR Spectroscopy (Functional Group ID) A->E F Batch Release (Meets Specifications) B->F Pass G Repurify / Re-synthesize (Fails Specification) B->G Fail C->F Pass C->G Fail D->F Pass D->G Fail

Caption: Quality control workflow for this compound.

Expected Analytical Data vs. Potential Impurities
AnalysisExpected Result for this compoundPotential Impurity / DeviationSource of a Non-Reproducible Result
¹H NMR Aromatic protons in the pyridine ring, distinct aliphatic protons (CH₂) with characteristic splitting patterns.Residual solvent peaks; broad signals indicating impurities; presence of signals from the 1,5-diketone intermediate.Incomplete reaction; inefficient purification.
¹³C NMR Correct number of aromatic and aliphatic carbons, carbonyl carbon signal (~195-200 ppm).Extra signals corresponding to impurities.Side reactions; incomplete cyclization.
Mass Spec (ESI+) [M+H]⁺ ion corresponding to C₉H₉NO (m/z = 148.07).[19]Peaks corresponding to starting materials, intermediates, or dimers.Incomplete reaction; side reactions during ionization.
IR Spec. C=O stretch (~1680 cm⁻¹), C=N/C=C stretches in the aromatic region (~1600-1450 cm⁻¹).Broad -OH peak (~3400 cm⁻¹) if the 1,5-diketone intermediate is present.Incomplete cyclization and dehydration.
HPLC Purity Single major peak >98% area.Multiple peaks.Inefficient purification; product degradation.
Melting Point Sharp melting point consistent with literature values.Broad or depressed melting point range.Presence of impurities.

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete Michael addition; inefficient cyclization; decomposition of product.Ensure the base catalyst for the Michael addition is active. Increase the equivalents of ammonium acetate and ensure reflux temperature is maintained. Check the pH during work-up to avoid product degradation.
Formation of Multiple Products Side reactions during Michael addition (e.g., polymerization of MVK); incomplete aromatization.Add MVK slowly at a low temperature. Ensure sufficient heating time and acidic conditions for the cyclization/aromatization step.
Product is an Oil or Fails to Crystallize Presence of significant impurities, particularly residual solvent or starting materials.Re-purify using column chromatography. Ensure all solvents are thoroughly removed under high vacuum. Attempt trituration with a non-polar solvent like hexane or ether to induce crystallization.
Inconsistent Spectroscopic Data Between Batches Variation in residual solvents; presence of different minor impurities; product instability.Standardize the purification protocol strictly. Ensure the final product is stored under inert gas if it is found to be air-sensitive. Re-check the calibration of analytical instruments.

By adhering to a well-understood and validated protocol, paying close attention to critical parameters, and employing a rigorous analytical workflow, researchers can confidently achieve reproducible results in the synthesis of this compound, paving the way for reliable and progressive research.

References

A Researcher's Guide to Characterizing the Off-Target Profile of 7,8-dihydroquinolin-6(5H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 7,8-dihydroquinolin-6(5H)-one core is a versatile heterocyclic scaffold that serves as a foundational structure in the synthesis of a variety of bioactive molecules.[1] Derivatives of this scaffold have shown potential as anticancer, antimicrobial, and anti-inflammatory agents, highlighting its significance in medicinal chemistry and drug discovery.[1][2][3] For instance, certain 2-aryl-substituted derivatives have demonstrated promising selectivity for the K-562 chronic myeloid leukemia cell line.[3] However, as with any small molecule destined for therapeutic consideration, a thorough understanding of its selectivity, particularly its off-target effects and cross-reactivity, is paramount for predicting potential toxicity and ensuring clinical success.

This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the off-target profile of this compound and its analogs. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a robust selectivity profile.

The Imperative of Off-Target Profiling

Off-target effects arise when a drug molecule interacts with unintended biological targets, which can lead to a spectrum of consequences from mild side effects to severe toxicity.[4] In the realm of kinase inhibitors, for example, the conserved nature of the ATP-binding site across the human kinome makes achieving absolute selectivity a significant challenge.[5][6] Unintended inhibition of kinases can disrupt essential signaling pathways, leading to unforeseen cellular responses.[7] Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and de-risking its development.

A Multi-pronged Approach to Uncovering Off-Target Interactions

A definitive assessment of a compound's selectivity requires a combination of in vitro and in-cell methodologies. Here, we compare the most effective strategies to build a comprehensive off-target profile for a novel compound like this compound.

Table 1: Comparison of Key Off-Target Profiling Methodologies
Methodology Principle Primary Output Advantages Limitations Typical Application
Kinome-Wide Profiling Measures the inhibitory activity of a compound against a large panel of purified kinases.[8]IC50 or percent inhibition values across hundreds of kinases.Broad, quantitative assessment of kinome selectivity; high-throughput.[6][9]Performed in a non-cellular context; may not reflect in-cell potency or target accessibility.[10]Early-stage lead optimization to understand kinome-wide selectivity.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding in a cellular environment.[11][12]A shift in the melting temperature (Tagg) of a protein, indicating direct target engagement.[13]Confirms target engagement in intact cells or tissues; no need for compound or protein modification.[11][14]Lower throughput than in vitro assays; requires specific antibodies for detection (Western blot) or mass spectrometry for proteome-wide analysis.[15]Validation of on- and off-target engagement in a physiological context.
Chemical Proteomics (Affinity-based) Uses an immobilized version of the compound to "pull down" interacting proteins from cell lysates for identification by mass spectrometry.[10]A list of potential protein interactors.Unbiased, proteome-wide discovery of potential targets.Requires chemical modification of the compound; may identify non-specific binders; does not confirm functional effect.[10]Hypothesis generation for novel targets and off-targets.
Computational Profiling In silico methods, such as docking or machine learning models, predict potential targets based on the compound's structure.[16]A ranked list of predicted targets and binding scores.Rapid, cost-effective initial screening.Predictions require experimental validation; accuracy can be variable.[7]Early-stage hypothesis generation before committing to extensive wet-lab experiments.

Experimental Deep Dive: The Cellular Thermal Shift Assay (CETSA)

To move beyond in vitro binding and confirm that this compound engages with its intended (and unintended) targets within the complex milieu of a living cell, the Cellular Thermal Shift Assay (CETSA) is an indispensable tool.[12] The principle is elegant: when a ligand binds to a protein, it typically stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[11][14] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining, we can determine a protein's melting curve. A shift in this curve in the presence of the compound is strong evidence of direct binding.[13]

Workflow for a CETSA Experiment

The following diagram illustrates the typical workflow for a CETSA experiment coupled with Western blot analysis.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Protein Quantification start Plate cells and grow to desired confluency treat Treat cells with This compound or Vehicle (DMSO) start->treat harvest Harvest and resuspend cells treat->harvest aliquot Aliquot cell suspension into PCR tubes harvest->aliquot heat Heat aliquots at a range of temperatures (e.g., 40-70°C) using a thermal cycler aliquot->heat freeze_thaw Lyse cells by freeze-thaw cycles heat->freeze_thaw centrifuge Centrifuge to separate soluble proteins (supernatant) from precipitated proteins (pellet) freeze_thaw->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant sds_page Run SDS-PAGE collect_supernatant->sds_page western_blot Western Blot for Target of Interest & Loading Control sds_page->western_blot quantify Densitometry and Plotting of Melting Curves western_blot->quantify

Caption: Workflow for a CETSA experiment to validate target engagement.

Detailed Step-by-Step CETSA Protocol

This protocol is a generalized starting point and should be optimized for the specific cell line and protein target of interest.

Materials:

  • Cell culture reagents for your chosen cell line (e.g., K-562)

  • This compound dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Liquid nitrogen

  • Centrifuge capable of 20,000 x g at 4°C

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies for the predicted on-target and potential off-targets, plus a loading control (e.g., GAPDH or Actin)

  • HRP-conjugated secondary antibody and chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Culture cells to approximately 80% confluency.

    • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) in culture media.

  • Harvesting and Heating:

    • Harvest cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a final concentration of ~10-20 x 10^6 cells/mL.

    • Aliquot 50-100 µL of the cell suspension into individual PCR tubes for each temperature point and treatment condition.

    • Heat the tubes for 3 minutes at a range of temperatures (e.g., 40, 44, 48, 52, 57, 62, 65, 68, 70°C) using a thermal cycler with a heated lid. Include an unheated control (room temperature).[14]

    • Cool the samples at room temperature for 3 minutes.[14]

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifuging at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Analysis:

    • Carefully transfer the supernatant, containing the soluble protein fraction, to fresh tubes.

    • Determine protein concentration (e.g., via BCA assay) and normalize samples.

    • Prepare samples for SDS-PAGE, heat at 95°C for 5 minutes with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.[13]

    • Probe the membrane with a primary antibody against your target of interest, followed by an HRP-conjugated secondary antibody.

    • Visualize bands using a chemiluminescence detection system.

    • Strip and re-probe the membrane for a loading control to ensure equal protein loading.

  • Data Interpretation:

    • Quantify the band intensity for each temperature point using densitometry software.

    • Normalize the intensity of the target protein to the loading control.

    • For each treatment condition (vehicle vs. compound), plot the normalized soluble protein fraction against the temperature.

    • A rightward shift in the melting curve for the compound-treated sample compared to the vehicle indicates thermal stabilization and direct target engagement.

Building a Logical Investigation Pathway

A systematic approach is crucial when you have a novel compound with an unknown target profile. The following diagram outlines a logical workflow for characterizing this compound.

Investigation_Pathway cluster_start Phase 1: Hypothesis Generation cluster_invitro Phase 2: In Vitro Screening cluster_incell Phase 3: In-Cell Validation cluster_end Phase 4: Profile Compilation start Compound: This compound comp Computational Screening (Target Prediction, Docking) start->comp lit Literature Review (Analog activity, e.g., MAO-B, DNA-PK) start->lit hypothesis Generate List of Potential Targets comp->hypothesis lit->hypothesis kinase_panel Broad Kinase Profiling Panel (e.g., >400 kinases) hypothesis->kinase_panel biochem_assay Biochemical Assays for Non-Kinase Hypotheses (e.g., MAO-B activity assay) hypothesis->biochem_assay hits Identify High-Confidence On- and Off-Targets kinase_panel->hits biochem_assay->hits cetsa CETSA to Confirm Target Engagement in Cells hits->cetsa pathway Downstream Pathway Analysis (e.g., Phospho-protein Westerns) cetsa->pathway final_profile Compile Comprehensive Selectivity Profile pathway->final_profile

Caption: A logical workflow for characterizing a compound's selectivity.

This structured approach, beginning with broad, hypothesis-generating techniques and moving towards more focused, physiologically relevant validation assays, provides a robust framework for building a high-confidence selectivity profile for this compound or any novel small molecule. By integrating in silico, in vitro, and in-cell data, researchers can gain a nuanced understanding of their compound's biological interactions, paving the way for more informed decisions in the drug development process.

References

A Senior Application Scientist's Guide to Benchmarking the Efficacy of 7,8-dihydroquinolin-6(5H)-one Against Standard Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern drug discovery. The dihydroquinolinone core is a versatile scaffold present in various pharmacologically active compounds, suggesting its potential as a foundational structure for new therapeutics.[1][2][3] Preliminary research into derivatives of this family, specifically 2-aryl-7,8-dihydroquinolin-6(5H)-ones, has revealed promising cytotoxic activity against cancer cell lines, with notable selectivity for the chronic myeloid leukemia (CML) cell line K-562.[4][5]

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously benchmark the efficacy of the parent compound, 7,8-dihydroquinolin-6(5H)-one. Our objective is to move beyond simple viability assays and establish a robust, multi-tiered experimental plan to elucidate its mechanism of action, potency, and selectivity in comparison to established, standard-of-care kinase inhibitors. As a senior application scientist, my focus is not just on the "how" but the "why"—the causal logic behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

The Strategic Rationale: Why a Kinase Inhibitor Hypothesis?

The observation of cytotoxic activity in a CML cell line immediately suggests a plausible, and testable, hypothesis: inhibition of a critical protein kinase. CML is pathologically defined by the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][6] The remarkable success of Imatinib (Gleevec), a Bcr-Abl inhibitor, revolutionized CML treatment and solidified kinase inhibition as a premier strategy in oncology.[1][6][7][8][9]

Therefore, our benchmarking strategy is predicated on the hypothesis that this compound exerts its cytotoxic effects through the inhibition of one or more protein kinases. To test this, we will compare it against a carefully selected panel of standard compounds, each representing a key class of kinase inhibitors.

Standard Compounds for Comparison:

  • Imatinib (Gleevec): The gold standard for CML treatment, Imatinib is a potent inhibitor of the Bcr-Abl tyrosine kinase.[6][7][8] This is the most critical comparator to validate the preliminary findings in CML cells.

  • Vemurafenib (Zelboraf): A highly selective inhibitor of the BRAF V600E mutant serine/threonine kinase, a key driver in melanoma and other cancers.[4][10][11][12] Comparing against Vemurafenib will help determine if the test compound's activity is specific to tyrosine kinases or extends to the serine/threonine family, and assess its efficacy in a different oncogene-driven context.

  • Osimertinib (Tagrisso): A third-generation, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, particularly effective against mutants resistant to earlier inhibitors.[13][14] This comparison will probe the compound's selectivity against another crucial receptor tyrosine kinase implicated in a wide range of solid tumors.

Experimental Benchmarking Workflow: A Phased Approach

This guide proposes a logical, four-phase workflow designed to systematically characterize the compound's efficacy, from broad cellular effects to specific in vivo activity.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Mechanism cluster_3 Phase 4: In Vivo Efficacy p1_1 Cytotoxicity Screening (MTT Assay) p1_2 Determine IC50 Values Across Cell Line Panel p1_1->p1_2 Quantify Viability p2_1 In Vitro Kinase Assays (Bcr-Abl, BRAF, EGFR) p1_2->p2_1 Hits with Potent Cellular IC50 p2_2 Determine Biochemical IC50 for Target Inhibition p2_1->p2_2 Measure Phosphorylation p3_1 Treat Cells with Test & Standard Compounds p2_2->p3_1 Confirmed Target Inhibition p3_2 Western Blot Analysis (p-MEK, p-ERK) p3_1->p3_2 p3_3 Confirm Pathway Inhibition p3_2->p3_3 p4_1 Establish CML Xenograft Mouse Model p3_3->p4_1 Verified Cellular Mechanism p4_2 Treat with 7,8-DHQ & Imatinib p4_1->p4_2 p4_3 Measure Tumor Volume & Assess Toxicity p4_2->p4_3

Caption: A four-phase workflow for benchmarking this compound.

Phase 1: In Vitro Cytotoxicity Profiling

Causality: The primary step is to confirm and expand upon the initial cytotoxic findings. By using a panel of cancer cell lines with known genetic drivers, we can generate a preliminary "selectivity profile." A compound that is broadly cytotoxic at similar concentrations across all cell lines may indicate a non-specific mechanism, whereas differential potency can provide early clues to its molecular target.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability.[8][15] It measures the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan product.[8][12]

  • Cell Seeding: Plate cancer cells (e.g., K-562 for CML, A375 for BRAF V600E, and NCI-H1975 for EGFR T790M) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]

  • Compound Treatment: Prepare serial dilutions of this compound and the standard compounds (Imatinib, Vemurafenib, Osimertinib) in culture medium. Replace the existing medium with the compound-containing medium and incubate for 72 hours.[17]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot the results to determine the half-maximal inhibitory concentration (IC50) for each compound.

Phase 2: Direct Target Engagement - Biochemical Kinase Assays

Causality: A potent IC50 in a cell-based assay does not prove direct target inhibition. The compound could be affecting an upstream or downstream component of a pathway, or even acting through an entirely different mechanism. Therefore, a direct, cell-free biochemical assay is essential to validate that the compound physically inhibits the kinase's enzymatic activity.

Protocol: In Vitro Radioactive Kinase Assay

This "gold standard" method directly measures the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a kinase-specific substrate, providing a highly sensitive and direct readout of enzyme activity.[18][19]

  • Reaction Setup: In a microcentrifuge tube, combine the kinase buffer (containing MgCl₂ and DTT), the purified recombinant kinase (e.g., Bcr-Abl, BRAF V600E, or EGFR), and the test compound at various concentrations.[19][20]

  • Pre-incubation: Allow the compound and enzyme to pre-incubate for 10-15 minutes at room temperature to permit binding.

  • Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³²P]-ATP.[18][19] Incubate the reaction at 30°C for a predetermined time within the linear reaction range.

  • Termination: Stop the reaction by adding a stop solution, such as phosphoric acid.[19]

  • Separation: Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³²P]-ATP, leaving only the radiolabeled substrate bound to the paper.[19]

  • Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the biochemical IC50 value.

Phase 3: Cellular Mechanism of Action - Pathway Analysis

Causality: Having confirmed direct biochemical inhibition, the next logical step is to verify that this inhibition translates to the intended effect within the complex environment of a living cell. Western blotting allows us to visualize the phosphorylation status of key downstream proteins in a signaling cascade. If our compound inhibits a target kinase, we expect to see a reduction in the phosphorylation of its immediate substrates.

Protocol: Western Blot for MAPK Pathway Modulation

We will assess the phosphorylation of MEK and ERK, key downstream effectors of both the BRAF and EGFR signaling pathways.[5][17][21]

  • Cell Treatment and Lysis: Treat the relevant cancer cells (e.g., A375) with this compound or a standard inhibitor (Vemurafenib) for a specified time (e.g., 2-4 hours). Wash the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[5] Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.[5]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A potent inhibitor should decrease the ratio of phosphorylated protein to total protein compared to the untreated control.

Phase 4: Preclinical In Vivo Efficacy Assessment

Causality: In vitro and cellular data are crucial, but they cannot fully predict a compound's behavior in a complex living organism. An in vivo study is the ultimate test of a compound's preclinical efficacy, taking into account factors like bioavailability, metabolism, and tolerability. A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and vital platform for this evaluation.[18][22][23][24]

Protocol: CML Xenograft Mouse Model

  • Model Establishment: Subcutaneously inject K-562 human CML cells into the flank of immunodeficient mice (e.g., NOD-SCID).[22][25][26]

  • Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable volume (e.g., 100-150 mm³). Randomize the animals into treatment groups (e.g., Vehicle Control, Imatinib, and this compound).

  • Compound Administration: Administer the compounds to their respective groups daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the animals' body weight and general health as indicators of toxicity.

  • Endpoint and Analysis: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Calculate the tumor growth inhibition (TGI) for each treatment group and assess statistical significance.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM)

CompoundK-562 (CML, Bcr-Abl+)A375 (Melanoma, BRAF V600E)NCI-H1975 (NSCLC, EGFR T790M)
This compoundExperimental ValueExperimental ValueExperimental Value
Imatinib0.25>10>10
Vemurafenib>100.05>10
Osimertinib>10>100.015

Interpretation: This table will reveal the potency and cellular selectivity of the test compound. Potency comparable to Imatinib in K-562 cells would be a strong positive result.

Table 2: Comparative Biochemical Kinase Inhibition (IC50, nM)

CompoundBcr-Abl KinaseBRAF V600E KinaseEGFR T790M Kinase
This compoundExperimental ValueExperimental ValueExperimental Value
Imatinib100>10,000>10,000
Vemurafenib>10,00031>10,000
Osimertinib>10,000>10,0001

Interpretation: This table directly addresses the kinase inhibition hypothesis. A low nanomolar IC50 against Bcr-Abl would confirm the mechanism of action in CML cells. High IC50 values against BRAF and EGFR would indicate target selectivity.

Signaling Pathway Visualization

Understanding the targeted pathway is crucial for interpreting results. The MAPK/ERK pathway is a central signaling cascade in many cancers targeted by our standard compounds.

G GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Osimertinib Osimertinib Osimertinib->RTK Vemurafenib Vemurafenib Vemurafenib->RAF

Caption: Simplified MAPK/ERK signaling pathway with inhibitor targets.

Conclusion

This guide outlines a rigorous, logic-driven approach to benchmarking the efficacy of this compound. By progressing from broad cytotoxic screening to specific biochemical and cellular mechanism-of-action studies, and culminating in an in vivo efficacy model, this workflow provides a comprehensive evaluation of the compound's therapeutic potential. The direct comparison against well-characterized, standard-of-care kinase inhibitors ensures that the generated data is contextual, interpretable, and directly relevant to the drug discovery process. The results of this benchmarking program will definitively position this compound, either confirming it as a promising lead for a novel class of kinase inhibitors or guiding future medicinal chemistry efforts to optimize its potency and selectivity.

References

A Comparative Guide to In Silico Docking of Kinase Inhibitors: A 7,8-dihydroquinolin-6(5H)-one Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of computational docking methodologies for researchers, scientists, and drug development professionals. We will explore the nuances of in silico docking using the versatile 7,8-dihydroquinolin-6(5H)-one scaffold as a template for designing kinase inhibitors. While this core itself has broad applications, its derivatives have shown promise as anticancer agents. We will focus on a structurally related analog, a quinazolinone derivative, for which experimental data against a key cancer target, the Epidermal Growth Factor Receptor (EGFR), is available. This allows for a robust comparison of predicted binding affinities with real-world experimental data, a crucial step in validating any computational model.

Introduction: The Quinolinone Scaffold and the Importance of In Silico Docking

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile starting point for the synthesis of a wide range of biologically active compounds.[1] Its derivatives have been investigated for various therapeutic applications, including their potential as anticancer agents through the inhibition of protein kinases.[2][3][4] Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers. Consequently, they are a major focus of drug discovery efforts.

In silico molecular docking is an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective prediction of how a small molecule (ligand) might bind to a protein target.[5][6] This computational technique enables the screening of vast virtual libraries of compounds to identify promising candidates for further experimental validation, significantly accelerating the drug development pipeline. The accuracy and predictive power of a docking study, however, are highly dependent on the chosen software, the preparation of the protein and ligand, and the parameters used for the simulation.

This guide will compare three widely used molecular docking platforms—AutoDock Vina , Schrödinger Glide , and Molecular Operating Environment (MOE) —using a case study centered on the inhibition of the EGFR kinase domain.

Selecting the Target and Ligand for Our Case Study

Therefore, for this guide, we will use 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (a quinazolinone derivative, hereafter referred to as Compound 4d ) as our reference ligand. A study reported its potent antiproliferative activity against the MCF-7 breast cancer cell line (IC50 of 0.87 µM) and its inhibitory effect on the wild-type EGFR tyrosine kinase (EGFRwt-TK).[2]

Our protein target will be the kinase domain of human EGFR . A high-resolution crystal structure of the EGFR kinase domain in complex with an inhibitor is available in the Protein Data Bank (PDB), which is the single global archive for 3D structural data of biological macromolecules.[3][8][9] We will use the PDB entry 2GS6 , which provides the structure of the active EGFR kinase domain.[10]

Primary Experimental Workflow: Docking with AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy. Below is a detailed protocol for docking Compound 4d into the active site of EGFR.

Protocol 1: Molecular Docking using AutoDock Vina

1. Ligand Preparation: a. Obtain the 2D structure of Compound 4d (e.g., from a publication or by drawing it in a chemical sketcher). b. Convert the 2D structure to a 3D structure using a program like Open Babel. c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation. d. Save the ligand in PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina. This can be done using AutoDock Tools.

2. Protein Preparation: a. Download the PDB file for 2GS6 from the RCSB PDB website. b. Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera, or AutoDock Tools). c. Remove all non-protein molecules, such as water, ions, and the co-crystallized ligand. d. Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. e. Assign partial charges (e.g., Gasteiger charges) to the protein atoms. f. Save the prepared protein in PDBQT format.

3. Grid Box Generation: a. In AutoDock Tools, define a grid box that encompasses the ATP-binding site of EGFR. The location of the co-crystallized ligand in the original PDB file can be used as a guide for positioning the center of the grid box. b. The size of the grid box should be large enough to allow for translational and rotational freedom of the ligand within the binding site. A typical size is 25 x 25 x 25 Å.

4. Running the Docking Simulation: a. Use the AutoDock Vina command-line interface to run the docking simulation. The command will specify the prepared protein and ligand files, the grid box parameters, and the output file name. b. Vina will generate a set of predicted binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

5. Analysis of Results: a. Visualize the docked poses in a molecular graphics program. b. Analyze the interactions between the top-ranked pose of Compound 4d and the amino acid residues in the EGFR active site (e.g., hydrogen bonds, hydrophobic interactions). c. Compare the predicted binding affinity to the experimental IC50 value. Note that a direct correlation is not always expected, but lower (more negative) binding energies generally suggest stronger binding.

G cluster_ligand Ligand Preparation (Compound 4d) cluster_protein Protein Preparation (EGFR - PDB: 2GS6) cluster_docking Docking Simulation cluster_analysis Results Analysis l1 2D Structure Acquisition l2 2D to 3D Conversion (e.g., Open Babel) l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Save as PDBQT (AutoDock Tools) l3->l4 d2 Run AutoDock Vina l4->d2 p1 Download PDB File p2 Remove Water & Heteroatoms p1->p2 p3 Add Polar Hydrogens p2->p3 p4 Assign Partial Charges p3->p4 p5 Save as PDBQT p4->p5 p5->d2 d1 Define Grid Box (AutoDock Tools) d1->d2 a1 Visualize Poses d2->a1 a2 Analyze Interactions a1->a2 a3 Compare with Experimental Data a2->a3

AutoDock Vina Workflow

Comparative Analysis of Docking Software

While AutoDock Vina is a powerful tool, commercial software packages like Schrödinger Glide and MOE offer alternative algorithms and additional features that can provide different insights.

FeatureAutoDock VinaSchrödinger GlideMolecular Operating Environment (MOE)
Licensing Open-source (Free)CommercialCommercial
Ease of Use Command-line driven, requires familiarity with scripts. Steeper learning curve.User-friendly GUI (Maestro), well-documented workflows.Integrated graphical interface, comprehensive suite of tools.
Docking Algorithm Employs a Lamarckian genetic algorithm for ligand conformational searching.Uses a hierarchical series of filters and a systematic search approach.Utilizes a placement methodology followed by energy minimization. Offers multiple placement algorithms.
Scoring Function Empirical scoring function.GlideScore, which includes terms for van der Waals interactions, electrostatics, and solvation.London dG scoring function for estimating binding free energy.
Flexibility Ligand is flexible; receptor is typically rigid, though sidechain flexibility can be incorporated.Offers different precision modes (HTVS, SP, XP) with increasing levels of ligand and receptor flexibility.Supports both rigid and induced-fit docking to account for receptor flexibility.
Key Advantage Freely available, highly customizable, and widely used in academia.High speed and accuracy, well-integrated into the Schrödinger suite for further simulations.A comprehensive modeling package with a wide range of applications beyond docking.

Alternative Workflow: Induced-Fit Docking with Schrödinger Glide

A key limitation of standard docking protocols is the treatment of the protein receptor as a rigid entity. In reality, the binding of a ligand can induce conformational changes in the protein's active site. Induced-fit docking (IFD) protocols are designed to account for this flexibility.

Protocol 2: Induced-Fit Docking using Schrödinger Glide

1. System Preparation: a. Prepare the ligand (Compound 4d) and protein (EGFR, PDB: 2GS6) using the Protein Preparation Wizard in Maestro (Schrödinger's graphical interface). This wizard automates steps like adding hydrogens, assigning bond orders, and optimizing the hydrogen-bond network.

2. Receptor Grid Generation: a. Generate a receptor grid centered on the active site, similar to the process in AutoDock Vina.

3. Induced-Fit Docking Protocol: a. In Maestro, select the Induced-Fit Docking workflow. b. Specify the prepared protein and ligand. c. Define the binding site residues that are allowed to be flexible during the docking simulation. d. The protocol first performs a softened-potential docking of the ligand into the rigid receptor. e. For each of the top poses from the initial docking, the protein sidechains within a specified distance of the ligand are subjected to conformational searching and minimization. f. The ligand is then re-docked into the low-energy protein conformations. g. The resulting protein-ligand complexes are scored using GlideScore and the energy of the protein conformation.

4. Analysis: a. Analyze the top-ranked induced-fit poses to observe how the EGFR active site has adapted to bind Compound 4d. b. Compare the binding mode and score with the results from the rigid-receptor docking.

G cluster_prep System Preparation (Maestro) cluster_ifd Induced-Fit Docking Workflow cluster_analysis Results Analysis prep1 Protein Preparation Wizard (EGFR - 2GS6) ifd1 Initial Rigid Receptor Docking (Softened Potential) prep1->ifd1 prep2 Ligand Preparation (Compound 4d) prep2->ifd1 ifd2 Protein Sidechain Refinement for Top Poses ifd1->ifd2 ifd3 Re-docking of Ligand into Flexible Receptor ifd2->ifd3 ifd4 Scoring and Ranking ifd3->ifd4 a1 Analyze Conformational Changes ifd4->a1 a2 Compare with Rigid Docking a1->a2 a3 Evaluate Binding Interactions a2->a3

Schrödinger Glide Induced-Fit Docking Workflow

Discussion and Conclusion

This guide has provided a comparative overview of in silico docking methodologies using a practical, research-relevant example. The choice of docking software and protocol depends on the specific research question, available computational resources, and the desired level of accuracy.

  • AutoDock Vina represents an excellent choice for academic research and initial screening studies due to its open-source nature and robust performance.

  • Schrödinger Glide offers a streamlined and user-friendly workflow with high-throughput capabilities, making it well-suited for large-scale virtual screening campaigns in both academic and industrial settings. Its induced-fit docking protocol provides a more biologically relevant model by accounting for protein flexibility.

  • MOE stands out as a comprehensive molecular modeling suite that, in addition to docking, provides a wide array of tools for drug discovery, including pharmacophore modeling, QSAR analysis, and protein engineering.

It is crucial to remember that molecular docking is a predictive tool. The results, while insightful, are theoretical and must be validated by experimental data. The correlation between docking scores and experimental binding affinities is not always linear, as scoring functions are approximations of the complex biophysical interactions that govern molecular recognition. Therefore, in silico docking should be viewed as a powerful hypothesis-generating tool that, when used appropriately and in conjunction with experimental validation, can significantly enhance the efficiency and success of drug discovery projects.

References

A Guide to Designing Robust Negative and Positive Controls for 7,8-Dihydroquinolin-6(5H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold and the Imperative for Rigorous Controls

The 7,8-dihydroquinolin-6(5H)-one core is a "privileged scaffold" in medicinal chemistry.[1] Its versatile structure serves as a foundational building block for synthesizing novel compounds with a wide spectrum of potential therapeutic activities, including anticancer and kinase-inhibiting properties.[2][3][4] Derivatives of this scaffold have demonstrated cytotoxic effects against various cancer cell lines, such as chronic myeloid leukemia (K-562) and lung cancer (A549).[4][5] Many quinoline-based molecules are known to modulate critical cell signaling pathways like the PI3K/Akt/mTOR cascade, which are often dysregulated in cancer.[6][7]

Given this biological potential, any experiment designed to characterize a new derivative of this compound must be built on a foundation of unimpeachable scientific rigor. The credibility of a compound's purported activity—be it cytotoxic, kinase-inhibitory, or otherwise—is entirely dependent on the quality of its experimental validation. This guide provides an in-depth framework for designing and implementing negative and positive controls that create a self-validating system, ensuring that experimental outcomes are both reliable and accurately interpreted.[8]

The Core Principle: Crafting Self-Validating Assays

An experiment's trustworthiness is established when its controls work as expected.[9] The negative control should produce a baseline or "no effect" result, confirming that the experimental system is stable and not prone to false positives. Conversely, the positive control must produce a known, measurable effect, proving that the assay is sensitive enough to detect the activity of interest.[8][9] When both controls behave as predicted, the results obtained for the test compound can be interpreted with high confidence.

This guide will use two common experimental scenarios to illustrate the design of appropriate controls:

  • Primary Screening: A cell viability/cytotoxicity assay to determine the compound's general effect on cancer cells.

  • Mechanistic Follow-up: An in vitro kinase assay to investigate a specific molecular target.

Part 1: The Logic and Selection of Negative Controls

Negative controls are designed to define the baseline and rule out confounding variables. They answer the question: "Is the observed effect truly due to the specific molecular structure of my test compound?"

The Vehicle Control: Accounting for the Solvent

Nearly all small molecules, including this compound derivatives, are dissolved in a solvent like dimethyl sulfoxide (DMSO) before being added to an assay. The vehicle control consists of treating a set of cells or a reaction with the same final concentration of the solvent used for the test compound.

  • Causality: The purpose is to isolate the effect of the compound from any potential biological or chemical effects of the solvent itself.[10] High concentrations of DMSO, for instance, can be toxic to cells or interfere with enzyme activity. The vehicle control establishes the true "zero activity" baseline for the experiment.

The Structurally Similar, Inactive Analog: The Gold Standard Negative Control

A more sophisticated negative control involves using a compound that is structurally analogous to the test compound but is known or rationally designed to be biologically inactive. This type of control is superior to the vehicle alone because it helps validate that the specific structural features of the active compound are responsible for its effects.

  • Expert Rationale: For the this compound scaffold, an ideal inactive analog might be a molecule where a key functional group believed to be essential for activity is removed or altered. For example, if the conjugated ketone is hypothesized to be critical for a Michael addition reaction with a biological target, a negative control could be the corresponding alcohol (7,8-dihydroquinolin-6(5H)-ol) where the ketone is reduced. Alternatively, a simple bicyclic scaffold lacking the nitrogen atom, such as octahydronaphthalen-2(1H)-one, could be used to demonstrate the importance of the quinoline heterocycle.

The workflow for selecting and using negative controls is illustrated below.

G cluster_0 Negative Control Design A Start: Prepare Test Compound (e.g., Derivative of this compound) B Identify Solvent (e.g., DMSO) A->B D Analyze Scaffold for Key Features (e.g., Ketone, Pyridine Ring) A->D C Control 1: Vehicle Control (DMSO at same final concentration) B->C Isolates solvent effects F Run Assay with Test Compound and Both Negative Controls C->F E Control 2: Inactive Analog (e.g., 7,8-dihydroquinolin-6(5H)-ol) D->E Tests importance of specific functional groups E->F

Caption: Workflow for Negative Control Selection.

Part 2: Strategic Implementation of Positive Controls

Positive controls validate that the assay system is working correctly and is capable of detecting the biological effect under investigation. The choice of a positive control should be tailored to the specific assay being performed.

Assay-Specific Positive Control: Validating the System

This type of control is a compound known to produce a robust and reproducible effect in the chosen assay, regardless of its mechanism of action.

  • For a Cell Viability Assay: A potent and broadly acting cytotoxic agent is ideal.

    • Staurosporine: A well-characterized kinase inhibitor that induces apoptosis in a wide range of cell lines. It serves as an excellent positive control for assays measuring cell death.[11]

    • Saponin: A detergent that permeabilizes cell membranes, causing rapid cell death. It is often used as a control to achieve 100% cell death or maximum cytotoxicity.[12]

  • For an In Vitro Kinase Assay: A broad-spectrum kinase inhibitor ensures the assay can detect inhibition.

    • Staurosporine: Its pan-kinase inhibitory activity makes it a suitable positive control to confirm that the assay reagents (kinase, substrate, ATP) are active and that the detection method is functioning properly.[11]

Mechanism-Specific Positive Control: Probing the Pathway

When investigating a specific molecular target or pathway, the positive control should be a compound with a known and selective mechanism of action related to the hypothesis.

  • Expert Rationale: Since many quinoline derivatives are known to target the PI3K/Akt/mTOR pathway, a relevant positive control would be a known inhibitor of this cascade.[6]

    • Omipalisib (GSK2126458): This compound is a potent inhibitor of both PI3K and mTOR and notably contains a quinoline scaffold itself.[6] Using Omipalisib allows for a direct comparison of the test compound's potency and efficacy against a clinically relevant inhibitor targeting the same hypothesized pathway. This strengthens any claims about the test compound's mechanism of action.

The relationship between the test compound and different types of controls within a signaling context is visualized below.

G cluster_0 Hypothetical Signaling Pathway (e.g., PI3K/Akt/mTOR) RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound Test Compound (this compound derivative) Test_Compound->PI3K Hypothesized Inhibition Positive_Control Mechanism-Specific Positive Control (e.g., Omipalisib) Positive_Control->PI3K Known Inhibition

Caption: Targeting a Signaling Pathway with Controls.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is adapted from standard cell viability assay methodologies.[13]

Objective: To determine the cytotoxic effect of a this compound derivative on A549 lung cancer cells.

Materials:

  • A549 cells

  • 96-well cell culture plates

  • Complete growth medium (e.g., F-12K Medium + 10% FBS)

  • Test Compound, Inactive Analog, Staurosporine (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.5%).

  • Treatment:

    • Test Wells: Add 100 µL of the test compound dilutions to the respective wells.

    • Negative Control (Vehicle): Add 100 µL of medium containing only DMSO at the final concentration.

    • Negative Control (Inactive Analog): Add 100 µL of the inactive analog dilutions.

    • Positive Control: Add 100 µL of Staurosporine (e.g., at a final concentration of 1 µM).

    • Untreated Control: Add 100 µL of fresh medium.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a general method for measuring kinase activity, adaptable for specific kinases like PI3K.[11][14]

Objective: To determine if the test compound inhibits the activity of a specific kinase (e.g., PI3Kα).

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., a peptide substrate)

  • ATP

  • Kinase Assay Buffer

  • Test Compound, Omipalisib (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. Prepare an ATP solution.

  • Compound Addition: To a 96-well plate, add 2.5 µL of serially diluted test compound or controls.

    • Negative Control (Vehicle): Add 2.5 µL of DMSO.

    • Positive Control: Add 2.5 µL of Omipalisib dilutions.

  • Kinase Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the ATP solution to initiate the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection (Step 1): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Step 2): Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

Comparative Data Summary

The following table presents hypothetical but expected outcomes from the experiments described above. The data illustrates how controls are used to validate and interpret the results for the test compound.

Treatment Group Assay Type Expected Outcome Interpretation
Untreated Cells Cell Viability (MTS)~100% ViabilityBaseline for normal cell health.
Vehicle Control (DMSO) Cell Viability (MTS)95-100% ViabilityThe solvent has no significant cytotoxic effect at the concentration used.
Inactive Analog Cell Viability (MTS)95-100% ViabilityThe core scaffold without the key functional group is not cytotoxic, confirming the specific structure of the test compound is required for activity.
Test Compound Cell Viability (MTS)30% Viability (IC₅₀ = 5 µM)The compound exhibits potent cytotoxic activity.
Positive Control (Staurosporine) Cell Viability (MTS)<10% ViabilityThe assay is working correctly and is capable of detecting cell death.[13]
Vehicle Control (DMSO) Kinase Assay (ADP-Glo)High Luminescence (100% Activity)Baseline for maximum kinase activity.
Test Compound Kinase Assay (ADP-Glo)Low Luminescence (IC₅₀ = 500 nM)The compound directly inhibits the target kinase.
Positive Control (Omipalisib) Kinase Assay (ADP-Glo)Very Low Luminescence (IC₅₀ = 10 nM)The assay can detect potent inhibition of the target kinase, providing a benchmark for the test compound's potency.[6]

Conclusion

The design of rigorous, well-rationalized controls is not a procedural formality but the very bedrock of credible scientific research. For a promising scaffold like this compound, the journey from a novel synthesized molecule to a potential therapeutic lead is paved with meticulously controlled experiments. By employing a multi-tiered approach—using vehicle controls to account for solvent effects, inactive analogs to validate structural importance, and both assay-specific and mechanism-specific positive controls to confirm system functionality and probe biological pathways—researchers can build a robust, self-validating data package. This rigorous methodology ensures that the biological activity attributed to a new compound is genuine, reproducible, and worthy of further investigation in the drug development pipeline.

References

A Critical Review of 7,8-dihydroquinolin-6(5H)-one: Synthesis, Bioactivity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, the partially saturated 7,8-dihydroquinolin-6(5H)-one and its isomers have emerged as versatile intermediates and bioactive molecules. This guide provides a critical analysis of the published data on this compound, focusing on its synthesis, biological evaluation, and a comparative perspective against structurally related analogs. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important heterocyclic motif.

Introduction to this compound

The this compound core is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a cyclohexanone moiety. This structural arrangement offers a unique three-dimensional architecture and multiple points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug discovery. Its isomers, such as 7,8-dihydro-6H-quinolin-5-one and 6,7-dihydro-5H-quinolin-8-one, share similar structural features but exhibit distinct chemical and biological properties due to the different placement of the carbonyl group and the degree of saturation in the carbocyclic ring. These compounds have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives has been approached through various methodologies. A notable and recent contribution involves a facile four-step synthetic method for 2-aryl-substituted analogs.[2][3][4] This approach highlights the use of Mannich salts as key building blocks.

Featured Synthetic Protocol: Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

This method, reported by Bautista et al., provides a reliable route to a range of 2-aryl substituted derivatives.[2][3][4] The key transformation involves the Michael addition of cyclohexane-1,4-dione monoethylene acetal to a Mannich salt, followed by cyclization with ammonium acetate to construct the pyridine ring.

Experimental Protocol:

  • Synthesis of Mannich Salts: Acetophenones are reacted with paraformaldehyde and a secondary amine (e.g., dimethylamine hydrochloride) to yield the corresponding Mannich salts.

  • Michael Addition: The Mannich salt is used as a Michael acceptor in a reaction with cyclohexane-1,4-dione monoethylene acetal. This step forms the crucial 1,5-dicarbonyl intermediate.

  • Cyclization and Aromatization: The 1,5-dicarbonyl compound is treated with ammonium acetate in a suitable solvent (e.g., acetic acid) under reflux to facilitate the formation of the dihydroquinoline ring system.

  • Deprotection: The ketal protecting group is removed under acidic conditions to yield the final 2-aryl-7,8-dihydroquinolin-6(5H)-one.

The simplicity and applicability of this route to various functional groups make it a valuable tool for generating compound libraries for biological screening.[2][3][4]

Workflow for the Synthesis of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Michael Addition cluster_2 Step 3 & 4: Cyclization & Deprotection Acetophenone Acetophenone Reagents1 Paraformaldehyde, Dimethylamine HCl Acetophenone->Reagents1 Mannich_Salt Mannich Salt Reagents1->Mannich_Salt Cyclohexanedione_acetal Cyclohexane-1,4-dione monoethylene acetal Mannich_Salt->Cyclohexanedione_acetal Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate Cyclohexanedione_acetal->Dicarbonyl_Intermediate Ammonium_Acetate Ammonium Acetate, Acid Dicarbonyl_Intermediate->Ammonium_Acetate Final_Product 2-Aryl-7,8-dihydroquinolin-6(5H)-one Ammonium_Acetate->Final_Product

Caption: Synthetic workflow for 2-aryl-7,8-dihydroquinolin-6(5H)-ones.

Comparison of Synthetic Routes for Dihydroquinolinone Isomers
Synthetic MethodTarget ScaffoldKey PrecursorsReagentsReported YieldsReference
Mannich Reaction Route2-Aryl-7,8-dihydroquinolin-6(5H)-oneAcetophenones, Cyclohexane-1,4-dione monoethylene acetalParaformaldehyde, (CH₃)₂NH·HCl, NH₄OAcGood[2][3][4]
Baylis-Hillman Reaction7,8-dihydroquinolin-5(6H)-one derivativesBaylis-Hillman adducts, 1,3-CyclohexanedioneBase catalyst, Ammonium acetate37.8% - 85.6%[5]
Bohlmann-Rahtz Reaction2-Aryl-7,8-dihydroquinolin-5(6H)-oneβ-Enaminones, Cyclohexane-1,3-dioneCeCl₃·7H₂O-NaI, NH₄OAcVery Good[4]

Biological Activity: A Focus on Cytotoxicity

Derivatives of this compound have demonstrated promising biological activities, particularly as cytotoxic agents. The 2-aryl substituted analogs have been evaluated against a panel of human cancer cell lines.

Cytotoxic Activity of 2-Aryl-7,8-dihydroquinolin-6(5H)-ones

A study by Bautista et al. revealed that these compounds exhibit selective cytotoxicity against the chronic myeloid leukemia cell line K-562.[2][3][4] This selectivity is a crucial parameter in the development of anticancer agents, as it suggests a potentially wider therapeutic window.

CompoundSubstitution on Aryl RingK-562 IC₅₀ (µM)Selectivity ProfileReference
Lead Compound VariesData not specified in abstractGood selectivity for K-562[2][3][4]

Note: Specific IC₅₀ values were not available in the provided search results, but the selectivity for the K-562 cell line was highlighted.

Comparative Analysis with Isomeric Scaffolds

The biological and chemical properties of dihydroquinolinones are significantly influenced by the position of the carbonyl group and the substitution pattern.

  • 7,8-dihydro-6H-quinolin-5-one: This isomer serves as a versatile building block for a variety of bioactive molecules with reported anti-inflammatory, antimicrobial, and anticancer properties.[1]

  • 6,7-dihydro-5H-quinolin-8-one: This synthetic intermediate has been utilized in the synthesis of compounds with potential anticancer activity, such as thiosemicarbazones.[6]

The distinct reactivity of these isomers opens up different avenues for derivatization and the exploration of chemical space. For instance, the enamine chemistry of 7,8-dihydro-6H-quinolin-5-one is a key feature exploited in its synthetic applications.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives represent a promising area for further investigation in medicinal chemistry. The existing synthetic methodologies provide a solid foundation for the generation of diverse chemical libraries. Future work should focus on:

  • Expansion of the Substituent Scope: Exploring a wider range of substituents at various positions of the dihydroquinolinone core to establish comprehensive structure-activity relationships (SAR).

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways responsible for the observed cytotoxic effects.

  • In-depth Biological Profiling: Screening against a broader panel of cancer cell lines and other disease models to uncover new therapeutic applications.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7,8-Dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents like 7,8-Dihydroquinolin-6(5H)-one, a heterocyclic ketone often used as a building block in medicinal chemistry, demand rigorous adherence to established protocols.[1][2] This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in regulatory compliance and laboratory best practices. Our objective is to ensure that every stage of the chemical lifecycle, including its disposal, is managed with the highest degree of safety and responsibility.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally similar quinolinone derivatives allow for a prudent assessment of its likely hazard profile. This assessment is the foundation of a safe disposal plan.

Based on analogous compounds, this compound should be treated as a substance with the potential for skin and eye irritation, possible respiratory irritation if inhaled as a dust, and aquatic toxicity.[3][4][5]

Table 1: Hazard Profile Based on Analogous Quinolinone Derivatives

Hazard CategoryClassificationPrecautionary Guidance
Acute Toxicity (Oral) Assumed Category 3 or 4Toxic or harmful if swallowed. Do not eat, drink, or smoke when using this product. Rinse mouth if ingested and seek immediate medical attention.[6][7]
Skin Corrosion/Irritation Assumed Category 2Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling.[4][7]
Serious Eye Damage/Irritation Assumed Category 2Causes serious eye irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[4][7]
Aquatic Hazard Assumed Acute & ChronicVery toxic to aquatic life with long-lasting effects. Avoid release to the environment.[8]
Target Organ Toxicity Assumed Category 3May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area.[3][4]
Regulatory Compliance: The Generator's Responsibility

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] The RCRA framework establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to final disposal.[10]

Your primary responsibilities as a generator include:

  • Hazardous Waste Determination : You must determine if your chemical waste is hazardous as defined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[11] Given the likely properties of this compound, it should be managed as hazardous waste.

  • Proper Management and Storage : Waste must be accumulated in containers that are compatible with the chemical, properly labeled, and stored in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA).

  • Manifesting and Disposal : Waste must be transported by a licensed hazardous waste transporter to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][11]

Personal Protective Equipment (PPE)

Proper selection and use of PPE is non-negotiable. The causality is clear: effective PPE creates a necessary barrier between the researcher and potential chemical exposure.

  • Hand Protection : Wear nitrile or neoprene gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]

  • Eye Protection : Use safety glasses with side-shields or chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or when handling the powder, consider a disposable gown. Ensure legs and feet are covered.

  • Respiratory Protection : All handling of solid this compound that may generate dust should be performed in a certified chemical fume hood to ensure adequate ventilation.[3]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe segregation and disposal of waste streams containing this compound.

Workflow: Chemical Waste Disposal

cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Disposal A Identify Waste Stream (Solid, Liquid, Labware) B Don Required PPE A->B C Select Compatible Hazardous Waste Container B->C D Transfer Waste to Container in Fume Hood C->D E Securely Seal Container D->E F Attach Hazardous Waste Label E->F G Complete Label Information (Name, Hazards, Date) F->G H Move Container to Satellite Accumulation Area G->H I Arrange for Pickup by EHS or Licensed Vendor H->I J Document Waste in Logbook I->J

Caption: Workflow for routine disposal of this compound waste.

Methodology:

  • Waste Segregation :

    • Solid Waste : Collect unreacted this compound powder and contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, robust, sealable container, such as a polyethylene wide-mouth bottle. Avoid mixing with other waste types.

    • Liquid Waste : Collect solutions containing the compound in a separate, compatible liquid waste container (e.g., a high-density polyethylene carboy). Do not pour any amount down the drain, as this is prohibited by its aquatic toxicity.[3][12]

    • Contaminated Labware : Disposable labware (pipette tips, vials) should be placed in the solid waste container. Non-disposable glassware must be decontaminated before washing (see Section 5).

  • Container Management :

    • Selection : Use containers provided by your institution's Environmental Health & Safety (EHS) department or a certified supplier. Ensure they are free from damage and compatible with the chemical.

    • Labeling : Immediately label the waste container with a "Hazardous Waste" tag. Fill it out completely, listing "this compound" and any solvents. Clearly mark the associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").

    • Handling : Keep the container closed at all times except when adding waste. This prevents the release of vapors and protects against spills.

  • Storage and Disposal :

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from incompatible materials.

    • Once the container is full or has been stored for the maximum allowable time per institutional and RCRA guidelines, contact your EHS department to arrange for pickup and final disposal by a licensed TSDF.[13]

Spill and Decontamination Procedures

Accidents can happen; a prepared response minimizes risk. These steps are designed for incidental spills that can be safely managed by laboratory personnel.

  • Immediate Response :

    • Alert personnel in the immediate area and control access to the spill zone.[14][15]

    • If the compound is a solid, avoid creating dust. You can lightly mist the area with water or cover it with a plastic sheet.[12]

    • Ensure ventilation is adequate by working in a fume hood or opening windows if safe to do so.[16]

  • Spill Cleanup :

    • Wearing appropriate PPE, contain the spill by working from the outside in.[14]

    • For Solid Spills : Carefully sweep or scoop the material into a designated waste container. Avoid dust formation.[8]

    • For Liquid Spills : Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to absorb the liquid.[12][16] Do not use combustible materials like sawdust.

    • Place all cleanup materials (absorbents, contaminated gloves, etc.) into a hazardous waste container and label it accordingly.[13]

  • Surface Decontamination :

    • After the gross spill has been removed, decontaminate the surface area.

    • Wash the area thoroughly with soap and water.[15]

    • For a final rinse, use a 70% ethanol solution.

    • Collect all cleaning materials (sponges, paper towels) and the initial rinse water as hazardous waste if the spilled chemical is highly toxic or was a large quantity.[15]

By internalizing these scientifically-grounded procedures, you not only ensure your personal safety but also uphold the integrity of our research enterprise and protect the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7,8-Dihydroquinolin-6(5H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of a variety of bioactive molecules, 7,8-Dihydroquinolin-6(5H)-one is a compound of significant interest to researchers in pharmaceutical development and organic synthesis.[1][2][3] Its utility as a building block for novel therapeutic agents, including those with anti-inflammatory, antimicrobial, and anticancer properties, underscores the importance of its safe handling in the laboratory.[1] This guide provides a detailed protocol for the appropriate use of personal protective equipment (PPE) when working with this compound, ensuring the safety of laboratory personnel and the integrity of the research.

Understanding the Hazards

While a comprehensive toxicological profile for this compound is not extensively documented in all publicly available safety data sheets, the available information and data from structurally similar compounds indicate several potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The known health hazards are summarized below:

Hazard ClassificationDescription
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[4][5][6]
Serious Eye Irritation (Category 2) Causes serious eye irritation.[4][5][6]
Specific Target Organ Toxicity - Single Exposure (Category 3) May cause respiratory irritation if inhaled.[4][5][6]

Given the nature of similar heterocyclic compounds, it is prudent to handle this compound with the assumption that it may have additional hazards, such as being harmful if swallowed. Therefore, a comprehensive approach to PPE is essential.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE, along with the rationale for each item.

PPE Category Item Specification Rationale
Eye/Face Protection Safety GogglesWith side-shields, conforming to EN 166 (EU) or NIOSH (US).[7]Protects eyes from dust particles and accidental splashes of solutions containing the compound.
Skin Protection Chemical-resistant glovesTested according to EN 374.[7] Nitrile gloves are a suitable option.[8]Prevents direct skin contact with the compound, which can cause irritation.[4][5][6][7]
Lab CoatStandard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Protection Particulate Respirator or Fume HoodP1 filter (or equivalent) for handling powder.[7] A chemical fume hood is the preferred engineering control.Necessary when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[4][5][6][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Work in a well-ventilated area. The use of a chemical fume hood is strongly recommended.[7][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Assemble all necessary equipment and materials before you begin.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling the Compound:

    • If working with the solid form, avoid the formation of dust.[7][10]

    • When weighing the powder, do so in a contained environment to minimize dust dispersion.[7]

    • When creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Avoid all personal contact, including inhalation.[11]

    • Do not eat, drink, or smoke when using this product.[11][12]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5][13]

    • Store locked up.[4][5][10]

    • Store away from incompatible materials and foodstuff containers.[11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Unused Compound: Dispose of as chemical waste in accordance with local, state, and federal regulations.[7]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should also be disposed of as chemical waste.

  • Do not dispose of down the drain. [7]

Safe Handling Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Assess_Hazards Assess Hazards (Review SDS) Select_Don_PPE Select & Don Appropriate PPE Assess_Hazards->Select_Don_PPE Identify Risks Prepare_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_Don_PPE->Prepare_Workspace Safety First Handle_Compound Handle Compound (Weighing, Dissolving) Prepare_Workspace->Handle_Compound Proceed with Caution Decontaminate_Doff_PPE Decontaminate Workspace & Doff PPE Handle_Compound->Decontaminate_Doff_PPE Work Complete Dispose_Waste Dispose of Waste (Chemical Waste Stream) Decontaminate_Doff_PPE->Dispose_Waste Proper Disposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydroquinolin-6(5H)-one
Reactant of Route 2
7,8-Dihydroquinolin-6(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.